5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQZVPQAJQHJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353724 | |
| Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117320-61-3 | |
| Record name | 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position creates a versatile molecule, this compound, which serves as both a potential bioactive agent and a crucial intermediate for further synthetic elaborations.[3] The presence of the 3-chlorophenyl moiety can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy.
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. It is designed for researchers and scientists in drug discovery and organic synthesis, offering not just protocols but also the causal reasoning behind the experimental choices and mechanistic pathways.
Section 1: The Strategic Approach to Synthesis
The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is most efficiently achieved through the base-catalyzed intramolecular cyclization of an N-acylthiosemicarbazide intermediate. This two-step approach is robust, high-yielding, and utilizes readily available starting materials.
Retrosynthetic Analysis:
The target triazole can be disconnected at the N1-C5 and N4-C3 bonds, leading back to the linear precursor, 1-(3-chlorobenzoyl)thiosemicarbazide. This intermediate, in turn, is derived from the straightforward acylation of thiosemicarbazide with a reactive derivative of 3-chlorobenzoic acid, such as 3-chlorobenzoyl chloride. This strategy is predicated on the nucleophilicity of the nitrogen atoms in thiosemicarbazide and the subsequent intramolecular condensation driven by a basic medium.[4][5]
Overall Reaction Scheme:
The synthesis proceeds in two primary stages:
-
Formation of the Intermediate: Reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form 1-(3-chlorobenzoyl)thiosemicarbazide.
-
Cyclization: Base-catalyzed dehydrative cyclization of the intermediate to yield the final 1,2,4-triazole-3-thiol.[6]
Below is a workflow diagram illustrating the synthetic pathway.
Caption: Mechanism of base-catalyzed cyclization of N-acylthiosemicarbazide.
-
Deprotonation: The strong base (OH⁻) abstracts a proton from one of the amide or thioamide nitrogens, creating a more potent nucleophile.
-
Intramolecular Attack: The resulting anion attacks the electrophilic carbonyl carbon. This forms a five-membered heterocyclic intermediate.
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.
Section 4: Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A critical aspect of this molecule is its existence in a thiol-thione tautomeric equilibrium, with the thione form generally predominating in the solid state and in polar aprotic solvents like DMSO. [7]
Spectroscopic Elucidation
The following data are predicted based on known spectral characteristics of similar 1,2,4-triazole-3-thiol derivatives. [7][8][9]
| Technique | Expected Observation | Rationale |
|---|---|---|
| FT-IR (KBr, cm⁻¹) | ~3150 (N-H str), ~2600 (S-H str, weak), ~1610 (C=N str), ~1540 (N-C=S), ~780 (C-Cl str) | Confirms the presence of key functional groups: N-H of the triazole ring, C=N of the heterocycle, the thione group, and the C-Cl bond. The weak S-H band indicates the presence of the minor thiol tautomer. [7][8] |
| ¹H NMR (DMSO-d₆, ppm) | ~13.9 (s, 1H, NH), 7.5-8.0 (m, 4H, Ar-H) | The downfield signal at ~13.9 ppm is characteristic of the N-H proton of the thione tautomer. The multiplet corresponds to the four protons of the 3-chlorophenyl ring. [5][7] |
| ¹³C NMR (DMSO-d₆, ppm) | ~168 (C=S), ~145 (C5-Ar), ~133 (C-Cl), ~131, ~129, ~126 (Ar-CH) | The signal at ~168 ppm is definitive for the C=S carbon of the thione form. [7]The other signals correspond to the triazole ring carbon attached to the phenyl group and the carbons of the aromatic ring. |
| Mass Spec. (EI-MS) | m/z 211/213 (M⁺) | The molecular ion peak should appear at m/z 211. A characteristic isotopic peak [M+2] at m/z 213 with approximately one-third the intensity will be present due to the ³⁷Cl isotope. |
Physicochemical and Thermal Analysis
Elemental Analysis: For C₈H₆ClN₃S, the calculated elemental composition provides the ultimate confirmation of purity and structure.
| Element | Theoretical % |
| Carbon (C) | 45.39 |
| Hydrogen (H) | 2.86 |
| Nitrogen (N) | 19.85 |
| Sulfur (S) | 15.15 |
Thermal Analysis (TGA/DSC): Thermal analysis provides insights into the stability and decomposition profile of the compound. [1][10]* DSC: A sharp endothermic peak corresponding to the melting point is expected, followed by one or more exothermic peaks at higher temperatures indicating decomposition. [11]* TGA: The thermogram would likely show thermal stability up to its melting point, followed by a single or multi-step degradation process, resulting in a final residual mass. [1][12]The study of these parameters is crucial for assessing the material's suitability for applications where thermal stability is a factor.
Section 5: Potential Applications and Future Directions
Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their significant biological activities. [13]The title compound, this compound, is a promising candidate for screening against various microbial strains, including Gram-positive and Gram-negative bacteria. [3][14]The thiol group is a key functional handle, allowing for S-alkylation to generate a library of derivatives with potentially modulated activity, solubility, and pharmacokinetic profiles. Future work should focus on synthesizing such derivatives and performing comprehensive structure-activity relationship (SAR) studies to identify lead compounds for further development in antimicrobial drug discovery programs.
Conclusion
This guide has detailed a reliable and well-characterized synthetic route to this compound. By providing a step-by-step protocol, mechanistic rationale, and a comprehensive characterization framework, this document serves as a valuable resource for researchers. The established methodology ensures high purity and yield, enabling further investigation into the promising biological potential of this important heterocyclic compound.
References
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An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and materials chemistry. The structural elucidation of such molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This document details the application of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy for the unambiguous characterization of this target compound. Beyond procedural steps, this guide emphasizes the causal reasoning behind experimental choices and the integrated interpretation of multimodal spectroscopic data, offering researchers and drug development professionals a robust methodology for analysis.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The functionalization of this ring system, particularly with thiol and substituted phenyl groups, can significantly modulate its physicochemical and pharmacological profile. This compound is one such derivative, whose chlorine substitution and thiol group offer potential for diverse biological interactions and further synthetic modification.
Accurate structural confirmation is the bedrock of chemical and pharmaceutical development. Spectroscopic techniques provide a non-destructive, detailed view into the molecular architecture. This guide presents an integrated approach, leveraging the strengths of FT-IR for functional group identification, UV-Vis for analyzing electronic transitions, and NMR for mapping the precise atomic connectivity and chemical environment. By synthesizing data from these orthogonal techniques, a complete and validated structural assignment can be achieved.
Molecular Structure & Tautomerism
This compound can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these forms is a critical aspect of its chemistry. Spectroscopic evidence, particularly from FT-IR and NMR, is crucial for determining the predominant tautomer in a given state (solid or solution).[3][4] In the solid state and in many common solvents, the thione form is often favored due to its thermodynamic stability.[5]
Spectroscopic Characterization: A Multi-faceted Approach
An integrated analysis using FT-IR, UV-Vis, and NMR spectroscopy is essential for the complete and unambiguous structural elucidation of this compound.
4.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Causality: FT-IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying their presence. For the target molecule, key vibrational bands will confirm the presence of the triazole ring, the aromatic ring, the C-Cl bond, and, crucially, help distinguish between the thione (C=S, N-H) and thiol (S-H, C=N) tautomers.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation: The presence of the thione tautomer is strongly suggested by characteristic N-H stretching and C=S stretching bands, along with the absence of a distinct S-H band. [6]
-
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H groups within the triazole ring.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) correspond to the C-H bonds on the chlorophenyl ring.
-
S-H Stretching (Thiol form): The absence of a weak absorption band around 2550-2600 cm⁻¹ argues against the significant presence of the thiol tautomer in the solid state. [6][7]* C=N Stretching: A strong absorption peak in the 1600-1620 cm⁻¹ region is characteristic of the C=N double bond within the triazole ring. [7]* C=S Stretching (Thione form): A band in the range of 1250-1300 cm⁻¹ can be attributed to the C=S (thione) group.
-
C-Cl Stretching: A strong band in the fingerprint region, typically around 700-800 cm⁻¹, is indicative of the C-Cl bond.
4.2 Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle & Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) provides information about the electronic structure and conjugation within the molecule. The triazole and phenyl rings contain π-systems, leading to characteristic π→π* and n→π* transitions.
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.
-
Solution Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/10 mL). From this, prepare a working solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Data Interpretation: Heterocyclic thiones typically exhibit distinct absorption bands. [5]
-
π→π Transitions:* Expect strong absorption bands in the 250-290 nm range, corresponding to electronic transitions within the conjugated system of the triazole and chlorophenyl rings. [5]* n→π Transitions:* A weaker absorption band, often appearing as a shoulder at a longer wavelength (e.g., >290 nm), may be attributed to the n→π* transition involving the non-bonding electrons on the sulfur and nitrogen atoms. [5]
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like N-H.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Key parameters include an appropriate number of scans, relaxation delay, and pulse angle.
Data Interpretation:
-
N-H Proton: A broad, exchangeable singlet is expected at a downfield chemical shift, typically in the range of δ 13.0-14.5 ppm in DMSO-d₆. [6][8]This is highly characteristic of the N-H proton in the thione tautomer of a triazole-thiol. Its broadness is due to quadrupole coupling with the adjacent nitrogen and chemical exchange.
-
S-H Proton (Thiol form): The absence of a signal in the typical S-H region (around δ 3-5 ppm) further supports the predominance of the thione form in solution. [7]* Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to distinct splitting patterns that can be analyzed to confirm the 'meta' substitution.
¹³C NMR Spectroscopy
Experimental Protocol: The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.
Data Interpretation:
-
C=S Carbon (Thione): The most downfield signal, typically in the range of δ 165-175 ppm, is assigned to the thione carbon (C3). [2]Its position is highly indicative of the C=S double bond.
-
Triazole Ring Carbon (C5): The other carbon in the triazole ring (C5), attached to the chlorophenyl group, will resonate at a different downfield position, typically around δ 150-155 ppm. [7]* Aromatic Carbons: Six distinct signals are expected for the 3-chlorophenyl ring. The carbon directly attached to the chlorine atom (C-Cl) will be influenced by chlorine's electronegativity and will have a characteristic shift. The other carbons will appear in the typical aromatic region of δ 120-140 ppm.
Integrated Spectroscopic Data Summary
The power of this multi-technique approach lies in the convergence of evidence. Data from each analysis should be cross-correlated to build a self-validating structural assignment.
Table 1: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation | Structural Implication |
| FT-IR | N-H Stretch | Broad band, ~3100-3300 cm⁻¹ | Presence of N-H group in the triazole ring (Thione form). |
| S-H Stretch | Absence of a weak band around 2550-2600 cm⁻¹ | Absence of significant Thiol tautomer. | |
| C=N Stretch | Strong band, ~1600-1620 cm⁻¹ | Confirms the triazole ring structure. | |
| C=S Stretch | Band around 1250-1300 cm⁻¹ | Presence of the thione functional group. | |
| UV-Vis | λ_max (π→π*) | Strong absorption, ~250-290 nm | Confirms conjugated aromatic and heterocyclic system. |
| ¹H NMR | N-H Proton | Broad singlet, δ ~13.0-14.5 ppm (in DMSO-d₆) | Unambiguous evidence for the thione tautomer. |
| Aromatic Protons | Multiplet, δ ~7.0-8.0 ppm (4H) | Confirms the presence and substitution pattern of the chlorophenyl ring. | |
| ¹³C NMR | C=S Carbon | Signal at δ ~165-175 ppm | Unambiguous evidence for the thione carbon. |
| Triazole & Aromatic Carbons | Signals in the δ 120-155 ppm range | Provides a complete carbon skeleton map. |
Conclusion
The structural characterization of this compound is reliably achieved through the synergistic application of FT-IR, UV-Vis, and NMR spectroscopy. The combined data provides irrefutable evidence for the assigned structure and strongly indicates that the thione tautomer is the predominant form in both the solid state and in common deuterated solvents. This guide provides a robust, field-proven framework for researchers, ensuring the scientific integrity and accuracy required for advanced research and drug development applications.
References
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Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Available at: [Link]
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Abdulrasool, M. M., et al. (2012). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1109-1117. Available at: [Link]
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Demirbaş, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. Available at: [Link]
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Lesyk, R., et al. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 23(11), 2775. Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1,2,4-Triazole-3-Thiol Derivatives in Drug Discovery
Foreword: Bridging Theory and Application in Modern Drug Development
The 1,2,4-triazole moiety, particularly its 3-thiol derivatives, represents a privileged scaffold in medicinal chemistry. These heterocyclic compounds form the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of this scaffold lies in its unique electronic and structural features, which allow for diverse interactions with biological targets.[3] Understanding these features at a molecular level is paramount for the rational design of more potent and selective drug candidates.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who wish to leverage the power of quantum chemical calculations to elucidate the structure-activity relationships (SAR) of 1,2,4-triazole-3-thiol derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a cohesive narrative that explains the causality behind our computational choices. We will explore how theoretical calculations, when validated by experimental data, become an indispensable tool in the modern drug discovery pipeline.
Part 1: The Theoretical Foundation: Why Quantum Chemistry Matters
Before delving into the practical "how-to," it is crucial to understand the theoretical underpinnings of our computational approach. This understanding is what separates a technician from a scientist, allowing for informed decisions and troubleshooting.
Density Functional Theory (DFT): The Workhorse of Molecular Modeling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[5][4] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This efficiency, without a significant compromise in accuracy for many systems, makes it the workhorse for computational studies of medium-sized organic molecules like our triazole derivatives.
The choice of a functional and a basis set is critical in any DFT calculation.
-
Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided reliable results that correlate well with experimental data for geometries and vibrational frequencies.[6][7][8][9]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions but at a higher computational cost. A commonly used and well-balanced basis set for these types of molecules is 6-311++G(d,p) , which provides a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential hydrogen bonding.[10][11]
Frontier Molecular Orbitals (HOMO-LUMO): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[5][12]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule.[5][13] A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[12]
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
NBO analysis provides a detailed picture of the electron density distribution in a molecule.[6][14] It allows us to investigate charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. This is particularly useful for understanding the stability of different tautomeric forms (thiol vs. thione) and for identifying key atomic sites for intermolecular interactions.[6][14][15]
Part 2: The Computational Workflow: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for conducting quantum chemical calculations on a 1,2,4-triazole-3-thiol derivative. We will use the widely adopted Gaussian software package for calculations and GaussView for molecular building and visualization.[13][16]
Experimental Protocol: Quantum Chemical Characterization
Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of a 1,2,4-triazole-3-thiol derivative.
Step 1: Molecular Structure Preparation
-
Launch GaussView.[16]
-
Using the molecule builder, construct the 1,2,4-triazole-3-thiol derivative of interest. Ensure correct atom types and connectivity.
-
Perform a preliminary "Clean" of the structure using the built-in mechanics force field in GaussView to obtain a reasonable starting geometry.
-
Save the initial structure as a Gaussian input file (.gjf).
Step 2: Geometry Optimization and Frequency Calculation Setup
-
Open the saved .gjf file in a text editor or directly in the Gaussian setup window in GaussView.
-
The "route section" (the line starting with #) defines the calculation. For a reliable geometry optimization and frequency calculation, the following keywords are recommended: #p Opt Freq B3LYP/6-311++G(d,p) Pop=NBO
-
#p: Prints extra output.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it provides the data for simulating the IR spectrum.
-
B3LYP/6-311++G(d,p): Specifies the DFT method (B3LYP functional and 6-311++G(d,p) basis set).[7][10]
-
Pop=NBO: Requests a Natural Bond Orbital analysis to be performed.[6][14]
-
-
Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
-
Save the input file and submit the calculation to Gaussian.[16]
Step 3: Analysis of the Optimized Geometry and Vibrational Frequencies
-
Once the calculation is complete, open the output file (.log or .out) in GaussView.
-
Verify Optimization: Check the end of the output file for the message "Normal termination of Gaussian...". Scroll up to confirm that the optimization converged.
-
Confirm Minimum Energy Structure: Open the "Vibrations" tab in GaussView. The list of vibrational frequencies should all be positive values. The presence of an imaginary frequency (a negative value) indicates that the optimized structure is a transition state, not a minimum, and requires further investigation.
-
Analyze Geometric Parameters: Use the inquiry tools in GaussView to measure key bond lengths, bond angles, and dihedral angles. This data can be compared with experimental crystallographic data if available.[7]
Step 4: Analysis of Electronic Properties
-
HOMO-LUMO Analysis: In the output file, search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last value in the occupied list is the HOMO energy, and the first value in the virtual list is the LUMO energy. Calculate the energy gap (ΔE = ELUMO - EHOMO).[12][13] These orbitals can be visualized in GaussView to understand their spatial distribution.
-
NBO Analysis: The NBO analysis output is found by searching for "Natural Bond Orbitals" in the output file. This section provides information on atomic charges and donor-acceptor interactions, which can be used to understand intramolecular stability.[6][14]
Step 5: Spectroscopic Simulation
-
IR Spectrum: The vibrational frequencies and their corresponding intensities calculated in Step 2 can be used to generate a simulated IR spectrum in GaussView. This theoretical spectrum can be compared with an experimental FT-IR spectrum for structural validation.[11]
-
NMR and UV-Vis Spectra: While not included in the initial calculation, separate calculations using methods like GIAO for NMR[10][17] and TD-DFT for UV-Vis[17] can be performed on the optimized geometry to provide further correlation with experimental data.
Workflow Visualization
Caption: A flowchart of the quantum chemical calculation workflow.
Part 3: Application in Drug Design: Molecular Docking
The optimized molecular structures obtained from DFT calculations are not an end in themselves. They are a crucial starting point for further in silico studies, most notably molecular docking, which predicts how a ligand might bind to a biological target.[5][4][18]
The Principle of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a protein or other macromolecule.[5] The goal is to find the binding mode with the lowest energy, which is assumed to be the most stable and representative of the true binding pose. The output, typically a binding energy or scoring function, provides an estimate of the binding affinity.[18]
Experimental Protocol: Molecular Docking Study
Objective: To predict the binding mode and affinity of a DFT-optimized 1,2,4-triazole-3-thiol derivative with a target protein.
Software: AutoDock Tools and AutoDock Vina are widely used, powerful, and freely available tools for this purpose.
Step 1: Ligand Preparation
-
Use the optimized structure (from the DFT calculation) of the triazole derivative. This is a critical step, as the accuracy of the docking is highly dependent on the input ligand conformation.
-
Open the optimized structure in AutoDock Tools.
-
Assign polar hydrogens and Gasteiger charges.
-
Set the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the .pdbqt format.
Step 2: Protein Preparation
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[4]
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in the .pdbqt format.
Step 3: Grid Box Definition
-
Define a "grid box" that encompasses the active site of the protein. This box defines the search space for the docking algorithm. The size and center of the grid box should be large enough to accommodate the ligand and allow for free rotation.
Step 4: Running the Docking Simulation
-
Use AutoDock Vina to perform the docking. Vina will systematically search for the best binding poses of the ligand within the defined grid box.
-
The output will be a set of predicted binding poses, each with a corresponding binding energy (in kcal/mol). The more negative the binding energy, the stronger the predicted interaction.
Step 5: Analysis of Docking Results
-
Visualize the predicted binding poses using software like PyMOL or Discovery Studio.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.
-
The binding energy and the nature of the interactions provide valuable insights into the potential mechanism of action and can guide further optimization of the ligand structure.
Integrated Workflow Visualization
Caption: The synergy between DFT and molecular docking in drug design.
Part 4: Data Presentation and Interpretation
Effective communication of computational results is as important as the calculations themselves. Clear, concise presentation in tables and visualizations is key.
Tabular Data Summary
Quantitative data should be summarized in tables for easy comparison.
Table 1: Selected DFT-Calculated Quantum Chemical Parameters for a Hypothetical 1,2,4-Triazole-3-thiol Derivative
| Parameter | Value | Unit | Significance |
| Total Energy | -1234.5678 | Hartrees | Thermodynamic stability |
| EHOMO | -6.789 | eV | Electron-donating ability |
| ELUMO | -1.234 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.555 | eV | Chemical reactivity and stability |
| Dipole Moment | 3.45 | Debye | Molecular polarity |
Table 2: Representative Molecular Docking Results
| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | Aromatase (e.g., 3EQM) | -9.5 | PHE221, TRP224, MET374 |
| Derivative B | Tubulin (e.g., 1SA0) | -8.2 | CYS241, LEU248, VAL318 |
Molecular Visualizations
Visualizations provide qualitative insights that numbers alone cannot.
-
Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution across a molecule. Red regions indicate areas of negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). MEP maps are invaluable for predicting sites of intermolecular interactions.[11][13]
-
Orbital Visualizations: Visualizing the HOMO and LUMO provides a clear picture of where the frontier electrons are located, offering direct insight into the regions of the molecule involved in chemical reactions and charge transfer.
Conclusion: A Powerful Synergy for Future Discoveries
This guide has outlined a robust and validated workflow for the quantum chemical investigation of 1,2,4-triazole-3-thiol derivatives. By integrating Density Functional Theory for accurate molecular characterization with molecular docking for predicting biological interactions, researchers can gain profound insights into the structure-activity relationships of these vital therapeutic scaffolds. This computational synergy not only accelerates the discovery process but also enables a more rational, targeted approach to drug design. The principles and protocols detailed herein provide a solid foundation for scientists to explore the vast chemical space of triazole derivatives and unlock their full therapeutic potential.
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Tautomeric forms of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Tautomeric Forms of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in numerous pharmacologically active agents, and understanding its fundamental chemical properties, such as tautomerism, is critical for rational drug design.[1][2] Different tautomers exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capability, and molecular geometry, which directly influence their interaction with biological targets.[2][3] This guide delves into the structural nuances of the predominant thione and thiol tautomers, outlines robust experimental and computational methodologies for their characterization, and discusses the environmental factors that influence their equilibrium. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize the tautomeric forms of this and related heterocyclic systems.
The Principle of Thione-Thiol Tautomerism in 1,2,4-Triazoles
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers. In the case of 1,2,4-triazole-3-thiol derivatives, the most significant equilibrium is the prototropic tautomerism between the thione and thiol forms. This involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H). This form is generally more polar.
-
Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an aromatic triazole ring.
The position of this equilibrium is not static; it is dynamically influenced by the molecule's environment, including the solvent, temperature, concentration, and pH.[4][5] For many 5-substituted-4H-1,2,4-triazole-3-thiols, the thione form is the predominant species in both the solid state and in polar solvents, a preference driven by factors including increased stability from intermolecular hydrogen bonding and favorable dipole interactions.[4][6][7][8]
Below is a diagram illustrating the primary tautomeric equilibrium for the title compound.
Caption: Thione-thiol equilibrium of the title compound.
Experimental Methodologies for Tautomer Characterization
Determining the predominant tautomeric form in a given state (solid or solution) requires a multi-faceted analytical approach. Relying on a single technique can be misleading. The following section details the most effective, self-validating spectroscopic and analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating tautomeric forms in solution. The chemical shifts of key protons (¹H NMR) and carbon atoms (¹³C NMR) provide definitive fingerprints for each isomer.
Expertise & Causality: The key distinction lies in the location of the labile proton. An N-H proton in the thione form is significantly deshielded due to the electronic environment of the triazole ring and typically appears far downfield. Conversely, an S-H proton of the thiol form resonates much further upfield. In ¹³C NMR, the chemical shift of the carbon attached to the sulfur is highly indicative; a C=S double bond (thione) resonates at a much lower field than a C-S single bond (thiol).
| Nucleus | Tautomeric Form | Characteristic Chemical Shift (δ, ppm) | Rationale |
| ¹H | Thione | ~13.0 - 14.0 (N-H) | Deshielded proton on electronegative nitrogen in a heterocyclic ring.[3] |
| ¹H | Thiol | ~1.1 - 4.0 (S-H) | Proton on less electronegative sulfur; signal is often broad and may be unobserved due to exchange.[3] |
| ¹³C | Thione | ~165 - 170 (C=S) | Deshielded carbon of the thiocarbonyl group.[3][9] |
| ¹³C | Thiol | ~145 - 155 (C-S) | Shielded carbon in an aromatic system attached to sulfur. |
Trustworthy Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is an excellent choice as its polarity favors the thione form and its ability to hydrogen bond slows down the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal.
-
-
Acquisition (¹H): Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 13 and 15 ppm. The presence of a singlet in this region is strong evidence for the N-H proton of the thione tautomer.[8][10]
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C NMR spectrum. A signal in the 165-170 ppm range is a definitive marker for the C=S carbon of the thione form.[3][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent method for probing the functional groups present in a molecule, providing direct evidence of the C=S versus S-H bonds, particularly in the solid state.
Expertise & Causality: The vibrational frequencies of bonds are determined by the masses of the connected atoms and the bond strength. A C=S double bond is stronger than a C-S single bond, and its stretching vibration appears at a characteristic frequency. The S-H bond has a very distinct, albeit weak, stretching frequency that is a hallmark of the thiol tautomer.
| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Appearance |
| N-H stretch | Thione | 3100 - 3460 | Broad to medium |
| S-H stretch | Thiol | 2550 - 2650 | Sharp, weak |
| C=N stretch | Both | 1560 - 1650 | Medium to strong |
| C=S stretch | Thione | 1250 - 1340 | Medium to strong |
Trustworthy Protocol: Solid-State FT-IR Analysis (ATR or KBr)
-
Sample Preparation: Ensure the sample is completely dry to avoid interference from water O-H bands.
-
For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For Potassium Bromide (KBr) Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis & Validation:
-
Look for a sharp, weak band in the 2550-2650 cm⁻¹ region. Its presence is unambiguous proof of the thiol (S-H) form.[3][11]
-
Its absence, coupled with the presence of a strong band around 1250-1340 cm⁻¹ (C=S) and a broader band above 3100 cm⁻¹ (N-H), confirms the predominance of the thione form in the solid state.[3]
-
X-ray Crystallography
For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard. It provides precise atomic coordinates and bond lengths, leaving no ambiguity about the tautomeric form.
Expertise & Causality: This technique maps the electron density in a crystal, allowing for the direct visualization of atomic positions. The location of the hydrogen atom (on nitrogen or sulfur) and the measurement of the carbon-sulfur bond length (double bond vs. single bond) provide an unequivocal assignment. For related 1,2,4-triazole-3-thione structures, X-ray analysis has consistently confirmed the thione tautomer in the crystalline state.[8][9]
Computational Chemistry: A Predictive and Supportive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stability of tautomers and corroborating experimental findings.
Expertise & Causality: DFT methods calculate the electronic structure and energy of a molecule. By comparing the computed Gibbs free energies (ΔG) of the optimized geometries of each tautomer, one can predict which form is thermodynamically more stable. Gas-phase calculations indicate the intrinsic stability, while including a solvent continuum model (like SMD or PCM) predicts stability in solution. For 1,2,4-triazole-3-thione systems, DFT calculations consistently show the thione form to be the most stable tautomer in the gas phase.[7]
Trustworthy Protocol: DFT-Based Stability Analysis
-
Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of this compound using a molecular editor.
-
Geometry Optimization & Frequency Calculation: Perform a full geometry optimization and frequency calculation for each tautomer using a reliable DFT method, such as B3LYP with a 6-311++G(d,p) basis set.[1][12]
-
Scientist's Note: A frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the thermal corrections needed for Gibbs free energy.
-
-
Solvation Effects: To model a solution environment, repeat the optimization using a continuum solvation model (e.g., SMD with the solvent specified as DMSO).
Caption: Integrated workflow for tautomer characterization.
Conclusion and Outlook
For professionals in drug development, this is a critical insight. The thione form presents a distinct hydrogen bond donor (N-H) and acceptor (C=S) profile compared to the thiol's S-H donor group. This difference will fundamentally alter receptor-ligand interactions, membrane permeability, and metabolic stability. Therefore, any structure-activity relationship (SAR) studies or computational docking simulations must utilize the correct, experimentally-validated tautomeric form to yield meaningful and predictive results.
References
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Belskaya, N. P., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1483-1488. [Link]
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Wróbel, M., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 4, 39. [Link]
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Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]
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Drapak, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–192. [Link]
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Dobrowolski, J. C., & Karpińska, G. (2005). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 715(1-3), 135-143. [Link]
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Belskaya, N. P., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8). [Link]
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Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
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Drapak, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
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Demchenko, A. M., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(12), 79-85. [Link]
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ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]
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Orbital. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]
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Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. quimicaorganica.org. [Link]
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Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]
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Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (5 (39)), 37-51. [Link]
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Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
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Reva, I., et al. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. Physical Chemistry Chemical Physics, 25(22), 15151-15163. [Link]
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Ghavanloo, J., & Shayesteh, S. F. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1145-1154. [Link]
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Wróbel, M., et al. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate. [Link]
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Shrestha, A., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 59(1), 59-72. [Link]
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Titi, A., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(19), 6296. [Link]
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Titi, A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1321. [Link]
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Al-Masoudi, W. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Wieczorek, M., et al. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 25(23), 5768. [Link]
-
Chmielewska, E., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 745-751. [Link]
-
Ceran, H., et al. (2000). 5-Furan-2yl[1][4][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][4] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 5(3), 549-555. [Link]
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Singh, R. B., & Kumar, A. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(2), 266-271. [Link]
-
Safonov, A., et al. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. Marmara Pharmaceutical Journal, 25(3), 438-445. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of the heterocyclic compound 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This molecule belongs to a class of nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the causality behind methodological choices.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group at the 3-position and an aryl substituent at the 5-position, as seen in this compound, often enhances or modulates these biological effects. The presence of the chlorine atom on the phenyl ring can further influence the molecule's lipophilicity, electronic properties, and metabolic stability, making it a compelling candidate for further investigation in drug discovery programs. This guide will delve into the essential physicochemical characteristics of this compound, providing a foundation for its rational application in research and development.
Synthesis and Mechanism
The synthesis of 5-aryl-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically proceeding through the cyclization of a thiosemicarbazide precursor.[1] The general synthetic pathway offers a robust and versatile method for accessing a variety of substituted triazoles.
Synthetic Workflow
The synthesis of this compound can be efficiently achieved in a two-step process starting from 3-chlorobenzohydrazide.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds.[2]
Step 1: Synthesis of Potassium 3-(3-chlorobenzoyl)dithiocarbazate
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Base and Carbon Disulfide: To this solution, add a solution of potassium hydroxide (0.1 mol) in absolute ethanol (50 mL) dropwise while cooling the flask in an ice bath. After the addition of KOH is complete, add carbon disulfide (0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Isolation: The precipitated potassium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Causality: The basic conditions created by potassium hydroxide are essential for the deprotonation of the hydrazide, facilitating the nucleophilic attack on the carbon disulfide. The use of absolute ethanol ensures an anhydrous environment, preventing unwanted side reactions.
Step 2: Cyclization to this compound
-
Reaction Setup: Suspend the potassium 3-(3-chlorobenzoyl)dithiocarbazate (0.08 mol) in water (150 mL) in a 500 mL round-bottom flask.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.16 mol) to the suspension.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The completion of the reaction can be monitored by the cessation of hydrogen sulfide gas evolution (which can be tested with lead acetate paper).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6.
-
Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol to afford the pure this compound.
Causality: The hydrazine hydrate acts as a nucleophile, attacking the thiocarbonyl group and initiating an intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable 1,2,4-triazole ring. Acidification of the reaction mixture protonates the thiol group, leading to the precipitation of the final product.
Physicochemical Characterization
The comprehensive characterization of this compound is crucial for its identification, purity assessment, and understanding its behavior in various experimental settings.
General Properties
| Property | Predicted/Observed Value |
| Molecular Formula | C8H6ClN3S |
| Molecular Weight | 211.67 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Melting Point | Not available. For the isomeric 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a melting point is not explicitly stated in the provided search results. However, related compounds have melting points in the range of 180-270°C.[1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and non-polar solvents. |
| pKa | Not available. For the isomeric 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a predicted pKa of 8.21±0.20 is reported. |
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected Absorptions:
-
N-H stretch: A broad peak in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the triazole ring.
-
S-H stretch: A weak absorption around 2550-2600 cm⁻¹ indicating the presence of the thiol group.
-
C=N stretch: A sharp peak in the range of 1600-1620 cm⁻¹ characteristic of the C=N bond within the triazole ring.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond on the phenyl ring.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
-
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic Protons (Ar-H): A series of multiplets in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the 3-chlorophenyl ring.
-
N-H Proton: A broad singlet at approximately δ 13.0-14.0 ppm, which is exchangeable with D₂O.
-
S-H Proton: A singlet around δ 13.5-14.5 ppm, also exchangeable with D₂O. The thione-thiol tautomerism can influence the observation and chemical shift of the N-H and S-H protons.
-
-
Expected ¹³C NMR (in DMSO-d₆):
-
Triazole Carbons: Two signals in the range of δ 145-165 ppm corresponding to the C3 and C5 carbons of the triazole ring.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the chlorine atom (ipso-carbon), which would appear at a distinct chemical shift.
-
3.2.3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Expected Data:
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (211.67). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 213.67 with about one-third the intensity of the M⁺ peak.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of small molecules like HCN, CS, or the cleavage of the phenyl ring.
-
Characterization Workflow
Sources
An In-Depth Technical Guide on the Crystal Structure of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A Keystone for Rational Drug Design
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the structural characteristics of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest in medicinal chemistry. Given the limited availability of its precise crystal structure in publicly accessible databases, this guide leverages the detailed crystallographic data of a closely related analogue, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol , to elucidate the foundational structural features that govern its physicochemical and biological properties. This approach allows for a robust understanding of the molecular architecture, intermolecular interactions, and their implications for rational drug design.
The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, renowned for its metabolic stability and diverse biological activities.[1] When functionalized with a thiol group at the 3-position and a substituted phenyl ring at the 5-position, the resulting 5-aryl-4H-1,2,4-triazole-3-thiol scaffold exhibits a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3] The nature and position of the substituent on the phenyl ring, such as the chlorine atom in the topic compound, can significantly modulate the biological efficacy of these molecules. A thorough understanding of their three-dimensional structure is, therefore, paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with enhanced potency and selectivity.
Synthesis and Crystallization: A Methodical Approach
The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the cyclization of a thiosemicarbazide precursor in an alkaline medium. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-chlorobenzohydrazide
-
A mixture of methyl 3-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-chlorobenzohydrazide.
Step 2: Synthesis of Potassium 2-(3-chlorobenzoyl)hydrazine-1-carbodithioate
-
To a stirred solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), 3-chlorobenzohydrazide (0.1 mol) is added.
-
Carbon disulfide (0.15 mol) is then added dropwise while maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The precipitated potassium salt is collected by filtration, washed with anhydrous ether, and dried under vacuum.
Step 3: Synthesis of this compound
-
A suspension of the potassium salt from Step 2 (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas is observed.[2]
-
The reaction mixture is then cooled and poured into cold water (200 mL).
-
The solution is acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is filtered, washed thoroughly with cold water, and recrystallized from ethanol to afford pure this compound.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray crystallographic analysis can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of dimethylformamide and water.
Spectroscopic Confirmation of Chemical Structure
Prior to crystallographic analysis, the identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C=S stretching (around 1250-1300 cm⁻¹). The presence of a broad band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching of the thiol tautomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would typically display signals for the aromatic protons of the chlorophenyl ring in the range of 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton of the triazole ring would appear downfield, often above 13.0 ppm. The S-H proton, if present in the thiol form, would also resonate at a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the two carbons of the triazole ring, with the C=S carbon appearing at a significantly downfield chemical shift (typically >160 ppm).
-
In-Depth Crystal Structure Analysis
As previously stated, the detailed crystal structure analysis presented herein is based on the published data for 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CCDC deposition number: 245938).[4] This molecule shares the core 5-(chlorophenyl)-4H-1,2,4-triazole-3-thiol structure, with the addition of an amino group at the N4 position and a shift in the chlorine's position on the phenyl ring. These similarities make it an excellent model for understanding the fundamental structural aspects of the target compound.
Crystallographic Data
The crystal structure of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol was determined by single-crystal X-ray diffraction.[4] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₈H₇ClN₄S |
| Formula Weight | 226.69 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1765(1) |
| b (Å) | 8.813(2) |
| c (Å) | 9.007(2) |
| α (°) | 81.87(1) |
| β (°) | 68.96(2) |
| γ (°) | 78.81(2) |
| Volume (ų) | 516.48(3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.458 |
| Final R index | 0.0995 |
Data sourced from Yathirajan et al. (2004).[4]
Molecular Geometry
The asymmetric unit of the crystal contains two crystallographically independent molecules, which are related by a pseudo-inversion symmetry.[4] The triazole ring is essentially planar, a common feature for such aromatic heterocyclic systems. The bond lengths within the triazole ring suggest a delocalized electron system. For instance, the N3–C2 and N4–C5 bond lengths of approximately 1.316-1.321 Å and 1.308-1.309 Å, respectively, indicate a significant double-bond character.[4]
The phenyl ring is also planar, and its dihedral angle with respect to the triazole ring is relatively small (0.2(2)° and 6.0(1)° for the two independent molecules), indicating a nearly coplanar arrangement of the two ring systems.[4] This planarity can facilitate π-π stacking interactions within the crystal lattice.
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. The presence of the amino group and the thione/thiol group provides hydrogen bond donors and acceptors.
The molecules are stacked inversely on top of each other along the a-axis, with a π-π interaction distance of 3.673 Å between the centroids of the triazole rings.[4] This stacking is a key feature contributing to the stability of the crystal lattice.
Structure-Activity Relationship and Implications for Drug Development
The structural insights gained from the crystallographic data are invaluable for understanding the SAR of this class of compounds.
-
Planarity and Aromaticity: The near-coplanar arrangement of the triazole and phenyl rings creates a relatively flat molecular surface, which can be crucial for effective binding to the active sites of target proteins or enzymes. This planarity also enhances the potential for π-π stacking interactions with aromatic residues in a binding pocket.
-
Hydrogen Bonding Potential: The N-H and S-H groups of the triazole-thiol core, along with the nitrogen atoms of the triazole ring, are key hydrogen bond donors and acceptors. These interactions are fundamental for molecular recognition and binding affinity to biological targets. The additional amino group in the analogue provides further hydrogen bonding capabilities.
-
Role of the Chloro Substituent: The chlorine atom on the phenyl ring can influence the molecule's electronic properties and its ability to engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The position of the chlorine atom (meta in the target compound, para in the analogue) will subtly alter the molecule's shape and electronic distribution, which can lead to differences in biological activity.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and, most importantly, the crystal structure of the 5-(chlorophenyl)-4H-1,2,4-triazole-3-thiol scaffold, using a closely related analogue as a structural surrogate. The analysis reveals a planar molecular architecture stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. These structural features are critical determinants of the molecule's physicochemical properties and its interactions with biological targets. For researchers in drug discovery and development, this information provides a solid foundation for the rational design of novel 1,2,4-triazole-based therapeutic agents with improved efficacy and specificity.
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The Diverse Biological Landscape of 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, valued for their metabolic stability, unique physicochemical properties, and capacity for diverse biological interactions.[1][2] Among these, the 1,2,4-triazole-3-thiol moiety has garnered significant attention as a privileged scaffold. The presence of the thiol group provides a reactive handle for synthetic modification and a key interaction point with biological targets, leading to a broad spectrum of pharmacological activities. This guide offers an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 1,2,4-triazole-3-thiol derivatives, tailored for researchers and professionals in drug development.
Core Synthesis Strategy: Building the 1,2,4-Triazole-3-thiol Nucleus
A prevalent and effective method for the synthesis of the 4-amino-5-substituted-1,2,4-triazole-3-thiol core, a common precursor for a multitude of derivatives, begins with a substituted benzoic acid. This foundational approach allows for the introduction of various substituents at the 5-position of the triazole ring, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol outlines a common synthetic route, which involves the initial formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.[3]
Step 1: Synthesis of Benzoic Acid Hydrazide
-
Combine benzoic acid and an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the precipitated benzoic acid hydrazide by filtration.
-
Wash the product with cold water and recrystallize from ethanol.
Step 2: Formation of Potassium Dithiocarbazinate Salt
-
Dissolve the synthesized benzoic acid hydrazide in absolute ethanol.
-
Add an equimolar amount of potassium hydroxide to the solution and stir until fully dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature below 10°C.
-
Continue stirring for 8-12 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration and wash with cold ether.
Step 3: Cyclization to form 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux a suspension of the potassium dithiocarbazinate salt in an excess of hydrazine hydrate for 4-6 hours, during which the color of the mixture may change and hydrogen sulfide gas is evolved.
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with concentrated hydrochloric acid or acetic acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[3]
This core structure can then be further modified, for example, by reacting the 4-amino group with various aldehydes to form Schiff bases, which themselves exhibit significant biological activities.[4][5][6][7][8]
Antimicrobial Activity: A Broad Spectrum of Inhibition
1,2,4-Triazole-3-thiol derivatives have demonstrated potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal species.[9]
Mechanism of Antimicrobial Action
The antimicrobial efficacy of these compounds is often attributed to the inhibition of essential microbial enzymes. The triazole and thiol moieties can coordinate with metal ions in the active sites of metalloenzymes, disrupting their function. Furthermore, the overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate microbial cell walls and membranes.
Evaluation of Antimicrobial Potency: Broth Microdilution Method
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][10][11][12]
Experimental Protocol: Broth Microdilution Susceptibility Testing
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[10]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to achieve a range of desired concentrations.[1][12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate, including a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Structure-Activity Relationship (SAR) in Antifungal Derivatives
Studies on 1,2,4-triazole-3-thiol derivatives have revealed key structural features that govern their antifungal activity. For instance, the nature of the substituent at the 5-position of the triazole ring and modifications at the thiol group significantly influence their potency against fungal strains like Candida albicans.
| Compound/Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | >100 | [8] |
| 1,2,4-triazole alcohol with N-(4-chlorobenzyl) piperazine carbodithioate | Candida albicans | 2-16 | [13] |
| Ravuconazole analogue | Candida albicans | 0.125 | [14] |
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The 1,2,4-triazole scaffold is a key component of several approved anticancer drugs, and 1,2,4-triazole-3-thiol derivatives are actively being investigated for their potential to inhibit tumor growth and induce cancer cell death.[1][2] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes in cancer signaling pathways and the induction of apoptosis.[1]
Mechanism of Anticancer Action: Kinase Inhibition and Apoptosis Induction
Many 1,2,4-triazole-3-thiol derivatives exert their anticancer effects by targeting protein kinases, which are often dysregulated in cancer.[15] By inhibiting kinases such as EGFR and BRAF, these compounds can block the signaling pathways that drive cell proliferation and survival.[16][17]
Furthermore, these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[18][19] This is often initiated through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[18]
digraph "Apoptosis Induction Pathway" {
graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
}
Figure 2: Inhibition of the canonical NF-κB signaling pathway by 1,2,4-triazole-3-thiol derivatives.
Evaluation of In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][9][20][21][22][23][24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test 1,2,4-triazole-3-thiol derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[9][22]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9][23]
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
COX Inhibition by Selected Derivatives
Compound/Derivative COX-1 IC50 (µM) COX-2 IC50 (µM) Reference Schiff base of 1,2,4-triazole 117.8 1.76 [25] Diaryl-1,2,4-triazole 8.85 - 9.15 1.98 - 2.13 [25] 1,2,4-triazole-isoaurone hybrid 18.59 2.6 [25] Eugenol-1,2,4-triazole derivative - 0.28 [26]
Antiviral Activity: A Promising Frontier
The 1,2,4-triazole nucleus is present in several clinically used antiviral drugs, and derivatives of 1,2,4-triazole-3-thiol are being explored for their potential to combat a variety of viral infections, including influenza, HIV, and herpes viruses.[2][27][28][29]
Mechanism of Antiviral Action
The antiviral mechanisms of these compounds can vary depending on the virus. They may act by inhibiting key viral enzymes, such as neuraminidase in the influenza virus, or by interfering with viral replication processes. The triazole ring is considered a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with biological targets with good pharmacokinetic and pharmacodynamic properties.[2] Some derivatives have been shown to target the M2 proton channel of the influenza A virus.[30]
Evaluation of Antiviral Activity
In vitro antiviral activity is typically assessed by determining the compound's ability to inhibit viral replication in cell culture. This often involves infecting a susceptible cell line with the virus in the presence of varying concentrations of the test compound. The extent of viral inhibition is then measured, for example, by quantifying viral protein expression or by observing the cytopathic effect.
Conclusion and Future Directions
The 1,2,4-triazole-3-thiol scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the wide range of biological activities exhibited by its derivatives, makes it a compelling area for continued research. Future efforts should focus on leveraging structure-activity relationship data to design more potent and selective inhibitors for specific biological targets. The exploration of novel synthetic modifications, the use of computational modeling to predict binding interactions, and the investigation of combination therapies will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds.
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In Silico Investigation of 1,2,4-Triazole Derivatives as Potential Antioxidant Agents: A Technical Guide
This guide provides an in-depth technical exploration of the computational strategies employed to investigate and identify 1,2,4-triazole derivatives as promising antioxidant agents. It is designed for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies for the efficient discovery and optimization of novel antioxidant candidates.
The Imperative for Novel Antioxidants and the Promise of 1,2,4-Triazoles
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2][3] This has spurred a relentless search for effective antioxidant agents. Among the vast landscape of synthetic heterocycles, 1,2,4-triazoles have emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities, including notable antioxidant properties.[1][4][5] Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their antioxidant potential.[4]
The traditional pathway of drug discovery is often a long and arduous journey. In silico approaches offer a powerful alternative, enabling the rapid screening of large compound libraries, prediction of activity, and elucidation of mechanisms of action at a fraction of the time and cost of conventional methods.[6][7] This guide will dissect the core in silico techniques pivotal to the investigation of 1,2,4-triazole derivatives as antioxidants.
The In Silico Arsenal: A Multi-pronged Approach to Antioxidant Discovery
A robust in silico investigation of antioxidant activity is not reliant on a single methodology but rather a synergistic application of various computational tools. Each method provides a unique piece of the puzzle, from understanding the fundamental electronic properties of a molecule to predicting its interaction with biological targets and its overall drug-likeness.
Caption: A typical in silico workflow for the discovery of 1,2,4-triazole-based antioxidants.
Quantum Mechanical Studies: Unveiling Intrinsic Antioxidant Capacity
At the heart of a molecule's antioxidant potential are its electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to elucidate these characteristics and predict the propensity of a compound to neutralize free radicals.[8][9][10]
Causality Behind the Choice: DFT is employed to calculate key descriptors that govern the primary mechanisms of antioxidant action, namely Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond (typically an O-H or N-H bond) to yield a hydrogen atom and a radical. A lower BDE indicates a greater ease of hydrogen donation to a free radical, a hallmark of the HAT mechanism.[9][11]
-
Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP suggests a greater propensity for the molecule to donate an electron to a free radical, characteristic of the SET mechanism.[9]
Experimental Protocol: DFT Calculations for BDE and IP
-
Molecule Preparation:
-
Draw the 2D structure of the 1,2,4-triazole derivative using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Calculation Setup:
-
Import the optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select the B3LYP functional with the 6-311++G(d,p) basis set, a commonly used and well-validated level of theory for antioxidant studies.[10]
-
Perform a full geometry optimization of the parent molecule, its corresponding radical (after H-abstraction for BDE), and its cation (after electron removal for IP).
-
Ensure the calculations are performed in the gas phase or with a solvent model (e.g., IEFPCM) to mimic physiological conditions.[12]
-
-
Calculation of Descriptors:
-
BDE: Calculated as the difference in the total electronic energies of the radical and the hydrogen atom, and the parent molecule.
-
IP: Calculated as the difference in the total electronic energies of the cation and the parent molecule.
-
Data Presentation: DFT-Calculated Antioxidant Descriptors
| Derivative | BDE (kcal/mol) | IP (eV) |
| Triazole-A | 85.2 | 6.8 |
| Triazole-B | 82.1 | 7.1 |
| Triazole-C | 88.9 | 6.5 |
Note: Lower BDE and IP values generally correlate with higher antioxidant activity.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13][14][15] For antioxidant 1,2,4-triazoles, QSAR models can predict the activity of novel derivatives, thereby prioritizing synthesis and in vitro testing.[13][16][17]
Causality Behind the Choice: QSAR models are built on the principle that the structural and physicochemical properties of a molecule (described by molecular descriptors) dictate its biological activity. By identifying the key descriptors that influence antioxidant capacity, we can rationally design more potent analogues.
Experimental Protocol: 2D-QSAR for Antioxidant Activity
-
Dataset Preparation:
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical) using software like DRAGON or PaDEL-Descriptor.
-
-
Model Development and Validation:
-
Divide the dataset into a training set (for model building) and a test set (for external validation).
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to develop the QSAR model.[6][7][14]
-
Validate the model using statistical parameters such as the correlation coefficient (r²), cross-validation correlation coefficient (q²), and predicted r² for the test set.[13][14]
-
Data Presentation: A Sample QSAR Model Equation
pIC50 = 0.85 * (LogP) - 0.23 * (Molecular Weight) + 1.54 * (n_OH) + 2.11
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the partition coefficient, Molecular Weight is the molecular weight, and n_OH is the number of hydroxyl groups.
Molecular Docking and Molecular Dynamics: Simulating Target Interactions
While some antioxidants act non-specifically by scavenging free radicals, others may exert their effects by interacting with key enzymes involved in oxidative stress pathways, such as tyrosinase or hemoxygenase-1.[18][19] Molecular docking predicts the preferred binding orientation of a ligand to a protein target, while molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time.[18][19][20]
Causality Behind the Choice: These methods are crucial for understanding the potential of 1,2,4-triazoles to act as enzyme inhibitors, a key mechanism of antioxidant action. A high binding affinity and stable complex suggest a greater likelihood of potent inhibitory activity.
Caption: A workflow for investigating the interaction of 1,2,4-triazoles with antioxidant-related enzymes.
Experimental Protocol: Molecular Docking and MD Simulations
-
Target and Ligand Preparation:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structures of the 1,2,4-triazole derivatives, assigning charges and defining rotatable bonds.
-
-
Molecular Docking:
-
Define the binding site on the protein based on the co-crystallized ligand or using a blind docking approach.
-
Perform docking using software like AutoDock Vina or Glide.
-
Analyze the docking results based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[18]
-
-
Molecular Dynamics Simulations:
-
Take the best-docked complex and subject it to MD simulations using software like GROMACS or AMBER.
-
Simulate the system in a water box with appropriate ions for a sufficient duration (e.g., 100 ns).[18][20]
-
Analyze the trajectory to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
Data Presentation: Molecular Docking and MD Simulation Results
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) |
| Triazole-D | -8.5 | HIS244, PHE264 | 1.8 ± 0.3 |
| Triazole-E | -9.2 | HIS263, VAL283 | 1.5 ± 0.2 |
| Triazole-F | -7.9 | ASN260 | 2.5 ± 0.6 |
Note: More negative docking scores indicate higher binding affinity. Lower and stable RMSD values suggest a stable ligand-protein complex.
ADMET Prediction: Assessing Drug-Likeness
A potent antioxidant must also possess favorable pharmacokinetic properties to be a viable drug candidate. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential step to filter out compounds with poor drug-like properties early in the discovery process.[21][22][23][24][25]
Causality Behind the Choice: Early assessment of ADMET properties helps to reduce the high attrition rates in later stages of drug development. By identifying potential liabilities such as poor absorption or high toxicity in silico, resources can be focused on the most promising candidates.
Experimental Protocol: In Silico ADMET Prediction
-
Input Structures:
-
Provide the 2D or 3D structures of the 1,2,4-triazole derivatives in a suitable format (e.g., SMILES).
-
-
Prediction using Web Servers/Software:
-
Utilize online platforms like SwissADME, pkCSM, or admetSAR to predict a range of ADMET properties.[23]
-
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Assess compliance with these rules to predict oral bioavailability.[21]
-
Pharmacokinetic Properties: Evaluate parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Toxicity: Predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.
-
Data Presentation: ADMET Profile of a Lead Candidate
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 350.4 g/mol | < 500 |
| LogP | 2.8 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 4 | < 10 |
| GI Absorption | High | High |
| BBB Permeant | No | - |
| CYP2D6 Inhibitor | No | No |
| AMES Toxicity | Non-mutagen | Non-mutagen |
Conclusion: An Integrated Approach for Accelerated Discovery
The in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents is a powerful and efficient strategy in modern drug discovery. By integrating quantum mechanical studies, QSAR modeling, molecular docking, MD simulations, and ADMET prediction, researchers can gain a comprehensive understanding of the antioxidant potential of these compounds. This multi-faceted computational approach not only accelerates the identification of promising lead candidates but also provides a rational basis for their further development and optimization, ultimately paving the way for the discovery of novel and effective antioxidant therapies.
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A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole ring is a five-membered heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties—including metabolic stability, a significant dipole moment, and the capacity for hydrogen bonding—allow it to function as a versatile pharmacophore capable of interacting with a multitude of biological targets.[1][2] This has led to the development of 1,2,4-triazole derivatives with a remarkable breadth of pharmacological activities, including antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3] Many of these compounds have been successfully commercialized as life-saving drugs.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the biological effects of these derivatives. We will explore the causal relationships behind molecular design choices, detail key experimental protocols, and present quantitative data to offer field-proven insights for researchers, medicinal chemists, and drug development professionals.
The 1,2,4-Triazole Core: A Foundation for Pharmacological Diversity
The 1,2,4-triazole nucleus is an aromatic, five-membered ring containing three nitrogen atoms. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[2] This structural feature is fundamental to its role in drug design. The triazole ring is an effective isostere for amide, ester, and carboxylic acid groups, enabling it to mimic endogenous ligands and interact with biological receptors with high affinity.[2][3] Its polarity often enhances the solubility and pharmacokinetic profile of drug candidates.[6] The strategic placement of substituents on the triazole core allows for the fine-tuning of a compound's steric, electronic, and hydrophobic properties, which is the essence of SAR-driven drug discovery.
Foundational Synthesis and Evaluation Workflow
The exploration of SAR is critically dependent on the ability to synthesize a diverse library of analogues. The cyclization of thiosemicarbazide intermediates is a robust and widely adopted method for creating substituted 1,2,4-triazole-3-thiones, which are versatile precursors for a vast range of derivatives.[4][7]
Experimental Protocol: Synthesis of 4-Aryl-5-substituted-1,2,4-triazole-3-thiones
This protocol describes a common two-step process for synthesizing the triazole core, which can then be further modified.
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
Reaction Setup: Dissolve the desired carbohydrazide (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: While stirring, add the selected aryl isothiocyanate (1.0 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the mixture to ambient temperature. The acylthiosemicarbazide intermediate will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.
Step 2: Cyclization to form the 1,2,4-Triazole-3-thione Ring
-
Reaction Setup: Suspend the purified acylthiosemicarbazide (1.0 equivalent) from Step 1 in an aqueous solution of a base, such as 8% sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The basic conditions promote the intramolecular cyclization and dehydration to form the triazole ring.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6. This step neutralizes the excess base and precipitates the triazole-thione product.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with distilled water, and dry. Recrystallization from a suitable solvent like ethanol is often performed to yield the pure 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[7]
The following workflow diagram illustrates the logical progression from compound synthesis to biological validation, a cornerstone of SAR studies.
SAR of Antifungal 1,2,4-Triazole Derivatives
The most prominent success of 1,2,4-triazoles is in the development of azole antifungals like fluconazole and voriconazole. Their primary mechanism of action is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
CYP51 is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[3][9] The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom within the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[3] This leads to the accumulation of toxic methylated sterols, which disrupts membrane structure and function, ultimately causing fungal cell death.[8][9]
Key SAR Insights for Anticancer Activity
The SAR for anticancer activity is highly dependent on the specific target and scaffold.
-
Aromatase Inhibitors: For non-steroidal inhibitors like Letrozole, the triazole ring's N4 atom coordinates with the heme iron of the aromatase enzyme. The presence of cyanophenyl groups is critical for binding affinity and specificity. [6]* General Cytotoxicity:
-
Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the triazole core are crucial. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -OH) can significantly alter cytotoxic potency. [10]For example, a 3,4-dichlorophenyl moiety on an indole-triazole hybrid displayed excellent efficacy against the Hep-G2 liver cancer cell line. * Hybrid Molecules: Linking the 1,2,4-triazole scaffold to other pharmacologically active heterocycles (e.g., pyridine, indole, thiadiazole) is a common strategy to create novel agents with enhanced potency. [11][12] * Thione/Thiol Group: The presence of a thione (C=S) or thiol (S-R) group at the C3 or C5 position is a common feature in many anticancer triazoles, serving as a handle for further derivatization. [11][13]
-
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound/Derivative | Key Structural Feature | MCF-7 (Breast) IC₅₀ (µM) | Hela (Cervical) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Reference |
| Doxorubicin (Reference) | Standard Chemotherapeutic | ~0.1-1 | ~0.1-1 | ~0.1-1 | [14] |
| Compound 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | >50 | 7.5 | 13.1 | [15] |
| Compound 10d | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione | 13.9 | 11.4 | 18.2 | [15] |
| Pyridine Hybrid TP6 | 4-chlorobenzyl thio-linkage | Not Reported | Not Reported | Not Reported | [11] |
| Hydrazone Derivative BIH4 | Methyl-substituted benzene ring | Not Reported | Not Reported | Not Reported | [16] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and cell lines used.
Modern Approaches: Quantitative Structure-Activity Relationship (QSAR)
To rationalize SAR data and accelerate the design of new derivatives, computational methods like Quantitative Structure-Activity Relationship (QSAR) are employed. [17]QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. [18] For 1,2,4-triazole derivatives, QSAR studies have revealed that a combination of descriptors is often required to predict activity accurately:
-
Electronic Parameters: The distribution of charge and the energy of frontier molecular orbitals (HOMO/LUMO) can influence how the molecule interacts with its target. The introduction of electron-withdrawing groups can be favorable for activity. [19]* Steric Parameters: The size, shape, and bulkiness of substituents play a critical role. Increased bulkiness at certain positions can enhance inhibitory activity by promoting better fit and van der Waals interactions within a binding pocket. [18]* Hydrophobicity (Log P): This parameter is crucial for cell membrane permeability and interaction with hydrophobic pockets in target proteins. [19] A successful QSAR model can predict the activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. [20]
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is a validated and highly versatile core in modern drug discovery. The structure-activity relationships of its derivatives are deeply rooted in the fundamental principles of medicinal chemistry. For antifungal agents, the SAR is well-defined, revolving around the inhibition of CYP51. For anticancer agents, the SAR is more diverse, reflecting the multitude of possible mechanisms of action.
Future research will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets relevant to a disease, potentially leading to synergistic effects and overcoming drug resistance.
-
Hybrid Molecules: Continuing the strategy of combining the 1,2,4-triazole core with other known pharmacophores to create novel chemical entities with enhanced potency and selectivity. [12][21]* Computational Synergy: Integrating QSAR, molecular docking, and advanced computational modeling to design next-generation 1,2,4-triazole derivatives with optimized pharmacokinetic and pharmacodynamic profiles.
By understanding the intricate SAR principles outlined in this guide, researchers can more rationally design and develop novel 1,2,4-triazole-based therapeutics to address pressing medical needs.
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SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. (2023). ResearchGate. [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). PubMed. [Link]
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Quantitative StructureActivity Relationships (QSAR) for the Antimicrobial Activity of 1,2,4-Triazoles. (2009). ResearchGate. [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). PMC. [Link]
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Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. (2022). Wiley Online Library. [Link]
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SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds. (2022). ResearchGate. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Academic Scientific Journals. [Link]
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Pharmacological aspects of 1,2,4-triazole-3-thiol furan derivatives
An In-depth Technical Guide to the Pharmacological Aspects of 1,2,4-Triazole-3-thiol Furan Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of 1,2,4-triazole-3-thiol furan derivatives, a class of heterocyclic compounds demonstrating significant potential in modern medicinal chemistry. We will delve into their synthesis, multifaceted pharmacological activities, and the critical structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this unique chemical scaffold.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole ring is a well-established "privileged scaffold" in drug discovery, present in numerous clinically approved drugs.[1][2][3] Its unique structural features, including its polar nature and ability to participate in various non-covalent interactions like hydrogen bonding and dipole-dipole forces, allow it to bind effectively to a wide range of biological targets.[4][5] When this triazole core is functionalized with a 3-thiol group and fused with a furan moiety, a novel class of derivatives emerges with a distinct and potent pharmacological profile.[6]
These 1,2,4-triazole-3-thiol furan derivatives have garnered considerable interest as they are practically non-toxic and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6] The incorporation of the furan ring, another biologically significant heterocycle, often enhances the therapeutic efficacy of the parent triazole molecule. This guide aims to systematically analyze the available scientific literature to provide a detailed technical overview of these promising compounds.
A crucial chemical feature of these molecules is the existence of thiol-thione tautomerism, which can significantly influence their interaction with biological receptors and enzymes.[7][8] Typically, one tautomeric form is more bioactive, making the understanding of this equilibrium essential for rational drug design.[7]
Synthesis: Constructing the Core Moiety
The predominant method for synthesizing 5-(furan-2-yl)-4-substituted-1,2,4-triazole-3-thiols is a reliable multi-step process that begins with furan-2-carboxylic acid hydrazide.[9][10] The general pathway involves the formation of a thiosemicarbazide intermediate, followed by alkaline-mediated cyclization to yield the desired triazole ring.[11][12]
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiol furan derivatives.
Experimental Protocol: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative example adapted from established methodologies.[9][10] It serves as a self-validating system where successful ring closure is confirmed by spectral analysis.
Step 1: Synthesis of 1-(2-Furoyl)-4-phenylthiosemicarbazide
-
Dissolve furan-2-carboxylic acid hydrazide (0.1 mole) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Add phenyl isothiocyanate (0.1 mole) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture in an ice bath. The precipitated solid is the thiosemicarbazide intermediate.
-
Filter the product, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain pure 1-(2-furoyl)-4-phenylthiosemicarbazide.
Step 2: Cyclization to 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the synthesized thiosemicarbazide (0.05 mole) in an aqueous solution of 8% sodium hydroxide (or potassium hydroxide) (100 mL).
-
Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper) and a clear solution is obtained.
-
Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Acidify the clear filtrate dropwise with cold, dilute hydrochloric acid until the pH is approximately 5-6.
-
The desired 1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Filter the solid product, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure product.
-
Validation: Confirm the structure using IR, ¹H-NMR, and ¹³C-NMR spectroscopy. The ¹H-NMR spectrum should show a characteristic signal for the SH proton between 13-14 ppm, and the IR spectrum will show the absence of the C=O stretching band from the thiosemicarbazide precursor and the presence of C=N and N-C=S bands.[7][13]
Key Pharmacological Activities
This scaffold exhibits a remarkable range of biological activities, primarily centered on antimicrobial and anticancer effects.
Antimicrobial and Antifungal Activity
Derivatives of 5-(furan-2-yl)-1,2,4-triazole-3-thiol have demonstrated significant broad-spectrum antimicrobial activity.[6] Studies have shown positive antibacterial effects against a wide array of both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts like Candida albicans.[14][15][16]
Spectrum of Activity: These compounds have been tested against clinically relevant strains including:
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, Salmonella typhimurium.[14][15][17]
-
Gram-Positive Bacteria: Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Enterococcus faecalis.[14][15][17]
Structure-Activity Relationship (SAR) Insights:
-
The introduction of bulky alkyl groups, such as isopropyl and isobutyl radicals, into ester side chains attached to the thiol group can sharply increase activity against S. aureus.[17]
-
The formation of Mannich bases from the parent thiol can broaden the spectrum of activity against microorganisms that were previously resistant.[18]
-
Thioacetate salts of the corresponding acids have also shown high efficacy.[6]
Table 1: Representative Antimicrobial Activity of Furan-Triazole Derivatives
| Compound Class | Test Organism | Activity Noted | Reference |
|---|---|---|---|
| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol S-alkyl derivatives | S. aureus ATCC 25923 | Moderate Activity | [17] |
| Isopropyl/isobutyl esters of 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)thio)acetic acid | S. aureus ATCC 25923 | Sharp increase in activity | [17] |
| 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol extracts | E. coli, S. aureus, P. aeruginosa, C. albicans | Positive antibacterial effect | [14][15] |
| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | E. coli, E. aerogenes | High activity (8-12 mm inhibition zone) |[18] |
Experimental Protocol: Antimicrobial Screening via Agar Well Diffusion Assay
This method provides a clear, visual assessment of a compound's ability to inhibit microbial growth.[3]
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plating: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a lawn culture.
-
Well Preparation: Aseptically bore wells (e.g., 6 mm in diameter) into the seeded agar plates.
-
Compound Application: Prepare solutions of the test derivatives at a specific concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO. Add a fixed volume (e.g., 100 µL) of the test solution into each well.
-
Controls: Use a standard antibiotic (e.g., Kanamycin) as a positive control and the solvent (DMSO) alone as a negative control.[14][15]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Anticancer Activity
The 1,2,4-triazole scaffold is a cornerstone of many anticancer agents, and furan-containing derivatives are no exception.[1][19][20] They have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.
Mechanisms of Action: The anticancer effects of these compounds are often multifactorial. Studies on related dibenzo[b,d]furan-1H-1,2,4-triazole derivatives have shown that they can induce cell cycle arrest , particularly at the G2/M phase, and trigger apoptosis (programmed cell death).[21] Other investigations into triazole derivatives point towards the inhibition of key signaling proteins like EGFR, BRAF, and tubulin , which are critical for cancer cell proliferation and survival.[22]
Caption: A simplified potential pathway for triazole-induced apoptosis in cancer cells.
SAR Insights for Anticancer Activity:
-
Substitution at the N-4 position of the triazole ring is crucial for cytotoxic activity. The presence of a benzyl, 4-bromophenacyl, or naphthylacyl group can significantly enhance potency.[21]
-
Hybrid molecules that incorporate other pharmacologically active moieties, such as hydrazones, have shown promise, particularly against melanoma cell lines.[23]
-
The presence of electron-donating groups (e.g., -OH, -OCH₃) on aromatic substituents can enhance antitumor activity.[4]
Table 2: In Vitro Cytotoxic Activity of Representative Triazole-Furan Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Dibenzo[b,d]furan-triazole derivative 28 | Leukemia (HL-60) | < 3.50 | [21] |
| Dibenzo[b,d]furan-triazole derivative 19 | Leukemia (HL-60) | 0.80 | [21] |
| Dibenzo[b,d]furan-triazole derivative 19 | Breast Carcinoma (MCF-7) | 1.76 | [21] |
| Isatin-triazole hydrazone derivative | Melanoma (IGR39) | ~2-17 |[23] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[22][23]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole-furan derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Other Potential Pharmacological Activities
Beyond antimicrobial and anticancer effects, this versatile scaffold has been investigated for other therapeutic applications:
-
Hypoglycemic Activity: Certain piperidine salts of 2-(5-(furan-2-yl)-4-aryl-1,2,4-triazol-3-ylthio) acetate have shown notable hypoglycemic properties.[6]
-
Anti-inflammatory and Analgesic Activity: The broader class of 1,2,4-triazole-3-thione derivatives is well-documented for its anti-inflammatory and analgesic potential.[4][12]
Conclusion and Future Directions
The amalgamation of the 1,2,4-triazole-3-thiol core with a furan moiety has produced a class of compounds with compelling and diverse pharmacological activities.[6] The synthetic accessibility of this scaffold, coupled with its potent antimicrobial and anticancer properties, makes it an attractive starting point for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of the core structure, particularly at the N-4 position of the triazole ring and through various S-substitutions, to enhance potency and selectivity.
-
In-Depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed anticancer and antimicrobial effects.
-
In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The scientific literature strongly supports the continued investigation of 1,2,4-triazole-3-thiol furan derivatives as a rich source of potential drug candidates to address pressing needs in oncology and infectious diseases.[6][20]
References
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- Zazharskyi, V., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4-Triazoles. Bukovinian Medical Herald, 25(2), 52-58.
- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
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- Anonymous. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES.
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- Anonymous. (2024).
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- Al-Ostoot, F. H., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
- Siwek, A., et al. (2012). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Heterocyclic Chemistry, 49(6).
- Osman, M. A., et al. (2015). Synthesis of 1,2,4-triazole-3-thiol derivative. Minia Journal of Medical Research.
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- Jasim, A. M., Omar, T. N.-A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.
- Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
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- Anonymous. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
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Methodological & Application
Application Notes & Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole-3-Thiol Compounds
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Specifically, the incorporation of a thiol group at the 3-position creates 1,2,4-triazole-3-thiol (or its tautomeric thione form), a versatile intermediate for the synthesis of novel drug candidates.[3][4][5]
Traditional methods for synthesizing these compounds often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, which can lead to low yields and undesirable byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates these chemical transformations.[6][7][8] By utilizing direct, uniform heating of the reaction mixture through dielectric polarization, microwave irradiation can slash reaction times from hours to minutes, often resulting in higher yields and purer products.[9][10][11] This application note provides a detailed protocol and expert insights for the efficient synthesis of 1,2,4-triazole-3-thiol derivatives using microwave technology.
The Rationale Behind Microwave-Assisted Synthesis
The efficiency of microwave heating stems from its unique mechanism. Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave energy is directly absorbed by polar molecules and ions within the reaction mixture.[9][11] This interaction causes rapid molecular rotation and friction, generating heat volumetrically and uniformly throughout the sample.[7][9]
This rapid and localized heating leads to several key advantages in the synthesis of 1,2,4-triazole-3-thiols:
-
Rate Acceleration: Reactions can be completed in minutes instead of hours.[2][10] For instance, some syntheses that take over 24 hours with conventional heating can be accomplished in just 30 minutes under microwave irradiation.[2]
-
Higher Yields: The rapid heating minimizes the formation of side products, leading to cleaner reactions and improved product yields.[8][10]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis consumes significantly less energy.[6][9]
-
Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[6][7]
General Synthetic Workflow
The microwave-assisted synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically follows a cyclization reaction of a thiocarbohydrazide derivative or a one-pot reaction involving thiosemicarbazide and a carboxylic acid. The general workflow is depicted below.
Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazole-3-thiols.
Reaction Mechanism: From Thiosemicarbazide to Triazole
The formation of the 1,2,4-triazole-3-thiol ring from a substituted thiosemicarbazide and a carboxylic acid in an alkaline medium proceeds via a two-step mechanism: acylation followed by cyclodehydration.
-
Acylation: The process begins with the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid. This step is often facilitated by a coupling agent or by heating.
-
Cyclodehydration: The resulting acylthiosemicarbazide intermediate then undergoes an intramolecular cyclization. The basic conditions promote the deprotonation of a nitrogen atom, which then attacks the carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable 1,2,4-triazole ring.
Microwave irradiation dramatically accelerates the cyclodehydration step by efficiently overcoming the activation energy barrier for the ring closure.
Caption: Simplified reaction mechanism for 1,2,4-triazole-3-thiol formation.
Detailed Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol provides a representative example for the synthesis of a 1,2,4-triazole-3-thiol derivative. Researchers should optimize the conditions for their specific substrates.
Materials and Equipment:
-
Thiocarbohydrazide
-
Benzoic acid
-
Microwave synthesis reactor
-
10 mL microwave process vials with snap caps
-
Magnetic stir bars
-
Ethanol
-
Distilled water
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial, combine thiocarbohydrazide (10 mmol), benzoic acid (15 mmol), and a magnetic stir bar.[12]
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at 145 °C for 30-60 minutes.[12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the vial to cool to room temperature. Add chilled distilled water to the reaction mixture to precipitate the crude product.[12]
-
Isolation: Filter the solid product using a Buchner funnel and wash it with cold water to remove any unreacted starting materials or impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[12]
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[3]
Expected Spectroscopic Data:
-
FT-IR (cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (around 3300-3100), S-H stretching (a weak band around 2600), C=N stretching (around 1600), and C=S stretching (around 1200).[5][12]
-
¹H-NMR (DMSO-d₆, ppm): Expect signals for the amino protons (NH₂) around 5.7 ppm, aromatic protons, and a broad singlet for the SH proton in the 13-14 ppm range, indicating the presence of the thione tautomer in solution.[12][13]
Comparative Data: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with conventional heating methods.
| Compound Type | Method | Time | Yield (%) | Reference |
| Bis-1,2,4-triazole | Conventional | 6-8 hours | ~65% | [14] |
| Bis-1,2,4-triazole | Microwave | 2-5 minutes | >80% | [14] |
| Triazolyl-acetamide | Conventional | 27 hours | Moderate | [2] |
| Triazolyl-acetamide | Microwave | 30 minutes | 96% | [2] |
| Triazol-5-one | Conventional | 130 minutes | 25% | [2] |
| Triazol-5-one | Microwave | 10 minutes | 77% | [2] |
| Substituted 1,2,4-triazole | Microwave | 33-90 seconds | 82% | [2] |
Troubleshooting and Expert Insights
-
Tautomerism: Be aware that 1,2,4-triazole-3-thiol compounds can exist in thione-thiol tautomeric forms.[5][13] The thione form is often predominant in the solid state and in neutral solutions.[13] This can be observed in spectroscopic data, particularly the presence of a C=S stretch in IR and an N-H proton signal at high chemical shift in ¹H-NMR.
-
Solvent Choice: While some reactions can be performed neat (solvent-free), polar solvents like ethanol, DMF, or water are often used as they couple efficiently with microwave energy, facilitating heat transfer.[15]
-
Safety: Always use sealed vessels designed for microwave synthesis to handle the pressure generated at elevated temperatures. Never use metal caps or clips inside the microwave cavity.
-
Reaction Optimization: The optimal power, temperature, and time will vary depending on the specific substrates and solvent used. It is recommended to perform small-scale optimization experiments. A reaction temperature of 145-160°C and a time of 10-60 minutes is a good starting point for many triazole syntheses.[12][16]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 1,2,4-triazole-3-thiol derivatives. It is a powerful tool for researchers in drug discovery, offering a rapid, efficient, and environmentally friendly alternative to conventional methods. By leveraging the principles and protocols outlined in this guide, scientists can accelerate their research and development of novel therapeutic agents based on this important heterocyclic scaffold.
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved from [Link]
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. Retrieved from [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved from [Link]
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Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
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Literature-known approaches to the synthesis of 1,2,4-triazole-3-thiols. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). NIH. Retrieved from [Link]
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Molecular docking, microwave-assisted synthesis, characterization, and preliminary evaluation of the anti-microbial activity of new sulfonamide derivatives of the 1, 2, 4-triazole-3-thiol ring system. (2024). Pharmacia. Retrieved from [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). Retrieved from [Link]
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(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link] organics6040041
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Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (2013). South African Journal of Chemistry. Retrieved from [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Retrieved from [Link]
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Rapid and efficient synthesis of microwave assisted some bis-1, 2, 4-triazole derivatives and their antioxidant and anti-inflammatory evaluation. (n.d.). RJPBCS. Retrieved from [Link]5].pdf
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Application Notes and Protocols for Evaluating the Antifungal Activity of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol against Candida albicans
Introduction: The Imperative for Novel Antifungal Agents
Candida albicans, a polymorphic fungus, resides as a common commensal in the human microbiota. However, in immunocompromised individuals, it can become an opportunistic pathogen, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic mycoses.[1] The therapeutic arsenal against C. albicans is limited, and the emergence of drug-resistant strains poses a significant clinical challenge.[1][2] Triazole antifungals are a cornerstone of anti-candida therapy.[3][4] These synthetic compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][5][6] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal growth inhibition.[5]
The compound 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known to possess a wide range of biological activities, including antifungal properties.[3][7][8][9] The structural features of this compound, particularly the halogen-substituted phenyl ring, suggest its potential as a novel antifungal candidate.[3] This document provides a comprehensive guide for researchers to meticulously evaluate the antifungal efficacy of this compound against C. albicans. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data, facilitating the assessment of this compound's therapeutic potential.
PART 1: Foundational Antifungal Susceptibility Testing
The initial characterization of an antifungal agent involves determining its potency in inhibiting fungal growth and its ability to kill the fungal cells. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Rationale for Method Selection
The broth microdilution method is the gold standard for determining the MIC of antifungal agents against yeasts.[10][11][12] It is a quantitative assay that provides a precise concentration of the drug required to inhibit fungal growth. The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols (M27 series) for this method to ensure inter-laboratory reproducibility.[10][13][14] Following the MIC determination, the MFC is assessed to distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity.[15][16] An agent is generally considered fungicidal if the MFC is no more than four times the MIC.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the CLSI M27 guidelines.[10]
Materials:
-
This compound (test compound)
-
Candida albicans reference strain (e.g., ATCC 90028)
-
Fluconazole (control antifungal)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the test compound and fluconazole in DMSO to a stock concentration of 10 mg/mL. Further dilute in RPMI 1640 to achieve a working stock solution.
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 to obtain a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI 1640 to wells 2-11 of the microtiter plate.
-
Add 200 µL of the working stock solution of the test compound (or fluconazole) to well 12.
-
Perform a two-fold serial dilution by transferring 100 µL from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard 100 µL from well 2. Well 1 will serve as the growth control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared C. albicans inoculum to all wells (1-12).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
Protocol: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay.[15][16][19][20][21]
Materials:
-
SDA plates
-
Sterile spreaders or loops
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that show no visible growth.
-
From each of these wells, aspirate 10-20 µL of the suspension and subculture it onto an SDA plate.[20]
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15][16]
Data Presentation
| Compound | C. albicans Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | ATCC 90028 | e.g., 8 | e.g., 16 | e.g., 2 | Fungicidal |
| Fluconazole (Control) | ATCC 90028 | e.g., 0.5 | e.g., >64 | e.g., >128 | Fungistatic |
PART 2: Investigating the Impact on Biofilm Formation
C. albicans biofilms are structured communities of yeast and hyphal cells embedded in an extracellular matrix. Biofilms exhibit increased resistance to antifungal agents and are a significant factor in the persistence of infections.[22]
Rationale for Method Selection
The crystal violet (CV) assay is a simple and widely used method for quantifying biofilm biomass.[23][24][25][26] CV stains the cells and the extracellular matrix, providing an overall measure of the biofilm.[25] While other methods like the XTT assay measure metabolic activity, the CV assay is a robust starting point for assessing the direct impact of a compound on biofilm formation.[23][24]
Protocol: Crystal Violet Biofilm Assay
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a C. albicans suspension of 1 x 10^7 CFU/mL in RPMI 1640.
-
Add 100 µL of the suspension to the wells of a microtiter plate.
-
Incubate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI 1640 containing two-fold serial dilutions of the test compound to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Biofilm Staining:
-
Quantification:
Data Presentation
| Concentration of Test Compound (µg/mL) | Absorbance at 595 nm (Mean ± SD) | % Biofilm Inhibition |
| 0 (Control) | e.g., 1.2 ± 0.1 | 0% |
| 1 | e.g., 1.0 ± 0.08 | e.g., 16.7% |
| 2 | e.g., 0.8 ± 0.05 | e.g., 33.3% |
| 4 | e.g., 0.5 ± 0.04 | e.g., 58.3% |
| 8 (MIC) | e.g., 0.2 ± 0.02 | e.g., 83.3% |
| 16 (MFC) | e.g., 0.1 ± 0.01 | e.g., 91.7% |
PART 3: Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antifungal effect is crucial for its development as a therapeutic agent. Given that this compound is a triazole derivative, a primary hypothesis is the inhibition of the ergosterol biosynthesis pathway.
Proposed Mechanism: Inhibition of Ergosterol Biosynthesis
Triazole antifungals typically target lanosterol 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol.[3][5][27][28][29] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.[5][30]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for sterol profile analysis.
Protocol: Sterol Extraction and Analysis
This protocol allows for the qualitative and quantitative analysis of cellular sterols.
Materials:
-
C. albicans culture treated with a sub-inhibitory concentration of the test compound
-
Untreated C. albicans culture (control)
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile water
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment:
-
Grow C. albicans in a suitable broth medium to mid-log phase.
-
Expose the culture to a sub-inhibitory concentration (e.g., 0.5 x MIC) of the test compound for a defined period (e.g., 4-6 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the pellet in the saponification solution and incubate at 80°C for 1 hour.
-
-
Sterol Extraction:
-
Allow the mixture to cool to room temperature.
-
Add sterile water and n-heptane, and vortex vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the upper n-heptane layer containing the non-saponifiable lipids (sterols).
-
Evaporate the n-heptane to dryness under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Resuspend the dried sterol extract in a suitable solvent.
-
Analyze the sample using GC-MS to identify and quantify the different sterol components based on their retention times and mass spectra.
-
Compare the sterol profile of the treated cells to that of the untreated control. A significant increase in the lanosterol peak and a corresponding decrease in the ergosterol peak in the treated sample would strongly suggest inhibition of lanosterol 14α-demethylase.[1][31]
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial evaluation of the antifungal properties of this compound against Candida albicans. Positive results from these assays, particularly a low MIC/MFC and significant anti-biofilm activity, would warrant further investigation. Future studies could include time-kill kinetic assays to assess the rate of fungal killing, in vivo efficacy studies in animal models of candidiasis, and toxicological assessments to determine the compound's safety profile. Elucidating the precise mechanism of action through sterol analysis and potentially enzymatic assays will be crucial for optimizing the compound's structure and advancing its development as a potential therapeutic agent. The fight against antifungal resistance requires a continuous pipeline of novel compounds, and a systematic and rigorous evaluation, as described here, is the first critical step in this endeavor.
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Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]
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Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. PMC - NIH. [Link]
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M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]
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Schematic representation of the ergosterol biosynthetic pathway in C.... ResearchGate. [Link]
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The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. PMC - NIH. [Link]
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Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans. PubMed. [Link]
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Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
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Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry - ACS Publications. [Link]
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effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. [Link]
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Sterol biosynthesis pathway in C. albicans. The pathway includes major... ResearchGate. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. PubMed. [Link]
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Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]
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Biofilm formation assay of Candida albicans. (A) Crystal violet... ResearchGate. [Link]
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. [Link]
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Assessment of biofilm production in Candida isolates according to species and origin of infection. Enfermedades Infecciosas y Microbiología Clínica - Elsevier. [Link]
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Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. PMC - NIH. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
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SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. ResearchGate. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
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Application Notes and Protocols: Evaluating the Antibacterial Activity of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol against Staphylococcus aureus
Introduction: The Imperative for Novel Anti-Staphylococcal Agents
Staphylococcus aureus remains a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions like bacteremia, endocarditis, and pneumonia.[1] The emergence and rapid spread of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), pose a critical threat to global public health, rendering many conventional therapies ineffective.[2] This escalating crisis necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.
Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The 1,2,4-triazole-3-thiol moiety, in particular, has been identified as a promising pharmacophore for developing new antibacterial agents.[5][6][7] These compounds are bioisosteres of amides and esters and can engage in crucial interactions like hydrogen bonding, potentially inhibiting essential bacterial enzymes or disrupting cellular processes.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as CPTT) as a potential antibacterial agent against S. aureus. We present a suite of detailed, field-proven protocols for determining its inhibitory and bactericidal activity, and for elucidating its potential mechanism of action. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.
Part 1: Foundational Antibacterial Susceptibility Testing
The initial assessment of any potential antibacterial compound involves determining its minimum concentration required to inhibit bacterial growth (Minimum Inhibitory Concentration, MIC) and to kill the bacteria (Minimum Bactericidal Concentration, MBC).
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized, quantitative technique for determining the MIC of an antimicrobial agent.[10] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Causality and Scientific Rationale: This method is chosen for its reproducibility, efficiency in testing multiple concentrations, and conservation of reagents. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can pinpoint the lowest concentration that prevents visible growth, providing a robust quantitative measure of the compound's potency. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and minimally antagonistic to most antibiotics.
Step-by-Step Methodology:
-
Preparation of CPTT Stock Solution:
-
Accurately weigh 10 mg of CPTT and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Note: Ensure CPTT is fully dissolved. Gentle warming or vortexing may be applied. The final concentration of DMSO in the assay wells should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of S. aureus Inoculum:
-
From a fresh culture plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of S. aureus (e.g., ATCC 29213 for a reference strain).[13]
-
Transfer the colonies to a tube containing 5 mL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (OD₆₀₀ of 0.08-0.13).
-
Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Microplate Setup:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
-
Add 100 µL of the CPTT working solution (prepared from the stock to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no CPTT), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of CPTT at which there is no visible growth (i.e., the well is clear).[10] This can be observed by the naked eye or with the aid of a plate reader measuring turbidity.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Causality and Scientific Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), it does not differentiate from cell death (bactericidal activity). The MBC is crucial for applications where bacterial elimination is required. This protocol involves sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar to determine if the bacteria were merely inhibited or killed.
Step-by-Step Methodology:
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
-
Sub-culturing:
-
From each selected well, aspirate 10 µL of the suspension.
-
Spot the 10 µL onto a quadrant of a Tryptic Soy Agar (TSA) plate.
-
Label each quadrant corresponding to the concentration from the MIC plate.
-
-
Incubation and Analysis:
-
Incubate the TSA plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of CPTT that results in no bacterial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation: Expected MIC & MBC Results
The following table presents hypothetical but plausible data for CPTT against reference strains of S. aureus, based on activities of similar triazole compounds.[3][14]
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| CPTT | S. aureus ATCC 29213 (MSSA) | 16 | 32 | 2 | Bactericidal |
| CPTT | S. aureus ATCC 43300 (MRSA) | 32 | 64 | 2 | Bactericidal |
| Vancomycin | S. aureus ATCC 29213 (MSSA) | 1 | 2 | 2 | Bactericidal |
| Vancomycin | S. aureus ATCC 43300 (MRSA) | 2 | 4 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Part 2: Characterizing the Dynamics of Antibacterial Action
Protocol 2.1: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate at which an antibacterial agent kills a bacterial population over time.[13]
Causality and Scientific Rationale: Unlike the static endpoints of MIC/MBC, a time-kill assay reveals the pharmacodynamics of the compound. It helps determine if the killing is concentration-dependent and how quickly a bactericidal effect is achieved. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity in this assay.[15]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized S. aureus inoculum of ~5 x 10⁵ CFU/mL in CAMHB as described in Protocol 1.1.
-
Prepare flasks or tubes containing CAMHB with CPTT at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
-
Assay Execution:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate all flasks at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
-
Enumeration and Analysis:
-
Incubate the plates at 37°C for 24 hours and count the colonies (CFU).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.[16]
-
Part 3: Investigating the Mechanism of Action
Understanding how a compound kills bacteria is critical for its development. The following protocols explore two common mechanisms for antibacterial agents: cell membrane disruption and induction of oxidative stress.
Protocol 3.1: Cell Membrane Integrity Assay
This assay assesses whether CPTT compromises the bacterial cell membrane, leading to leakage of intracellular contents and cell death. It utilizes fluorescent dyes that can only enter cells with damaged membranes.[17]
Causality and Scientific Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence. This provides a direct measure of membrane damage.[18][19]
Step-by-Step Methodology:
-
Bacterial Preparation:
-
Grow S. aureus to mid-log phase, harvest by centrifugation, and wash twice with sterile PBS.
-
Resuspend the pellet in PBS to an OD₆₀₀ of 0.2.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Add CPTT at final concentrations of 1x MIC, 2x MIC, and 4x MIC. Include a positive control (e.g., 70% isopropanol) and a negative control (untreated).
-
Add Propidium Iodide (PI) to each well to a final concentration of 5 µM.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[18]
-
-
Analysis:
-
An increase in fluorescence intensity over time in the CPTT-treated wells compared to the negative control indicates membrane permeabilization.
-
Logical Flow for Mechanism of Action Investigation
Caption: Decision tree for investigating the antibacterial mechanism of action.
Protocol 3.2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Many bactericidal agents exert their effect by inducing the production of harmful reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide, which damage DNA, proteins, and lipids.[20][21]
Causality and Scientific Rationale: This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe.[22] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
Step-by-Step Methodology:
-
Bacterial Preparation:
-
Prepare a mid-log phase culture of S. aureus as described in Protocol 3.1.
-
Wash the cells and resuspend in PBS to an OD₆₀₀ of 0.2.
-
-
Loading the Probe:
-
Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.
-
Incubate at 37°C for 30 minutes in the dark to allow the probe to enter the cells and be deacetylated.
-
Centrifuge the cells, discard the supernatant, and wash with PBS to remove excess probe. Resuspend in fresh PBS.
-
-
Treatment and Measurement:
-
In a 96-well black, clear-bottom plate, add 100 µL of the probe-loaded bacterial suspension to each well.
-
Add CPTT at final concentrations of 1x MIC, 2x MIC, and 4x MIC. Include a positive control (e.g., H₂O₂ or menadione) and a negative control (untreated).
-
Measure fluorescence intensity immediately and at regular intervals using a microplate reader (excitation ~485 nm, emission ~535 nm).[22]
-
-
Analysis:
-
A time-dependent increase in fluorescence in the CPTT-treated wells compared to the negative control suggests the induction of intracellular ROS.
-
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound (CPTT) as a potential antibacterial agent against S. aureus. The detailed protocols for MIC/MBC determination, time-kill kinetics, and mechanistic studies (membrane integrity and ROS production) form a comprehensive preliminary evaluation. Positive results from these assays would warrant further investigation, including toxicity studies in mammalian cell lines, in vivo efficacy studies in animal infection models, and more in-depth mechanistic analyses such as proteomics or transcriptomics to identify the specific molecular target(s) of CPTT. The continued exploration of novel scaffolds like the 1,2,4-triazoles is a vital strategy in the ongoing battle against antibiotic resistance.
References
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Al-Abdullah, E. S., Al-Tuwaijri, H. A., & Hassan, H. M. (2021). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Chemistry, 2021, 1-10. [Link]
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Prakash, O., Ranjan, P., & Pathak, D. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 654-660. [Link]
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Alyahyaoy, H. A., Hraishawi, R. M. O., & Jumaa, M. H. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(3). [Link]
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Alyahyaoy, H. A., Hraishawi, R. M. O., & Jumaa, M. H. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Gontijo, J. V., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]
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Kumar, A., et al. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 84(5), 1136-1144. [Link]
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George, A. S., et al. (2023). Enhanced Antimicrobial Activity of Ciprofloxacin Encapsulated in Sophorolipid-Based Nano-Assemblies Against Ciprofloxacin-/Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
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Wang, Y., et al. (2024). Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15, 1368910. [Link]
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Amorena, B., et al. (1999). Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro. Journal of Antimicrobial Chemotherapy, 44(1), 43-55. [Link]
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Raj, V., et al. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 459-462. [Link]
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Johnson, B. S., & Abramovitch, R. B. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of Visualized Experiments, (75), e50389. [Link]
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Lacombe, A., et al. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 987. [Link]
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Turos, E., et al. (2022). Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus. Molecules, 27(19), 6614. [Link]
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Plech, T., et al. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 23(12), 3217. [Link]
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Umashankari, M., & Parvathavarthini, R. (2021). Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria. Journal of Pure and Applied Microbiology, 15(1), 227-236. [Link]
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Kucheryaviy, V. I., et al. (2018). The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. Pharmacia, 65(3), 22-26. [Link]
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Plech, T., et al. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
Cancer remains a formidable challenge in global health, necessitating the continuous discovery and development of novel therapeutic agents.[1] Among the vast landscape of chemical structures explored for pharmacological activity, nitrogen-containing heterocycles are of paramount importance. The 1,2,4-triazole ring, in particular, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and notably, anticancer properties.[1][2][3]
The versatility of the 1,2,4-triazole nucleus, characterized by its hydrogen bonding capacity, dipole character, and structural rigidity, allows for high-affinity interactions with various biological targets.[3] Many established anticancer drugs, such as Letrozole and Anastrozole, incorporate a 1,2,4-triazole moiety, underscoring its significance in oncology.[2] Derivatives of 1,2,4-triazole-3-thiol, which feature a reactive thiol group, are especially promising as they provide a convenient handle for structural modifications to optimize potency and selectivity.[2][3]
This guide provides a comprehensive overview of the methodologies used to synthesize and evaluate the anticancer potential of a specific series of these compounds: 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. We will detail the synthetic protocols, in vitro cytotoxicity screening procedures, and mechanistic assays designed to elucidate their mode of action, offering researchers a robust framework for advancing these promising molecules in the drug discovery pipeline.
I. Synthesis of 1,2,4-Triazole-3-thiol Derivatives
The synthesis of the core scaffold and its subsequent derivatives is a critical first step. The thiol group (-SH) on the triazole ring is tautomeric with the thione form (-C=S) and serves as an excellent nucleophile for introducing a wide variety of substituents, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.[3][4]
A common and effective synthetic route involves the base-catalyzed intramolecular cyclization of an N,N'-disubstituted thiosemicarbazide intermediate.[5][6] The thiol can then be readily alkylated to produce the final derivatives.
Caption: General workflow for the synthesis of target triazole derivatives.
Protocol 1: Synthesis of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Parent Compound)
Rationale: This two-step protocol first creates a thiosemicarbazide intermediate, which is then cyclized under alkaline conditions. The use of sodium hydroxide facilitates the dehydration and ring closure to form the stable 1,2,4-triazole ring.[5]
Materials:
-
3-Chlorobenzohydrazide
-
Phenyl isothiocyanate
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of 1-(3-chlorobenzoyl)-4-phenylthiosemicarbazide:
-
Dissolve 3-chlorobenzohydrazide (10 mmol) in warm ethanol (50 mL) in a round-bottom flask.
-
Add phenyl isothiocyanate (10 mmol) dropwise to the solution while stirring.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry it under a vacuum to yield the thiosemicarbazide intermediate.
-
-
Cyclization to form the Triazole-thiol:
-
Suspend the dried intermediate (5 mmol) in an aqueous solution of 8% NaOH (40 mL).
-
Reflux the mixture gently for 4-5 hours until a clear solution is obtained.
-
Cool the solution in an ice bath and acidify it carefully with dilute HCl to a pH of approximately 5-6.
-
The crude 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
-
II. In Vitro Anticancer Activity Screening
The initial evaluation of anticancer potential is performed using in vitro cell-based assays. The MTT assay is a robust, quantitative, and widely adopted colorimetric method for assessing cell viability and cytotoxicity.[4][7][8]
Principle of the MTT Assay: The assay's foundation lies in the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9] Therefore, a decrease in the purple color intensity indicates reduced cell viability or cytotoxicity induced by the test compound.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
Rationale: This protocol is designed for high-throughput screening of the synthesized derivatives across multiple cancer cell lines to determine their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of a compound's potency.[4]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, U87 glioblastoma, HL60 leukemia)[10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each triazole derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.[4]
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Incubate the plate for an additional 4 hours under the same conditions. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[9]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC50 value.
-
III. Elucidating the Mechanism of Action
Potent compounds identified from the initial screening must be investigated further to understand their mechanism of action. A primary mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death.[14][15] Triazole derivatives have been shown to induce apoptosis by targeting various components of cell death pathways.[15][16] A structure-based design approach for similar triazole-thiol scaffolds has suggested that they may function by interrupting the p53-MDM2 interaction, thereby restoring the tumor-suppressing function of p53.[10][11]
Caption: Plausible apoptotic pathway induced by p53-MDM2 inhibition.
Protocol 3: Annexin V-FITC/PI Assay for Apoptosis Detection
Rationale: This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[14]
Materials:
-
Cancer cell line of interest
-
Test compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the triazole derivative at its predetermined IC50 concentration for 24 hours. Include an untreated or vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
The cell population will be differentiated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
IV. Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives. A summary table of IC50 values provides an at-a-glance view of compound potency and selectivity across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Representative Triazole Derivatives
| Compound ID | R-Group (at Thiol) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. U87 (Glioblastoma) | IC50 (µM) vs. HL60 (Leukemia) |
| Parent | -H | 25.4 | 31.2 | 45.8 |
| 6h | -CH₂-(4-fluorophenyl) | 3.85 | 4.15 | 17.52 |
| 6j | -CH₂-(2,4-dichlorophenyl) | 5.12 | 6.78 | 21.33 |
| Doxorubicin | Reference Drug | 0.98 | 1.15 | 0.55 |
Note: Data are hypothetical, based on published findings for similar compounds for illustrative purposes.[10]
Interpretation: The data in Table 1 would suggest that the addition of substituted benzyl groups at the thiol position significantly enhances anticancer activity compared to the parent compound. Compound 6h , with a 4-fluorobenzyl group, demonstrates the most potent activity across the tested cell lines, making it a promising lead for further optimization and mechanistic studies.[10]
V. Conclusion and Future Directions
The 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a systematic approach for the synthesis, in vitro screening, and initial mechanistic evaluation of its derivatives. By employing these methods, researchers can efficiently identify lead compounds, understand their mode of action, and build a robust dataset to support further preclinical development. Future work should focus on expanding the derivative library to refine SAR, conducting in vivo efficacy studies in animal models, and performing detailed molecular docking and target validation studies to confirm the interaction with putative targets like the p53-MDM2 complex.[17][18]
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The 1,2,4-Triazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes & Protocols for Drug Discovery Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups have cemented its status as a "privileged structure."[1][3] This unique combination of physicochemical properties has enabled the development of a vast arsenal of therapeutic agents targeting a wide spectrum of diseases.[4][5][6] From potent antifungal agents like fluconazole to anticancer drugs such as letrozole, the versatility of the 1,2,4-triazole core is evident across numerous clinical applications.[1][7][8][9] This technical guide provides an in-depth exploration of the applications of 1,2,4-triazole derivatives, complete with detailed experimental protocols and mechanistic insights for researchers at the forefront of drug discovery.
Therapeutic Landscapes of 1,2,4-Triazole Derivatives
The broad biological activity of 1,2,4-triazole derivatives is a testament to their ability to interact with a diverse range of biological targets.[10][11][12][13][14] This has led to their successful application in several key therapeutic areas.
Antifungal Applications: A Paradigm of Success
The most celebrated application of 1,2,4-triazoles lies in their potent antifungal activity.[1][15][16][17] Marketed drugs such as fluconazole, itraconazole, and voriconazole are indispensable in the treatment of systemic fungal infections.[1]
Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][8][11][15][18][19][20][21] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11][20] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[11][19] This leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth.[1][11][20]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Activity: A Multifaceted Approach
A growing body of evidence supports the potential of 1,2,4-triazole derivatives as effective anticancer agents.[10][22][23] These compounds have been shown to target a variety of cancer-related pathways.
Mechanisms of Action:
-
Aromatase Inhibition: Drugs like letrozole and anastrozole are non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety and are used in the treatment of hormone-dependent breast cancer.[1]
-
Kinase Inhibition: Many 1,2,4-triazole derivatives have been found to inhibit various tyrosine kinases, such as c-Kit, RET, FLT3, and c-Met, which are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain derivatives have demonstrated the ability to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis.
-
Other Mechanisms: Researchers have also explored their roles as inhibitors of other enzymes like EGFR and BRAF, highlighting the diverse mechanisms through which these compounds exert their anticancer effects.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Antiviral and Antibacterial Applications
The 1,2,4-triazole ring is a key structural feature in the broad-spectrum antiviral drug Ribavirin.[1][9] Furthermore, numerous derivatives have demonstrated promising activity against a range of viruses and bacteria.[3][5] The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores is an active area of research to develop novel drugs that can overcome antibiotic resistance.
Quantitative Biological Activity Data
The efficacy of 1,2,4-triazole derivatives is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antifungal and antibacterial activity, and the half-maximal inhibitory concentration (IC50) for anticancer activity.
Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.52 | |
| Compound 14l | Candida albicans | 0.125 | |
| Compound 14l | Candida glabrata | 0.125 | |
| Compound 19g | Candida albicans | 0.031 | |
| Compound 20b | Candida albicans | 0.016 | |
| Compound 4s | Candida albicans | 0.53 | |
| Compound 6b | Candida glabrata | 0.97 | |
| Compound 6i | Candida glabrata | 0.97 | |
| Compound 6j | Candida glabrata | 0.97 |
Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 62i | HT-29 (Colon) | 0.90 | |
| Compound 62i | H460 (Lung) | 0.85 | |
| Compound 62i | MDA-MB-231 (Breast) | 1.54 | |
| Compound 81c | MCF-7 (Breast) | 4.83 | |
| Compound 93g | MCF-7 (Breast) | 1.65 | |
| Compound 15 | MDA-MB-231 (Breast) | 3.48 | |
| Compound 20 | MDA-MB-231 (Breast) | 5.95 | |
| Bet-TZ1 | A375 (Melanoma) | 22.41 | [5] |
| Bet-TZ1 | MCF-7 (Breast) | 33.52 | [5] |
| Compound 17 | MCF-7 (Breast) | 0.31 | [3] |
| Compound 22 | Caco-2 (Colon) | 4.98 | [3] |
| Compound 6cf | MCF-7 (Breast) | 5.71 | [23] |
Experimental Protocols
Synthesis of a Fluconazole Analogue
This protocol outlines a general synthetic route for a fluconazole analogue, which involves the key steps of epoxide formation and subsequent ring-opening with 1,2,4-triazole.
Caption: General synthetic workflow for a fluconazole analogue.
Materials:
-
Substituted acetophenone (e.g., 2',4'-difluoroacetophenone)
-
1,2,4-Triazole
-
Potassium carbonate (K2CO3)
-
Trimethylsulfoxonium iodide (TMSOI)
-
Sodium hydroxide (NaOH)
-
Solvents (e.g., DMF, Toluene)
Procedure:
-
Synthesis of the Ketone Intermediate:
-
To a solution of the substituted acetophenone in a suitable solvent like DMF, add 1,2,4-triazole and an excess of potassium carbonate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the 1-(substituted phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one intermediate.
-
-
Epoxidation:
-
Perform a Corey-Chaykovsky epoxidation on the ketone intermediate.
-
In a suitable solvent system like toluene and aqueous NaOH, react the ketone with trimethylsulfoxonium iodide (TMSOI).
-
Heat the mixture to facilitate the formation of the crude epoxide.
-
-
Synthesis of the Final Product:
-
The crude epoxide is then reacted with another equivalent of 1,2,4-triazole in a solvent such as DMF in the presence of a base like anhydrous potassium carbonate.
-
Heat the reaction mixture to promote the ring-opening of the epoxide and the formation of the final fluconazole analogue.
-
After the reaction is complete, perform an aqueous workup and extract the product.
-
Purify the final compound by recrystallization or column chromatography.
-
Causality: The initial reaction introduces the first triazole ring. The Corey-Chaykovsky reaction is a reliable method for converting ketones to epoxides. The final step, a nucleophilic ring-opening of the epoxide by the second triazole molecule, is crucial for constructing the core structure of fluconazole-type compounds.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[4]
Caption: Workflow of the broth microdilution MIC assay.
Materials:
-
Test compound (1,2,4-triazole derivative)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640)
-
Sterile 96-well microplates
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of desired concentrations.[4]
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).
-
-
Inoculum Preparation:
-
Grow an overnight culture of the fungal strain.
-
Adjust the fungal suspension to a standardized concentration (e.g., using a spectrophotometer to measure optical density).[4]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
This can be done visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[4] The MIC is often defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the drug-free control.[4]
-
Self-Validation: The inclusion of positive and negative controls is essential for validating the assay. The positive control should show robust fungal growth, while the negative control should show no growth.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 24, 48, or 72 hours).[10]
-
Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Causality: The choice of cell seeding density is critical to ensure cells are in an exponential growth phase during the assay. The incubation time with the compound should be sufficient to observe a cytotoxic effect. Complete solubilization of the formazan crystals is necessary for accurate absorbance readings.
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in antifungal therapy serves as a strong foundation for its exploration in other therapeutic areas, including oncology and infectious diseases. The synthetic versatility of the triazole ring allows for extensive structure-activity relationship studies, paving the way for the design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical tools to contribute to this exciting and impactful field.
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Application Notes and Protocols for 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol in Coordination Chemistry
Foreword: Unlocking the Potential of Substituted Triazole-Thiols in Coordination Chemistry
The landscape of coordination chemistry is continually enriched by the introduction of novel ligands that offer unique electronic properties and coordination geometries. Among these, heterocyclic compounds containing both nitrogen and sulfur donor atoms have garnered significant attention due to their versatile binding capabilities and the diverse applications of their metal complexes.[1] This document provides a comprehensive guide to the use of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol as a versatile ligand in the synthesis of coordination compounds. This particular triazole derivative, with its distinct electronic signature arising from the chlorophenyl substituent, presents a compelling candidate for the development of new metal-organic frameworks, catalysts, and biologically active agents.
These application notes are designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, step-by-step protocols. We will delve into the synthesis of the ligand, its coordination to various metal centers, detailed characterization methodologies, and a discussion of the potential applications of the resulting complexes, all grounded in established scientific principles.
I. Ligand Profile: this compound
The ligand, this compound, belongs to a class of aromatic heterocyclic compounds known for their ability to exist in thione-thiol tautomeric forms. This tautomerism is crucial to its coordination behavior, as the deprotonation of the thiol group provides a primary site for metal binding. The triazole ring itself offers additional nitrogen atoms as potential coordination sites, allowing for monodentate, bidentate, or bridging coordination modes. The presence of both soft (sulfur) and hard (nitrogen) donor atoms makes this ligand suitable for coordinating with a wide range of transition metal ions.[1]
The 3-chlorophenyl substituent at the 5-position of the triazole ring influences the ligand's electronic properties through inductive and resonance effects. This, in turn, can modulate the stability and reactivity of the resulting metal complexes, making it an interesting subject for systematic studies in coordination chemistry.
II. Synthesis of this compound: A Step-by-Step Protocol
The following protocol is a generalized procedure adapted from established methods for the synthesis of analogous 5-aryl-4H-1,2,4-triazole-3-thiols.[2][3] This multi-step synthesis involves the initial formation of a hydrazide, followed by conversion to a potassium dithiocarbazinate salt, and finally, cyclization to form the desired triazole ring.
Step 1: Synthesis of 3-Chlorobenzoic Acid Hydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-chlorobenzoate (1 equivalent) with an excess of hydrazine hydrate (3-4 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to obtain pure 3-chlorobenzoic acid hydrazide.
Step 2: Synthesis of Potassium 3-(3-chlorobenzoyl)dithiocarbazinate
-
Reaction Setup: Dissolve 3-chlorobenzoic acid hydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.5 equivalents) in absolute ethanol with stirring.
-
Addition of Carbon Disulfide: To this cold solution, add carbon disulfide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Stirring: Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Isolation: The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold anhydrous ether, and dried. This salt can be used in the next step without further purification.[2]
Step 3: Synthesis of this compound
-
Reaction Setup: Suspend the potassium 3-(3-chlorobenzoyl)dithiocarbazinate (1 equivalent) in water and add an excess of hydrazine hydrate (2-3 equivalents).
-
Reflux and Cyclization: Reflux the mixture for 4-6 hours. During this time, the evolution of hydrogen sulfide gas may be observed (use a proper fume hood and appropriate safety precautions). The completion of the reaction can be monitored by the cessation of H₂S evolution (tested with lead acetate paper).[2]
-
Precipitation: Cool the reaction mixture to room temperature and dilute with cold water.
-
Acidification: Acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Isolation and Purification: Collect the white precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield pure this compound.
Diagram of the Synthetic Workflow
Caption: Bidentate coordination of the ligand to a metal center.
VI. Conclusion and Future Outlook
This compound is a promising ligand for the synthesis of a wide variety of coordination compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties and potential applications of its metal complexes. Further research could focus on the synthesis of polymeric coordination compounds, the investigation of their catalytic activities, and in-depth studies into the mechanisms of their biological actions. The modular nature of the ligand synthesis also allows for the facile introduction of other substituents on the phenyl ring, opening up avenues for systematic studies on structure-activity relationships.
VII. References
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Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130000. [Link]
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Plech, T., et al. (2011). N-2-hydroxymethyl and N-2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones as antibacterial agents. Molecules, 16(6), 4815-4831. [Link]
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Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., et al. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Sci-Hub. [Link]
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Yaseen, H. A., & Al-Adily, M. J. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 337-348. [Link]
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Kumar, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 133-138. [Link]
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Shah, M. H., & Yadav, M. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1047-1051. [Link]
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Krasavin, M., et al. (2019). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 24(18), 3326. [Link]
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Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
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Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. [Link]
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Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]
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Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-858. [Link]
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Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental Journal of Chemistry, 29(4), 1441-1447. [Link]
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Yaseen, H. A., & Al-Adily, M. J. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 57(4). [Link]
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Kumar, R., & Singh, A. K. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1433-1440. [Link]
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Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemical and Pharmaceutical Research, 5(9), 24-31. [Link]
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Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
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Gaponova, I., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5334. [Link]
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Danilchenko, D. M., & Parchenko, V. V. (2017). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye medical journal, 19(1), 105-107. [Link]
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Parchenko, V. V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Farmatsevtychnyi zhurnal, (3), 3-15. [Link]
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Li, Y., et al. (2013). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 9, 1227-1235. [Link]
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The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
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Shrestha, B., et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(1), 382. [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [Link]
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Indus Journal of Bioscience Research. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, A. A. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Journal of the Serbian Chemical Society, 78(10), 1539-1549. [Link]
Sources
Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazole Derivatives with Specific Enzymes
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its remarkable range of biological activities, including antifungal, anticancer, and anti-inflammatory properties, stems from its ability to effectively interact with various enzyme targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 1,2,4-triazole derivatives. It offers detailed, field-proven protocols, explains the rationale behind critical experimental choices, and presents methods for robust data analysis and visualization. The focus is on two key enzyme targets: Lanosterol 14α-demethylase (CYP51), crucial in antifungal therapy, and Aromatase (CYP19A1), a key target in hormone-dependent breast cancer treatment.
Introduction: The Scientific Rationale
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5][6] This method is instrumental in drug discovery for elucidating binding mechanisms, predicting binding affinity, and screening large compound libraries to identify potential drug candidates.[7]
The 1,2,4-triazole ring is a key pharmacophore due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] A critical interaction for many 1,2,4-triazole-based enzyme inhibitors is the coordination of the N4 atom of the triazole ring with the heme iron atom present in the active site of cytochrome P450 enzymes like CYP51 and Aromatase.[8][9][10] This interaction is fundamental to their inhibitory mechanism. Understanding and accurately predicting this and other interactions is the primary goal of the docking studies described herein.
Foundational Concepts: Causality in Method Selection
A successful docking study is not merely a procedural checklist but a series of informed decisions. Each choice, from software to scoring function, directly impacts the reliability of the results.
Choosing the Right Tools: Software and Force Fields
The selection of docking software is a critical first step. Several well-validated options are available, each with distinct algorithms and scoring functions.
-
AutoDock Vina: Known for its speed and accuracy, it is a popular choice for virtual screening and binding affinity prediction.[5] It uses a machine-learning-based scoring function.
-
AutoDock 4: Employs a Lamarckian genetic algorithm and a semi-empirical free energy force field, offering a high degree of user control over the docking parameters.[5][11]
-
GOLD (Genetic Optimisation for Ligand Docking): Utilizes a genetic algorithm to explore ligand flexibility and protein-ligand interactions, known for its robust performance.[11]
Expert Insight: For initial high-throughput screening of a large library of triazole derivatives, AutoDock Vina's speed is a significant advantage. For more detailed binding mode analysis of a smaller set of lead compounds, the fine-tuning capabilities of AutoDock 4 or the precision of GOLD might be more appropriate.
The Imperative of Validation: Ensuring Protocol Trustworthiness
Before screening unknown compounds, the docking protocol must be validated. This is a non-negotiable step to ensure the chosen parameters can reliably reproduce known binding modes. The most common method is re-docking .
Self-Validating System:
-
Obtain a crystal structure of the target enzyme co-crystallized with a known inhibitor (the native ligand).
-
Extract the native ligand from the active site.
-
Dock the extracted ligand back into the protein's binding site using your defined protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[12]
A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which suggests the protocol can accurately predict the experimental binding mode.[12]
Experimental Workflow: A Visual Guide
The entire molecular docking process can be visualized as a sequential workflow. Each stage is critical for the integrity of the final results.
Caption: General workflow for molecular docking studies.
Detailed Protocols
These protocols provide step-by-step methodologies for a typical docking study using widely accessible tools like AutoDock Tools.
Protocol 1: Target Protein Preparation
Rationale: Raw PDB structures are not immediately ready for docking. They often contain non-essential molecules (water, ions) and lack hydrogen atoms, which are crucial for calculating interactions.[13][14][15]
-
Obtain Structure: Download the 3D structure of the target enzyme (e.g., Aromatase PDB ID: 3EQM, Lanosterol 14α-demethylase PDB ID: 5V5Z) from the RCSB Protein Data Bank.
-
Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio Visualizer).[16]
-
Remove all water molecules (heteroatom HOH).
-
Remove any co-crystallized ligands and ions not essential for the binding interaction. For CYP enzymes, ensure the HEME cofactor is retained.
-
If the protein is a multimer, retain only the chain containing the active site of interest.[14]
-
-
Prepare in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogen atoms: Edit > Hydrogens > Add > Polar Only.[13]
-
Compute Gasteiger charges: Edit > Charges > Compute Gasteiger. This assigns partial atomic charges necessary for energy calculations.
-
Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose...), which includes charge and atom type information required by AutoDock.[14]
-
Protocol 2: Ligand Preparation
Rationale: Ligand structures must be converted to a 3D format with correct charges and defined rotatable bonds to allow for conformational flexibility during docking.[17][18]
-
Obtain/Draw Structure: Obtain 2D structures of your 1,2,4-triazole derivatives from databases like PubChem or draw them using software like ChemDraw.[19]
-
Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D SDF or MOL2 files.[20][21]
-
Prepare in AutoDock Tools (ADT):
-
Open the 3D ligand file in ADT (Ligand > Input > Open).
-
Compute Gasteiger charges (Ligand > Torsion Tree > Detect Root).
-
Define rotatable bonds (Ligand > Torsion Tree > Choose Torsions). ADT will automatically detect most rotatable bonds; review and adjust if necessary.[17]
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Protocol 3: Docking Simulation and Analysis
Rationale: The docking process involves defining a search space (the grid box) on the protein where the algorithm will attempt to place the ligand. The analysis then ranks the resulting poses based on a scoring function, which estimates the binding free energy.[22]
-
Grid Box Generation:
-
Load the prepared protein PDBQT file into ADT.
-
Open the Grid Box tool (Grid > Grid Box).
-
Center the grid box on the active site of the enzyme. For heme-containing enzymes like Aromatase and CYP51, this is typically centered around the heme iron. Use dimensions that encompass the entire binding cavity (e.g., 60x60x60 Å).
-
Save the grid parameters (File > Close saving current).
-
-
Running AutoDock Vina:
-
Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box center and size coordinates obtained from the previous step.
-
Execute the docking run from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol in the log file.[23] More negative values indicate stronger predicted binding.[12]
-
Pose Examination: The output.pdbqt file contains the coordinates of the top-ranked binding poses (usually 9-10).
-
Interaction Visualization: Load the protein and the top-ranked ligand pose into a visualization tool (e.g., Discovery Studio, PyMOL). Analyze key interactions:
-
Data Presentation and Interpretation
Clear presentation of docking results is essential for comparative analysis.
Quantitative Data Summary
Summarize the docking results for a series of 1,2,4-triazole derivatives in a table. This allows for easy comparison of predicted affinities and key interactions.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds | Heme Coordination (N4-Fe distance Å) |
| Letrozole | (Standard) | -9.5 | Arg115, Met374, Phe221 | 1 | 2.1 |
| Triazole-001 | (Derivative 1) | -10.2 | Arg115, Ser314, Met374 | 2 | 2.0 |
| Triazole-002 | (Derivative 2) | -8.9 | Met374, Ala306 | 0 | 2.3 |
| Triazole-003 | (Derivative 3) | -9.8 | Arg115, Phe221 | 1 | 2.2 |
Note: Data is illustrative. Actual results will vary based on the specific compounds and protein target.
Visualization of Key Interactions
A diagram illustrating the predicted binding mode of a potent inhibitor provides invaluable insight into the structural basis of its activity.
Caption: Key interactions of a 1,2,4-triazole inhibitor in the Aromatase active site.
Conclusion and Future Directions
Molecular docking is an indispensable tool for the rational design of 1,2,4-triazole-based enzyme inhibitors. By following validated and systematic protocols, researchers can gain significant insights into structure-activity relationships, prioritize compounds for synthesis, and accelerate the drug discovery pipeline. It is crucial to remember that docking provides a theoretical prediction. The results should always be interpreted in the context of biological data and serve as a guide for experimental validation through in vitro enzyme inhibition assays.
References
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International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Retrieved from ijcrcps.com. [Link]
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ACS Omega. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. [Link]
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Iranian Journal of Pharmaceutical Research. (2015). Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. PubMed Central. [Link]
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Journal of Biomolecular Structure and Dynamics. (2024). Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. Taylor & Francis Online. [Link]
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Current Organic Synthesis. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Bentham Science. [Link]
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YouTube. (2023). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
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ResearchGate. (2023). How to interprete and analyze molecular docking results?. [Link]
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PubMed Central. (2021). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. [Link]
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MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]
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Neuroquantology. (2022). Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives. [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from sbcb.bioch.ox.ac.uk. [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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Neuroquantology. (2022). Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. [Link]
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YouTube. (2022). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]
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YouTube. (2021). Molecular Docking Part - 1 | Protein & Ligand Preparation. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. [Link]
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YouTube. (2023). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from . [Link]
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National Institutes of Health. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. [Link]
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YouTube. (2023). Learn Maestro: Preparing protein structures. [Link]
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University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved from site.uit.no. [Link]
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PubMed Central. (2020). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
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Frontiers. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. [Link]
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National Institutes of Health. (2018). DockBench: An Integrated Informatic Platform Bridging the Gap between the Robust Validation of Docking Protocols and Virtual Screening Simulations. [Link]
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MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. [Link]
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ZONTAL. (n.d.). MILCDock - Machine Learning Consensus Docking. Retrieved from zontal.io. [Link]
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Cal-Tek. (2023). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. [Link]
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In silico Drug Design tools. (n.d.). Directory of in silico Drug Design tools. Retrieved from insilico.eu. [Link]
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A Quick Introduction to Graphviz. (2017). [Link]
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ResearchGate. (2022). (PDF) Identification of 1, 2, 4-triazine and its derivatives against Lanosterol 14 - demethylase (CYP51) property of Candida albicans: Influence on the development of new antifungal therapeutic strategies. [Link]
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YouTube. (2023). Graphviz workflow 1. [Link]
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Graphviz. (n.d.). What is Graphviz?. Retrieved from graphviz.org. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from sketchviz.com. [Link]
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HPLC method for separation of 1,2,4-triazole compounds
An In-Depth Technical Guide to the HPLC Separation of 1,2,4-Triazole Compounds
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of 1,2,4-triazole compounds. This class of nitrogen-containing heterocyclic compounds is of significant interest in the pharmaceutical and agricultural industries due to their potent antifungal and fungicidal properties.[1][2] The structural diversity within the 1,2,4-triazole family, ranging from nonpolar antifungal drugs to polar metabolites and chiral fungicides, necessitates a nuanced approach to chromatographic method development.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying scientific principles that govern the separation of these molecules. By understanding the "why" behind the choice of stationary phase, mobile phase, and detection technique, you will be empowered to develop robust, reliable, and efficient HPLC methods tailored to your specific analytical challenges.
The Chromatographic Landscape of 1,2,4-Triazoles: Choosing the Right Tool for the Job
The selection of an appropriate HPLC method is dictated by the physicochemical properties of the target triazole analyte(s), primarily their polarity, ionizability, and stereochemistry. The versatile 1,2,4-triazole scaffold can be functionalized in numerous ways, leading to a wide spectrum of polarities.
A logical workflow for selecting the appropriate HPLC method is crucial for efficient method development. The following diagram illustrates a decision-making process based on the analyte's properties.
Caption: Method selection workflow for 1,2,4-triazole analysis.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Antifungal Drugs
RP-HPLC is the most common and versatile method for the analysis of a wide range of 1,2,4-triazole compounds, particularly the lipophilic antifungal drugs such as itraconazole, voriconazole, and posaconazole.[1][3][4]
-
Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically alkyl-bonded silica, e.g., C18 or C8) is used with a polar mobile phase (usually a mixture of water or aqueous buffer and a less polar organic solvent like acetonitrile or methanol). The retention mechanism is primarily based on hydrophobic interactions; more nonpolar analytes interact more strongly with the stationary phase and thus have longer retention times.
-
Causality of Choice: Triazole antifungal drugs generally possess a significant nonpolar character due to their complex aromatic and aliphatic side chains. This makes them ideally suited for retention and separation on C18 columns. The precise ratio of organic solvent to water in the mobile phase can be adjusted to fine-tune the retention and achieve optimal separation of a mixture of these drugs or from their metabolites.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Triazoles
When analyzing highly polar triazole compounds, such as the metabolites triazole alanine (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA), RP-HPLC often fails to provide adequate retention.[5] These compounds elute at or near the void volume on a C18 column. In such cases, HILIC is the technique of choice.[6][7]
-
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amino, amide, or triazole functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[8]
-
Causality of Choice: The high organic content of the HILIC mobile phase, combined with the polar stationary phase, allows for the retention of compounds that are too polar for RP-HPLC. The positively charged triazole-bonded stationary phases can offer unique selectivity, especially for acidic compounds, due to a secondary anion-exchange mechanism.[6] The analysis of polar triazole metabolites is crucial in environmental fate studies and toxicology, making HILIC an indispensable tool.[5]
Chiral HPLC: Resolving Enantiomers of Triazole Fungicides
Many triazole fungicides, including tebuconazole, propiconazole, and hexaconazole, are chiral molecules and are often used as racemic mixtures.[9][10] Since enantiomers can exhibit different biological activities and degradation rates, their separation is of great importance in environmental and food safety analysis.[11]
-
Principle of Separation: Chiral separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for resolving triazole enantiomers.[10][12][13] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and thus different retention times.
-
Causality of Choice: Polysaccharide-based CSPs provide a complex three-dimensional chiral environment with various interaction sites (carbamate groups, helical polymer structure) that can lead to effective chiral recognition of the triazole enantiomers.[14] Both normal-phase (using mobile phases like n-hexane/isopropanol) and reversed-phase (using water/acetonitrile or water/methanol) modes can be employed, with reversed-phase often being preferred for its compatibility with mass spectrometry.[9][10][12]
Data Presentation: Comparative HPLC Methods for 1,2,4-Triazole Analysis
The following tables summarize typical starting conditions for the HPLC analysis of various 1,2,4-triazole compounds, providing a comparative overview.
Table 1: RP-HPLC Methods for Triazole Antifungal Drugs in Biological Samples
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference(s) |
| Voriconazole, Posaconazole, Itraconazole | C18 (e.g., 4.6 x 150 mm, 5 µm) | Isocratic or Gradient: Acetonitrile/Water or Methanol/Water with buffer (e.g., formic acid) | 0.8 - 1.2 | UV (~260 nm) or MS/MS | Therapeutic Drug Monitoring | [1][2][3][15] |
| Fluconazole | C18 (e.g., 4.6 x 150 mm, 5 µm) | Isocratic: Acetonitrile/Water (e.g., 30:70 v/v) | 1.0 | UV (~260 nm) or MS/MS | Therapeutic Drug Monitoring | [15] |
| Hydroxyitraconazole | dC18 | Gradient: Methanol/Water | Not Specified | MS/MS | Therapeutic Drug Monitoring | [3] |
Table 2: HILIC and Chiral HPLC Methods for Triazole Compounds
| Analyte(s) | HPLC Mode | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference(s) |
| 1,2,4-Triazole, Guanylurea | HILIC | Primesep 100 | Acetonitrile/Water with Ammonium Formate | 1.0 | ELSD, MS | Analysis of polar compounds | [16][17] |
| Triazole Metabolites (TAA, TAL, TLA) | HILIC | Amide or Triazole-bonded phase | Gradient: Acetonitrile/Aqueous buffer | 0.3 - 0.5 | MS/MS | Environmental Analysis | [5] |
| Hexaconazole, Tebuconazole, Diniconazole | Chiral HPLC (NP) | Chiralcel OD | n-Hexane/Isopropanol (e.g., 80:20 v/v) | 1.0 | UV (~223 nm) | Enantioseparation of fungicides | [9][14] |
| Triazole Fungicides (9 compounds) | Chiral HPLC (RP) | Lux Cellulose-1 | Acetonitrile/Water or Methanol/Water | 0.3 - 1.0 | UV, MS/MS | Enantioseparation of fungicides | [12][13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development. They should be optimized and validated for your specific application and instrumentation.
Protocol 1: RP-HPLC-UV Analysis of Triazole Antifungals in Human Serum
This protocol is designed for the simultaneous quantification of voriconazole, posaconazole, and itraconazole for therapeutic drug monitoring.
A. Materials and Reagents
-
Reference standards of voriconazole, posaconazole, and itraconazole
-
Internal standard (e.g., a related but chromatographically resolved triazole)
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water
-
Formic acid
-
Drug-free human serum for calibration standards
-
0.22 µm or 0.45 µm syringe filters
B. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
C. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of serum sample in a microcentrifuge tube, add 50 µL of the internal standard solution.[2]
-
Add 400 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
D. Standard Preparation
-
Prepare stock solutions (e.g., 1 mg/mL) of each triazole standard and the internal standard in methanol.
-
Prepare a series of working standard solutions by spiking drug-free serum with the stock solutions to create a calibration curve covering the therapeutic range (e.g., 0.05 to 10 mg/L).[2]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
E. HPLC Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). This may require optimization to a gradient for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm[1]
The general workflow for this protocol is illustrated below.
Caption: Experimental workflow for HPLC analysis of triazoles in serum.
Protocol 2: Chiral HPLC Separation of Triazole Fungicide Enantiomers
This protocol provides a starting point for the separation of chiral triazole fungicides like hexaconazole and tebuconazole using a polysaccharide-based CSP in normal-phase mode.
A. Materials and Reagents
-
Reference standards of the racemic triazole fungicide(s)
-
HPLC-grade n-hexane and isopropanol
B. Instrumentation
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD, 4.6 x 250 mm)
-
Data acquisition and processing software
C. Standard Preparation
-
Prepare a stock solution of the racemic triazole standard in isopropanol (e.g., 1 mg/mL).
-
Prepare a working standard for injection by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 10-20 µg/mL).
D. HPLC Conditions
-
Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica)
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (Temperature can be varied to improve separation)[9][12]
-
Detection: UV at 223 nm[14]
Method Validation: Ensuring Trustworthy Results
Every analytical method must be validated to ensure it is suitable for its intended purpose.[18][19] Method validation is a regulatory requirement in the pharmaceutical industry and is essential for generating reliable and reproducible data.[18] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21]
The core validation parameters are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[19][21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[19]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[18]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, organic solvent composition).[20]
A validation protocol should be established before starting the validation, and a validation report should be generated to summarize the findings.[18][22]
Conclusion
The separation of 1,2,4-triazole compounds by HPLC is a mature and versatile field. By understanding the fundamental principles of different chromatographic modes—RP-HPLC for general-purpose analysis of antifungal drugs, HILIC for polar metabolites, and Chiral HPLC for stereoisomers—scientists can develop effective and reliable analytical methods. The protocols and data presented in this guide serve as a robust starting point for method development. However, it is imperative that every method is rigorously optimized and validated for its specific application to ensure the generation of accurate, precise, and trustworthy data, thereby upholding the highest standards of scientific integrity.
References
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Wang, P., Jiang, S., Liu, D., Wang, M., & Zhou, Z. (2008). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 20(8), 919-925. Available at: [Link][9]
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Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Journal of Separation Science, 37(1-2), 117-124. Available at: [Link][10]
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Wang, P., Zhu, H., Jiang, S., Liu, D., & Zhou, Z. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μm particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 479-486. Available at: [Link][12]
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Wang, P., et al. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Semantic Scholar. Available at: [Link][13]
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Ray, J. E., & Taylor, P. W. (2017). A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum. Journal of Clinical Pathology, 70(5), 444-450. Available at: [Link][15]
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Li, G., Liu, Y., & Chen, Y. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255. Available at: [Link][14]
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Nacalai USA. (n.d.). Evaluation of novel triazole bonded stationary phase for hydrophilic interaction chromatography. Available at: [Link][6]
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Wang, Y., et al. (2020). Enantiomeric Separation of Chiral Triazole Pesticides by a mono-6-(4-Nitrophenyl)-ureido-β-cyclodextrin-Bonded Stationary Phase Using High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 43(9-10), 324-332. Available at: [Link][11]
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SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link][16]
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SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Available at: [Link][23]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link][17]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link][18]
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Patel, M. J., & Patel, P. R. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Available at: [Link][19]
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International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link][20]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][21]
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Al-Hayali, R. A. M. (2023). Hydrophilic Interaction Chromatography. ResearchGate. Available at: [Link][7]
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Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link][8]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link][22]
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AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Available at: [Link][5]
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Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
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ARUP Laboratories. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. Available at: [Link][3]
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Al-Ghananaeem, A. A., & Al-Taani, B. M. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1017-1027. Available at: [Link][4]
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One-Pot Synthesis of Substituted 1,2,4-Triazoles: A Detailed Guide for Researchers
Introduction: The Privileged 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and drug development.[1][2] This five-membered heterocycle, featuring three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing metabolic stability and enabling a wide range of biological interactions.[3] Consequently, the 1,2,4-triazole moiety is a key pharmacophore in numerous therapeutic agents with diverse activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, and anti-inflammatory properties.[3][4][5][6][7] The development of efficient and versatile synthetic routes to substituted 1,2,4-triazoles is therefore of paramount importance for the rapid generation of compound libraries for drug discovery and materials science.[8] This guide provides an in-depth overview of several robust one-pot methodologies for the synthesis of this privileged scaffold, with a focus on the underlying mechanisms and practical experimental protocols.
Classical One-Pot Syntheses: Enduring Strategies
The Pellizzari Reaction: A Thermal Condensation Approach
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to symmetrically and unsymmetrically substituted 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1][9]
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[10] Traditional Pellizzari reactions often require high temperatures (220-250°C) and can be performed neat or in a high-boiling solvent.[1][10] A significant challenge, particularly in the synthesis of unsymmetrical triazoles, is the potential for an "interchange of acyl groups," leading to a mixture of isomeric products.[10]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction)
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or neat conditions
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1] If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1][10]
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.[1]
-
If the reaction was performed neat, triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1][10]
-
Characterize the product by NMR, IR, and Mass Spectrometry.
The Einhorn-Brunner Reaction: Condensation of Imides and Hydrazines
The Einhorn-Brunner reaction, described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, is an acid-catalyzed condensation of diacylamines (imides) with hydrazines to form substituted 1,2,4-triazoles.[5][6]
Mechanism and Regioselectivity: The reaction proceeds via the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration, a 1,5-proton shift, and intramolecular cyclization to form the triazole ring.[4][5] A key feature of this reaction is its regioselectivity when using unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[4][5][6]
Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction
Materials:
-
Substituted diacylamine (imide)
-
Substituted hydrazine
-
Glacial acetic acid (as solvent and catalyst)
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1.0 eq) in glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.[5]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-8 hours. Monitor the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.[5]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.[5]
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Modern One-Pot Methodologies: Enhancing Efficiency and Scope
Copper-Catalyzed Synthesis from Nitriles
Copper catalysis has emerged as a powerful tool for the construction of 1,2,4-triazoles, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[7][11]
1. From Two Nitriles and Hydroxylamine: This one-pot method allows for the synthesis of both symmetrical and unsymmetrical 3,5-disubstituted-1,2,4-triazoles from readily available nitriles and hydroxylamine hydrochloride.[12][13] The reaction is typically catalyzed by an inexpensive copper salt like Cu(OAc)₂.[12][13] The mechanism involves the initial formation of an amidoxime from one nitrile and hydroxylamine, followed by a copper-catalyzed coupling with a second nitrile molecule, and subsequent intramolecular cyclization and dehydration.[12][13]
Workflow for Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine
Caption: Workflow for the Copper-Catalyzed Synthesis of 1,2,4-Triazoles.
Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles
Materials:
-
Nitrile 1 (e.g., Benzonitrile)
-
Nitrile 2 (e.g., 4-Chlorobenzonitrile)
-
Hydroxylamine hydrochloride
-
Copper(II) acetate (Cu(OAc)₂)
-
DMSO (Dimethyl sulfoxide)
-
Reaction vial
Procedure:
-
To a reaction vial, add Nitrile 1 (1.0 mmol), Nitrile 2 (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Cu(OAc)₂ (10 mol%).[8]
-
Add DMSO (2 mL) as the solvent.
-
Seal the vial and heat the reaction mixture to 120°C for 12 hours.[8]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. From Amidines and Nitriles: This approach involves a copper-catalyzed tandem addition-oxidative cyclization of amidines and nitriles.[7][11] This method is highly efficient for producing 1,3,5-trisubstituted 1,2,4-triazoles. The reaction proceeds under an air atmosphere, with molecular oxygen acting as the terminal oxidant.[11]
Microwave-Assisted Organic Synthesis (MAOS): A Green and Rapid Approach
Microwave-assisted synthesis has emerged as a transformative technique in organic chemistry, significantly accelerating reaction times, often leading to higher yields and purer products.[2][14] This is due to the efficient and uniform heating of the reaction mixture via dielectric heating.[2]
Advantages of MAOS for 1,2,4-Triazole Synthesis:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[2][14]
-
Improved Yields: The rapid and uniform heating can minimize the formation of side products.
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process.
Workflow for Microwave-Assisted Synthesis of 1,2,4-Triazoles
Caption: Workflow for the Microwave-Assisted Synthesis of 1,2,4-Triazoles.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-triazoles from Nitriles and Hydrazides
Materials:
-
Substituted hydrazide
-
Substituted nitrile
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
-
Microwave reaction vessel (20 mL)
-
Microwave synthesizer
Procedure:
-
In a 20 mL microwave reaction vessel, combine the hydrazide (1 mmol), nitrile (3 mmol), and K₂CO₃ (0.5 mmol) in n-butanol (2 mL).[15]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 1-3 hours.[15]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration.[1]
-
The crude product can be recrystallized from ethanol to yield the pure 3,5-disubstituted-1,2,4-triazole.
Comparative Summary of One-Pot Methodologies
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Pellizzari Reaction | Amide, Acylhydrazide | High Temp (220-250°C), Neat or High-Boiling Solvent | Direct, classical method | Harsh conditions, potential for side products (unsymmetrical cases) |
| Einhorn-Brunner | Diacylamine (Imide), Hydrazine | Acid-catalyzed, Reflux | Good regioselectivity for unsymmetrical imides | Requires pre-synthesis of imide |
| Copper-Catalyzed | Nitriles, Hydroxylamine or Amidines, Nitriles | Mild Temp (e.g., 120°C), Cu catalyst | Milder conditions, broad scope, good yields | Requires metal catalyst, potential for purification challenges |
| Microwave-Assisted | Various (e.g., Nitrile, Hydrazide) | Microwave Irradiation (e.g., 150°C) | Extremely rapid, high yields, green chemistry principles | Requires specialized microwave equipment |
Conclusion
The one-pot synthesis of substituted 1,2,4-triazoles is a vibrant area of research, with both classical and modern methodologies offering powerful tools for chemists. The choice of synthetic route depends on factors such as the desired substitution pattern, the availability of starting materials, and the required scale and efficiency. The protocols detailed in this guide provide a solid foundation for researchers to access this important class of heterocyclic compounds, facilitating advancements in drug discovery and materials science.
References
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Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (2015). The Journal of Organic Chemistry. [Link]
-
Kaur, P. et al. A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Wikipedia. Einhorn–Brunner reaction. [Link]
-
Wikipedia. Pellizzari reaction. [Link]
-
Castanedo, C. L., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. [Link]
-
Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. [Link]
-
Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Organic Chemistry Portal. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]
-
Bechara, W. S., et al. (2015). One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. PubMed. [Link]
-
Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (2023). Journal of the Chinese Chemical Society. [Link]
-
Copper-Catalyzed Synthesis of 1,2,4-Triazoles. (2009). Synfacts. [Link]
-
Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. [Link]
-
Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. (2025). ResearchGate. [Link]
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Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024). Eurekaselect. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]
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Wikipedia. 1,2,4-Triazole. [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
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Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Chemistry Portal. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. ResearchGate. [Link]
-
Efficient and regiospecific one-pot synthesis of substituted 1,2,4-triazoles. Scifinder. [Link]
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The Chemistry of 1,2,4-Triazoles. Chemical Reviews. [Link]
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One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2021). PubMed. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules. [Link]
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Synthesis and Bioactivity of 1,2,4-Triazoles. ResearchGate. [Link]
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione. (2020). Arkivoc. [Link]
-
Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 1,2,4-Triazoles
Welcome to the technical support center for the synthesis of substituted 1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, found in a multitude of therapeutic agents.[1][2][3] However, its synthesis is not always straightforward and can present significant challenges.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from common high-level questions to detailed troubleshooting guides for specific synthetic roadblocks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and strategic decisions faced at the outset of a 1,2,4-triazole synthesis campaign.
Q1: My initial attempts at synthesizing a 3,5-disubstituted 1,2,4-triazole are failing or giving very low yields. What are the most common culprits?
A1: Low or no yield is a frequent issue, often stemming from a few key areas.[4][5] Firstly, traditional methods like the Pellizzari or Einhorn-Brunner reactions often require harsh conditions, such as high temperatures, which can lead to decomposition of starting materials or the final product.[4][6][7] Secondly, the inefficient removal of water, a byproduct of the cyclodehydration step, can stall the reaction. Lastly, the purity of your starting materials, such as hydrazides, amides, or amidines, is critical; impurities can introduce competing side reactions.[8]
Q2: How do I choose the best synthetic strategy for my target 1,2,4-triazole substitution pattern?
A2: The optimal strategy is dictated by the desired substitution pattern (e.g., 1,3,5-trisubstituted, 3,5-disubstituted, N-substituted). A decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting a 1,2,4-triazole synthesis route.
-
For N-substituted triazoles: Direct alkylation of a pre-formed NH-1,2,4-triazole is often the most straightforward approach.[9][10]
-
For 3,5-disubstituted triazoles: Classical methods like the Pellizzari reaction (amide + acylhydrazide)[6][11] or the Einhorn-Brunner reaction (imide + hydrazine) are common starting points.[3][12][13][14]
-
For 1,3,5-trisubstituted triazoles: Modern one-pot methods, such as those starting from carboxylic acids, amidines, and monosubstituted hydrazines, offer high regioselectivity and efficiency.[15][16]
Q3: I'm observing multiple product spots on my TLC, suggesting an isomeric mixture. How can I control regioselectivity?
A3: Achieving regioselectivity is a critical challenge, particularly when using unsymmetrical starting materials.[17]
-
In the Einhorn-Brunner reaction, the outcome is governed by electronics. The hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide. Therefore, the acyl group derived from the stronger carboxylic acid will predominantly end up at the 3-position of the triazole ring.[3][12][18]
-
In modern catalyst-controlled syntheses, the choice of metal can dictate the isomeric outcome. For instance, in certain cycloadditions, a Ag(I) catalyst might yield the 1,3-disubstituted product, while a Cu(II) catalyst favors the 1,5-disubstituted isomer.[16][17][19]
Q4: What are the most common side products I should be aware of?
A4: The formation of a 1,3,4-oxadiazole is a classic and frequently encountered side reaction. This occurs when an acylhydrazine intermediate undergoes intramolecular cyclization and dehydration, a pathway that directly competes with the desired intermolecular reaction to form the triazole.[19] This is especially prevalent under acidic or harsh dehydrating conditions.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific, symptom-based problems encountered during synthesis.
Guide 1: Low or No Yield
Low product yield is a multifaceted problem. The following table breaks down the most probable causes and provides actionable solutions.
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Reaction Stalled (Starting Material Persists) | 1. Insufficient Temperature: Classical methods often have high activation energy barriers.[6][7] | Solution: Gradually increase the reaction temperature. Rationale: Provides the necessary energy to overcome the activation barrier for cyclodehydration. Consider switching to microwave-assisted synthesis, which uses dielectric heating to dramatically accelerate reactions and often improves yields.[1][20][21] |
| 2. Inefficient Water Removal: Water is a byproduct of cyclization; its presence can inhibit the reaction equilibrium. | Solution: If applicable, use a Dean-Stark trap or run the reaction under vacuum. Rationale: Le Châtelier's principle dictates that removing a product will drive the reaction forward to completion. | |
| Low Yield with Byproduct Formation | 1. Competing 1,3,4-Oxadiazole Formation: Acylhydrazine self-condensation is a common side reaction.[19] | Solution: Moderate the reaction conditions. Avoid overly acidic environments or harsh dehydrating agents. Rationale: The formation of the oxadiazole is often kinetically favored under harsh conditions. Milder conditions can favor the desired intermolecular triazole-forming pathway. |
| 2. Reactant Decomposition: High temperatures required for classical methods can degrade starting materials or the product.[8] | Solution: Lower the reaction temperature and extend the reaction time. Rationale: This minimizes thermal degradation. Again, microwave synthesis is an excellent alternative as it can achieve the necessary reaction rates at lower bulk temperatures and for significantly shorter durations.[6][20] | |
| No Product Detected | 1. Incorrect Reagents or Purity: Impure starting materials may fail to react as expected. | Solution: Verify the identity and purity of all starting materials (amides, hydrazines, etc.) via NMR, LC-MS, or melting point analysis. Rationale: Synthesis is unforgiving; the integrity of your starting materials is paramount. |
| 2. Steric Hindrance: Bulky substituents on the starting materials can prevent the necessary bond formations. | Solution: Switch to a less sterically demanding synthetic route or use more forcing conditions (higher temperature, stronger catalyst). Rationale: Overcoming steric hindrance requires more energy or a reaction pathway with a more accessible transition state. |
Guide 2: Purification Challenges
Purifying substituted 1,2,4-triazoles can be complicated by their polarity and the presence of closely related impurities.[22]
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Product is an Oil, Not a Solid | Presence of Impurities: Impurities can disrupt the crystal lattice, preventing solidification and depressing the melting point.[22] | Solution: Attempt to re-purify via column chromatography. If it remains an oil, try dissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise (trituration/precipitation) to "crash out" the pure product. Rationale: This process enriches the purity of the compound, often allowing it to crystallize. |
| Poor Separation on Silica Gel Column | 1. High Polarity of Triazole: The nitrogen-rich heterocycle is often highly polar, leading to streaking and poor separation on normal-phase silica.[22] | Solution: Switch to reverse-phase (C18) chromatography. Alternatively, for silica gel, try adding a small amount of a polar modifier like methanol or an amine like triethylamine to the eluent. Rationale: Reverse-phase is better suited for polar compounds. Modifiers in normal-phase chromatography can cap active sites on the silica, improving peak shape. |
| 2. Isomeric Mixture: Regioisomers often have very similar polarities, making them difficult to separate.[17] | Solution: Use a high-performance flash chromatography system with a shallow solvent gradient. If isomers are still inseparable, a derivatization-separation-deprotection strategy may be required. Rationale: High-resolution techniques are needed for closely related compounds. | |
| Residual Metal Catalyst Contamination | Coordination to Triazole Nitrogens: In metal-catalyzed reactions (e.g., CuAAC), the product's nitrogen lone pairs can chelate to the metal ions, making them difficult to remove.[23] | Solution: After the primary workup, wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA.[22][23] Rationale: EDTA is a strong chelating agent that will sequester the metal ions into the aqueous phase for easy removal. |
Part 3: Featured Experimental Protocol
This section provides a robust, step-by-step protocol for a modern, efficient synthesis.
Protocol: Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles
This protocol is adapted from a general method involving the activation of secondary amides followed by microwave-induced cyclodehydration, which offers high yields and short reaction times.[24][25][26]
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 10. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 11. grokipedia.com [grokipedia.com]
- 12. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 13. Einhorn-Brunner Reaction [drugfuture.com]
- 14. Einhorn-Brunner Reaction [drugfuture.com]
- 15. pubs.acs.org [pubs.acs.org]
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- 20. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
I. Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an acylthiosemicarbazide intermediate, which is then cyclized under alkaline conditions to yield the desired triazole-thiol.
Caption: Synthetic pathway for this compound.
II. Detailed Experimental Protocols
Adherence to a meticulously designed protocol is paramount for achieving high yield and purity. Below are the detailed procedures for each synthetic step.
Protocol 1: Synthesis of 3-Chlorobenzohydrazide
This initial step prepares the key starting material for the synthesis.
Materials:
-
Ethyl-3-chlorobenzoate
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Hexane
Procedure:
-
To a solution of ethyl-3-chlorobenzoate (e.g., 20 mmol) in ethanol (75 mL), add hydrazine hydrate (e.g., 100 mmol)[1].
-
Reflux the mixture for 5 hours.
-
Remove the solvent by rotary evaporation.
-
Wash the resulting solid with hexane to afford 3-chlorobenzohydrazide[1].
-
Dry the product under vacuum. The expected yield is typically high, around 75% or more.
Protocol 2: Synthesis of this compound
This protocol details the one-pot conversion of the hydrazide to the final product.
Materials:
-
3-Chlorobenzohydrazide
-
Potassium thiocyanate (KSCN)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Formation of the Thiosemicarbazide Intermediate:
-
Dissolve 3-chlorobenzohydrazide (e.g., 10 mmol) in ethanol.
-
Add an equimolar amount of potassium thiocyanate (10 mmol).
-
Slowly add concentrated HCl dropwise while stirring until the solution is acidic.
-
Reflux the mixture for 4-6 hours to form 1-(3-chlorobenzoyl)thiosemicarbazide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Alkaline Cyclization:
-
After cooling the reaction mixture, add a 2N aqueous solution of sodium hydroxide (e.g., 40 mL for 10 mmol scale)[2].
-
Reflux the mixture for an additional 4-6 hours. During this time, the cyclization to the triazole ring occurs.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker of crushed ice.
-
Acidify the solution with cold, dilute hydrochloric acid to a pH of approximately 5-6.
-
The desired product will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Final Product | 1. Incomplete formation of the thiosemicarbazide intermediate. 2. Incomplete cyclization. 3. Product loss during work-up and purification. 4. Degradation of the product due to harsh conditions. | 1. Monitor Intermediate Formation: Use TLC to ensure the complete consumption of the 3-chlorobenzohydrazide before proceeding to the cyclization step. 2. Optimize Cyclization: Increase the reflux time for the alkaline cyclization step. Ensure the concentration of the NaOH solution is adequate. 3. Careful Work-up: Avoid over-acidification during precipitation, as the product may have some solubility in highly acidic conditions. Ensure thorough washing of the precipitate with cold water to remove impurities without significant product loss. 4. Temperature Control: While reflux is necessary, avoid excessive temperatures that could lead to decomposition. |
| Multiple Spots on TLC After Cyclization | 1. Presence of unreacted thiosemicarbazide intermediate. 2. Formation of side products such as 1,3,4-oxadiazole or 1,3,4-thiadiazole. 3. Decomposition of starting materials or product. | 1. Extend Reaction Time: Increase the reflux time during the cyclization step. 2. pH Control: The formation of 1,3,4-thiadiazoles is favored under acidic conditions, while alkaline conditions promote the formation of 1,2,4-triazoles. Ensure the reaction medium is sufficiently basic during the cyclization. 3. Purity of Starting Materials: Ensure the 3-chlorobenzohydrazide is pure before starting the reaction. |
| Product is Difficult to Purify/Oily Product | 1. Presence of impurities. 2. Incomplete reaction leading to a mixture of starting material, intermediate, and product. | 1. Recrystallization: Attempt recrystallization from different solvents or solvent mixtures (e.g., ethanol-water, methanol). 2. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel may be necessary to separate the desired product from impurities. |
| Unexpected Spectroscopic Data (IR, NMR) | 1. Isomeric byproduct formation. 2. Presence of residual solvent or impurities. | 1. Confirm Structure: Compare the obtained spectra with literature values for similar compounds. The presence of a thiol (S-H) peak in the IR spectrum (around 2550-2600 cm⁻¹) and a broad singlet for the SH proton in the ¹H NMR spectrum (typically >10 ppm) are characteristic of the desired product. The absence of a C=O stretch in the IR spectrum indicates the consumption of the thiosemicarbazide intermediate. 2. Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the alkaline medium in the cyclization step?
The alkaline medium, typically an aqueous solution of sodium hydroxide, is crucial for the intramolecular cyclization of the 1-(3-chlorobenzoyl)thiosemicarbazide intermediate. The base deprotonates the amide and thioamide protons, facilitating the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.
Q2: Can other bases be used for the cyclization?
Yes, other bases such as potassium hydroxide or sodium carbonate can also be used. However, sodium hydroxide is commonly reported and generally provides good yields. The choice of base and its concentration may require some optimization for the specific substrate.
Q3: What are the expected characteristic peaks in the IR and ¹H NMR spectra for this compound?
-
IR (cm⁻¹): You should expect to see a broad N-H stretching band around 3100-3300 cm⁻¹, a characteristic S-H stretching band around 2550-2600 cm⁻¹, and C=N stretching around 1600-1650 cm⁻¹. The absence of a strong C=O band (around 1680 cm⁻¹) from the thiosemicarbazide precursor is a good indication of successful cyclization.
-
¹H NMR (DMSO-d₆, δ ppm): Expect aromatic protons from the 3-chlorophenyl group in the range of 7.0-8.0 ppm. A broad singlet for the N-H proton of the triazole ring and a distinct singlet for the S-H proton, typically downfield (above 13 ppm), are characteristic. The compound exists in a thione-thiol tautomerism, but the thiol form is often favored in DMSO solution for NMR.
Caption: Thione-thiol tautomerism in 1,2,4-triazole-3-thiols.
Q4: How can I avoid the formation of the 1,3,4-oxadiazole byproduct?
The formation of 2-(3-chlorophenyl)-1,3,4-oxadiazole-5-thiol is a potential side reaction that can occur from the acylthiosemicarbazide intermediate, especially under dehydrating conditions. To minimize this, ensure that the cyclization is carried out under sufficiently alkaline and aqueous conditions, which favor the desired 1,2,4-triazole formation.
Q5: Is it possible to use microwave irradiation for this synthesis?
Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of 1,2,4-triazoles. It can significantly reduce reaction times and, in some cases, improve yields. If you have access to a microwave reactor, it is worth exploring this as an alternative to conventional heating, though optimization of reaction time and temperature will be necessary.
V. References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. (2012). PubMed. Retrieved from [Link]
-
3-Chlorobenzohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2169. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(3), 204–212. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1,2,4-Triazole-3-thiol Derivatives
Welcome to the technical support center for the purification of 1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction: The Unique Challenges of Purifying 1,2,4-Triazole-3-thiol Derivatives
1,2,4-Triazole-3-thiol derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] However, their purification is often non-trivial due to a combination of inherent chemical properties. The primary challenges stem from:
-
Thiol-Thione Tautomerism: These compounds exist as an equilibrium mixture of the thiol and thione tautomers.[1][4][5][6] In most cases, the thione form is the more stable and predominant species in both solid-state and neutral solutions.[1][4][5][7] This tautomerism can lead to broadened peaks in chromatographic analyses and difficulties in obtaining sharp melting points.
-
Polarity and Solubility: The presence of the triazole ring and the thiol/thione group imparts significant polarity, which can lead to solubility issues and challenging chromatographic separations. Many derivatives are soluble in hot water or polar organic solvents.[8][9][10][11]
-
Potential for Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide impurities, especially during prolonged purification steps or exposure to air.[12][13]
-
Thermal Stability: While many 1,2,4-triazole derivatives are thermally stable, some may be sensitive to high temperatures, which needs to be considered during recrystallization or solvent removal.[14][15]
This guide will provide practical solutions and detailed protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the first purification method I should try for my crude 1,2,4-triazole-3-thiol derivative?
A1: For most crystalline 1,2,4-triazole-3-thiol derivatives, recrystallization is the most effective and scalable initial purification technique. It is excellent for removing baseline impurities from the synthesis. The choice of solvent is critical for successful recrystallization.
Recommended Solvents for Recrystallization:
| Solvent/Solvent System | Typical Observations | Reference |
| Ethanol | Often a good starting point for many derivatives.[16] | [16] |
| Ethanol-Water | A versatile system for tuning polarity.[17][18] | [17][18] |
| Tetrachloromethane/Dimethylformamide (1:1) | Effective for certain substituted derivatives.[19] | [19] |
| Hot Water | The parent 1H-1,2,4-triazole-3-thiol is soluble in hot water.[8][9][10][11] | [8][9][10][11] |
Q2: How does the thiol-thione tautomerism of my compound affect its purification?
A2: The thiol-thione tautomerism is a fundamental property of 1,2,4-triazole-3-thiol derivatives that can influence purification in several ways:[1][6][7]
-
Chromatography: You might observe broadened or tailing peaks in both TLC and column chromatography due to the presence of two interconverting species.
-
Characterization: In NMR spectroscopy, the presence of both tautomers can lead to complex spectra. For instance, the 1H NMR spectrum of the thione form typically shows a characteristic NH proton signal in the range of 13-14 ppm, while the thiol tautomer would have an SH signal at a much higher field.[1]
-
Reactivity: The two forms have different reactivities, which can be exploited for purification. For example, the acidic nature of the thiol/thione proton allows for acid-base extraction.
It is important to recognize that you are typically purifying a mixture of tautomers, with the thione form usually being predominant.[4][5]
Q3: My 1,2,4-triazole-3-thiol derivative is highly polar and streaks on a silica TLC plate. What are my options for column chromatography?
A3: Streaking on silica gel is a common issue for polar compounds, often due to strong interactions with the acidic silanol groups.[20][21] Here are several strategies to overcome this:
-
Use a Modified Mobile Phase: Add a small amount of a polar modifier to your eluent to improve peak shape.
-
For acidic to neutral compounds: Add 0.5-2% acetic acid or formic acid.
-
For basic compounds: Add 0.5-2% triethylamine or a few drops of ammonia solution to your mobile phase.[20]
-
-
Switch the Stationary Phase:
Troubleshooting Guides
Issue 1: My 1,2,4-triazole-3-thiol derivative "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the presence of impurities that depress the melting point.[20][21]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Add a small amount of hot solvent to the mixture to redissolve the oil completely.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath.
-
Induce Crystallization:
-
Consider a Different Solvent: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvent systems.
Issue 2: My recovery after recrystallization is very low.
Low recovery is a common problem in recrystallization and can often be rectified.[22]
Workflow for Improving Recrystallization Yield:
Caption: Decision workflow for troubleshooting low recrystallization yield.
Issue 3: I have acidic or basic impurities in my crude product. How can I remove them efficiently?
Acid-base extraction is a powerful technique to separate acidic or basic compounds from neutral products by exploiting their different solubilities in aqueous and organic phases.[23][24] Since 1,2,4-triazole-3-thiols are weakly acidic, they can be selectively extracted.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[24] The acidic 1,2,4-triazole-3-thiol will be deprotonated to its salt form and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Backwash (Optional but Recommended): Wash the aqueous layer containing your product salt with a fresh portion of the organic solvent to remove any trapped neutral impurities.[24]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1 M HCl) until the product precipitates out.
-
Isolation: Collect the purified solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Acid-Base Extraction Workflow Diagram:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. 1H-1,2,4-Triazole-3-thiol | 3179-31-5 [chemicalbook.com]
- 11. 1H-1,2,4-三氮唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
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- 14. jocpr.com [jocpr.com]
- 15. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. v3.pjsir.org [v3.pjsir.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 24. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting common issues in 1,2,4-triazole synthesis pathways
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of 1,2,4-triazole derivatives. As a scaffold of immense importance in pharmaceuticals and materials science, mastering its synthesis is critical. This resource provides in-depth, field-tested insights and actionable troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Section 1: General Reaction Monitoring & Initial Observations
Before delving into specific synthetic pathways, it's crucial to address common preliminary issues observed during the reaction.
Question: I've just started my reaction, and my Thin Layer Chromatography (TLC) plate already shows multiple spots. What could be the issue?
Answer: The appearance of multiple spots early in the reaction can be indicative of several underlying problems:
-
Purity of Starting Materials: The most common culprit is impure starting materials. It is imperative to verify the purity of your reactants before initiating the synthesis.[1] For instance, hydrazides can be hygroscopic, and their water content can interfere with the reaction.[2]
-
Immediate Decomposition: Your starting materials or thermally labile intermediates might be decomposing under the initial reaction conditions.[1] Consider if the reaction temperature is too high or if a milder catalyst could be employed.
-
TLC Mobile Phase: Your TLC eluent system may not be optimized for adequate separation of the components, leading to a misleading representation of the reaction mixture.
Recommendation: Always characterize your starting materials by NMR or other appropriate analytical techniques before use. Start the reaction at a lower temperature and gradually increase it while monitoring via TLC. Experiment with different solvent systems for your TLC to achieve clear separation.
Question: What is the most effective way to monitor the progress of my 1,2,4-triazole synthesis?
Answer: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective approach for monitoring your reaction's progress.[1]
-
TLC Analysis: Use a suitable eluent system to track the consumption of starting materials and the emergence of the product spot.[1] Visualizing spots can be aided by UV light, or staining with iodine or potassium permanganate for UV-inactive compounds.[1]
-
¹H NMR Spectroscopy: Periodically, an aliquot can be taken from the reaction mixture, the solvent evaporated, and the residue dissolved in a deuterated solvent. The appearance of characteristic peaks for the triazole ring protons and shifts in the signals of the substituents provide definitive evidence of product formation.[1]
Section 2: Troubleshooting Classical Synthesis Pathways
The Pellizzari Reaction
The Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, is a classic method for forming 1,2,4-triazoles. However, it is often plagued by harsh reaction conditions.[1][3]
Question: I am experiencing very low yields with my Pellizzari reaction. How can I improve this?
Answer: Low yields are a frequent challenge in the Pellizzari reaction, often due to the high temperatures (>250°C) and long reaction times required, which can lead to the decomposition of starting materials or the final product.[3][4][5]
Key Optimization Strategies:
| Parameter | Conventional Heating | Microwave Irradiation | Rationale for Improvement |
| Temperature | >250°C[4] | Typically 150°C[1] | Lower temperatures minimize side reactions and decomposition.[1] |
| Reaction Time | Hours to days[5] | Minutes[1][4] | Reduces energy consumption and risk of product degradation.[1][5] |
| Yield | Often low[1][5] | Moderate to high[1] | Improved reaction efficiency.[1] |
Microwave-assisted synthesis provides rapid and uniform heating, which can significantly shorten reaction times and improve yields.[4][5]
Experimental Protocol: Microwave-Assisted Pellizzari Reaction
This is a general guideline for the synthesis of a 3,5-disubstituted-1,2,4-triazole.
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the aromatic hydrazide (1.0 eq) and the substituted amide (1.0-1.1 eq).
-
Solvent Addition (Optional): While the reaction can often be run neat, a high-boiling point solvent like n-butanol can be used.[1]
-
Microwave Irradiation: Place the sealed vessel in the microwave synthesizer and irradiate at a set temperature (e.g., 150°C) for a specified time (e.g., 30-120 minutes), monitoring pressure.[6]
-
Work-up: After cooling, the precipitated product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
Question: My Pellizzari reaction is producing a mixture of triazoles. What is causing this and how can it be prevented?
Answer: When the acyl groups of the amide and the acylhydrazide are different (an unsymmetrical reaction), an interchange of these groups can occur at high temperatures, leading to a mixture of triazole products.[1][3][7] This significantly complicates purification.
Mitigation Strategy:
-
Symmetrical Reactants: Whenever possible, use an amide and an acylhydrazide with identical acyl groups. This will yield a single 3,5-disubstituted-1,2,4-triazole product.
-
Alternative Routes: If an asymmetrically substituted triazole is required, consider an alternative synthetic pathway that offers better regiochemical control.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the condensation of an imide with an alkyl or aryl hydrazine.[8][9] A primary challenge with this reaction is controlling the regioselectivity.
Question: My Einhorn-Brunner reaction is producing an isomeric mixture. How can I control the regioselectivity?
Answer: The formation of isomeric mixtures is a known issue, especially when using an unsymmetrical diacylamine.[2][10] The regioselectivity is primarily influenced by the electronic properties of the acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[11]
Controlling Regioselectivity:
The acyl group from the stronger corresponding carboxylic acid (i.e., the more electron-withdrawing group) will preferentially be located at the 3-position of the 1,2,4-triazole ring.[9][10] Therefore, by carefully selecting the diacylamine starting material based on the electronic nature of its substituents, you can favor the formation of a specific isomer.
Diagram: Regioselectivity in the Einhorn-Brunner Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of 1,2,4-Triazoles
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to controlling regioselectivity in the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and overcome common challenges in the laboratory. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of substituted 1,2,4-triazoles and why is regioselectivity a concern?
When synthesizing substituted 1,2,4-triazoles, particularly those with different substituents at the 1, 3, and 5 positions, the formation of constitutional isomers is a significant challenge. The two most common regioisomers are the 1,3,5-trisubstituted and the 1,3,4-trisubstituted 1,2,4-triazoles. Additionally, in cases of N-alkylation of a pre-formed triazole ring, substitution can occur at the N1 or N2 positions, leading to N1- and N2-substituted products. The biological activity of these isomers can vary significantly, making the control of regioselectivity paramount in drug discovery and development.
Q2: Which synthetic methods are commonly employed for the synthesis of 1,2,4-triazoles, and how do they address regioselectivity?
Several classical and modern methods are used for 1,2,4-triazole synthesis, each with its own approach to controlling regioselectivity:
-
Pellizzari Reaction: This method involves the condensation of an amide and an acylhydrazide at high temperatures.[1][2] While effective for symmetrical 3,5-disubstituted-1,2,4-triazoles, it often leads to a mixture of products with unsymmetrical starting materials due to acyl group interchange.[4]
-
Einhorn-Brunner Reaction: This acid-catalyzed condensation of diacylamines (imides) with hydrazines offers better regioselective control.[3][5][6] The regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine preferentially attacks the more electrophilic carbonyl carbon.[5]
-
Catalyst-Controlled Cycloadditions: Modern approaches utilizing transition metal catalysis offer excellent control over regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[7][8]
Q3: How do electronic and steric effects influence regioselectivity in the Einhorn-Brunner reaction?
In the Einhorn-Brunner reaction with an unsymmetrical diacylamine, the incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group that is more electron-withdrawing (derived from the stronger carboxylic acid) will predominantly occupy the 3-position of the final 1,2,4-triazole product.[5] Steric hindrance at one of the carbonyl groups can also direct the nucleophilic attack of the hydrazine to the less hindered carbonyl, influencing the final regiochemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 1,2,4-triazoles, with a focus on controlling regioselectivity.
| Problem/Symptom | Potential Causes | Suggested Solutions |
| Formation of a mixture of regioisomers | In the Einhorn-Brunner reaction: The electronic and steric differences between the two acyl groups on the diacylamine are not significant enough to direct the reaction towards a single isomer. | - Enhance Electronic Differentiation: Modify one of the acyl groups to be significantly more electron-withdrawing or electron-donating. - Introduce Steric Hindrance: Introduce a bulky substituent on one of the acyl groups to sterically hinder the approach of the hydrazine. |
| In the Pellizzari reaction: Acyl group exchange between the amide and acylhydrazide at high temperatures leads to a mixture of products.[4] | - Use Microwave Irradiation: This can significantly reduce reaction times and temperatures, minimizing the opportunity for acyl exchange.[1][9] - Consider a Different Synthetic Route: If regioselectivity remains poor, the Einhorn-Brunner or a catalytic method may be more suitable. | |
| In direct alkylation of a pre-formed triazole: The triazole ring has multiple nucleophilic nitrogen atoms (N1, N2, and N4), leading to a mixture of N-alkylated products.[10] | - Use a Directing Group: Introduce a removable directing group on one of the nitrogen atoms to block its reactivity. - Optimize Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the site of alkylation. For instance, using weakly nucleophilic bases and good leaving groups can improve regioselectivity.[11] | |
| Low or no yield of the desired 1,2,4-triazole | - Reaction temperature is too low or too high, leading to no reaction or decomposition.[9] - Insufficient reaction time.[9] - Poor quality of starting materials. - Inefficient removal of water byproduct, which can inhibit the reaction.[4] | - Optimize Temperature: Gradually increase or decrease the reaction temperature in 10-20°C increments. - Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time accordingly. - Purify Starting Materials: Ensure the purity of your amides, acylhydrazides, or diacylamines. - Use a Dean-Stark Apparatus: For reactions that generate water, using a Dean-Stark trap can drive the equilibrium towards the product. |
| Formation of unexpected side products | - Decomposition of starting materials or products: This is common in high-temperature reactions like the traditional Pellizzari method.[9] - Side reactions of functional groups: Other functional groups in your starting materials may be reacting under the reaction conditions. | - Lower Reaction Temperature: Consider using microwave synthesis to reduce the thermal stress on your molecules.[1] - Protect Sensitive Functional Groups: If your starting materials contain sensitive functional groups, protect them before carrying out the triazole synthesis. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted 1,2,4-Triazole via the Einhorn-Brunner Reaction
This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted 1,2,4-triazole where the regioselectivity is controlled by the electronic nature of the acyl groups on an unsymmetrical diacylamine.
Materials:
-
Unsymmetrical diacylamine (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical diacylamine (1.0 eq) in a minimal amount of glacial acetic acid.
-
To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.
-
Monitor the reaction for 2-8 hours by TLC until the starting material is consumed.[5]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Pellizzari Reaction for Symmetrical 3,5-Disubstituted 1,2,4-Triazoles
This protocol utilizes microwave irradiation to improve the efficiency of the Pellizzari reaction for symmetrical triazoles.
Materials:
-
Amide (e.g., benzamide) (1.0 eq)
-
Acylhydrazide (e.g., benzoylhydrazide) (1.0 eq)
-
Microwave synthesizer and appropriate reaction vial
Procedure:
-
In a microwave reaction vial, combine the amide (1.0 eq) and the acylhydrazide (1.0 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[4]
Visualizations
Reaction Mechanisms
Caption: Generalized mechanism of the Einhorn-Brunner reaction highlighting the regioselectivity-determining step.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isres.org [isres.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
Technical Support Center: Optimization of Click Chemistry for Triazole Synthesis
Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their triazole synthesis experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of CuAAC reactions.
Q1: What is the fundamental principle of the CuAAC reaction?
A1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[4][5] The key to this reaction is the copper(I) catalyst, which orchestrates the cycloaddition under mild, often aqueous, conditions.[1][4] Unlike the uncatalyzed Huisgen cycloaddition which requires heat and yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction is highly specific for the 1,4-isomer.[4]
Q2: Which copper source is best for my reaction?
A2: The choice of copper source depends on your specific application and experimental setup.
-
For most applications, especially in biological contexts, the in-situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) with a reducing agent (commonly sodium ascorbate) is the most convenient and widely used method.[6][7][8][9]
-
For organic synthesis, direct sources of Cu(I) such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, sometimes in combination with a base like triethylamine.[10]
-
Heterogeneous catalysts, such as copper nanoparticles or copper on a solid support, are gaining traction as they can simplify product purification and catalyst recovery.[11]
Q3: Why is a ligand necessary for my CuAAC reaction?
A3: While not always strictly required, a ligand is highly recommended for several reasons:
-
Reaction Acceleration: Ligands significantly increase the reaction rate.[9][12][13]
-
Catalyst Stabilization: The active catalyst is the Cu(I) ion, which is prone to oxidation to the inactive Cu(II) state and disproportionation to Cu(0) and Cu(II).[6][9][14] Ligands chelate the Cu(I) ion, protecting it from these deactivating pathways.[6][14]
-
Enhanced Biocompatibility: In biological applications, ligands can reduce the cytotoxicity associated with free copper ions.[14][15]
Q4: What are the best starting concentrations for my reactants?
A4: As a starting point for bioconjugation, aim for a copper concentration between 50 and 100 µM.[16] The azide and alkyne concentrations will depend on your specific substrates, but a slight excess of one reactant (often the less precious one) can help drive the reaction to completion. For bioconjugation, it's common to use a 2-fold excess of the cargo-azide relative to the alkyne-modified biomolecule.[7]
Q5: My reaction is not working. What are the most common reasons for failure?
A5: The most common culprits for a failed CuAAC reaction are:
-
Inactive Catalyst: The Cu(I) catalyst has been oxidized. This can be due to dissolved oxygen in the solvents or the absence of a suitable reducing agent and/or ligand.
-
Interfering Buffer Components: Your reaction buffer may contain substances that inhibit the copper catalyst, such as chelators (EDTA), thiols, or high concentrations of strong bases.
-
Poor Reagent Quality: Ensure your azide and alkyne starting materials are pure and that your reducing agent solution is freshly prepared.
-
Inaccessible Reactive Groups: For large biomolecules, the azide or alkyne functional groups may be buried within the molecule's structure.[17]
II. Troubleshooting Guide
This section provides a more in-depth, problem-and-solution format for specific issues you may encounter.
Problem 1: Low or No Product Yield
Possible Cause A: Catalyst Inactivation
The Cu(I) catalyst is the heart of the reaction, and its oxidation to Cu(II) is a primary failure mode.[6][14]
Solutions:
-
Degas Your Solvents: Remove dissolved oxygen by bubbling an inert gas (argon or nitrogen) through your reaction mixture or by using freeze-pump-thaw cycles.
-
Use a Fresh Reducing Agent: Prepare your sodium ascorbate solution fresh before each experiment. A 3- to 10-fold excess is recommended.[17]
-
Employ a Stabilizing Ligand: Ligands like THPTA (for aqueous reactions) or TBTA (for organic solvents) protect the Cu(I) from oxidation and accelerate the reaction.[6][8] Ensure the correct ligand-to-copper ratio, typically ranging from 1:1 to 5:1.[7][18]
Possible Cause B: Interference from Reaction Components
Certain functional groups or buffer components can poison the copper catalyst.
Solutions:
-
Buffer Exchange: If your buffer contains chelators like EDTA or high concentrations of thiols (e.g., from DTT or glutathione), perform a buffer exchange or purification of your biomolecule before the reaction.[18]
-
Avoid Iodide and Phosphines: Iodide ions can interfere with the reaction, and some phosphine-based reducing agents like TCEP can bind to copper and reduce azides.[7]
Possible Cause C: Steric Hindrance or Poor Accessibility
For large molecules like proteins or polymers, the azide or alkyne groups may be sterically hindered or buried within the folded structure.[17]
Solutions:
-
Introduce Denaturants: Adding a co-solvent like DMSO can help to unfold the biomolecule and expose the reactive sites.[17]
-
Increase Reaction Temperature: Gently warming the reaction can sometimes improve accessibility, but be mindful of the thermal stability of your biomolecules.[17]
Problem 2: Biomolecule Degradation or Aggregation
Possible Cause: Reactive Oxygen Species (ROS) Generation
The combination of a Cu(II) salt and sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[16]
Solutions:
-
Use a Chelating Ligand: Ligands like THPTA can minimize ROS formation.
-
Add a Scavenger: Including aminoguanidine in the reaction mixture can help to scavenge reactive byproducts from ascorbate oxidation.[16]
-
Optimize Reaction Conditions: Adjusting the pH, ionic strength, or temperature, or limiting the reaction time can help to minimize protein aggregation.
Problem 3: Difficulty with Product Purification
Possible Cause A: Catalyst Residue
Residual copper in the final product can be problematic, especially for biological applications.
Solutions:
-
Chelating Resins: Use a resin with chelating groups to capture and remove copper ions from the reaction mixture.
-
EDTA Wash: Washing with an EDTA solution can help to remove chelated copper.[19]
-
Filtration: In some cases, if the product precipitates, it can be isolated by filtration and washed to remove impurities.[19]
Possible Cause B: Unreacted Starting Materials
If the reaction has not gone to completion, separating the product from the starting materials can be challenging, especially if they have similar properties.
Solutions:
-
Optimize Reaction Stoichiometry: Drive the reaction to completion by using a slight excess of one of the reactants.
-
Chromatography: While click chemistry aims to avoid chromatography, sometimes it is necessary.[1] Consider reverse-phase or ion-exchange chromatography for difficult separations.[19]
III. Experimental Protocols & Data
General Protocol for a CuAAC Bioconjugation Reaction
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. Alkyne-modified biomolecule and buffer to the desired volume. b. Azide-cargo solution (e.g., to a final concentration that is in 2-4 fold excess of the alkyne).[7][8] c. Premix the CuSO₄ and ligand solutions (e.g., at a 1:5 ratio of Cu:ligand) and let them stand for a few minutes before adding to the reaction tube.[7][8] Vortex briefly to mix. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6][8] Vortex briefly.
-
Incubation:
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, SDS-PAGE).
-
Purify the product as required for your downstream application.
-
Table 1: Comparison of Common CuAAC Ligands
| Ligand | Recommended Application | Key Properties |
| TBTA | Organic Synthesis | High organic solubility, low water solubility.[14] |
| THPTA | Aqueous/Biological Systems | High water solubility, good biocompatibility.[6][14] |
| BTTAA | In Vivo / In Vitro | Very high biocompatibility and reaction kinetics, very low cytotoxicity.[14] |
| BTTES | In Vivo / In Vitro | High water solubility, very high biocompatibility and stability.[14] |
IV. Visualizations
Diagram 1: The Catalytic Cycle of CuAAC
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
V. References
-
Presolski, S. J., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
-
Hong, V., Presolski, S. J., Ma, C., & Finn, M. G. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Angewandte Chemie International Edition, 50(41), 9885-9889.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Rodionov, V. O., Presolski, S. J., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1520-1521.
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827.
-
Hong, V., Presolski, S. J., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883.
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1131.
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]
-
Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30061-30072.
-
Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 5(2).
-
Cintas, P., & Barge, A. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 22(10), 1649.
-
Ibraheem, F., & Al-Masoudi, N. A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2673.
-
García-García, A., & Frontana-Uribe, B. A. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Electrochemical Society, 167(15), 155513.
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
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ResearchGate. (n.d.). Effect of solvent on the click polymerization. Retrieved from [Link]
-
Mika, L. T., & Cséfalvay, E. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 1-11.
-
ResearchGate. (n.d.). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
-
Alonso, F., & Moglie, Y. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(11), 1334.
-
Hein, C. D., & Fokin, V. V. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Sciences, 1(1), 17-30.
-
ResearchGate. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
Sharma, S., & Kumar, A. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107089.
-
Datta, S., & Braitman, A. (2018). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scale-up and copper source comparison. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]
-
Singh, S., & Singh, P. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega, 7(30), 25956-25977.
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Retrieved from [Link]
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Overcoming low yields in the Pellizzari reaction for triazole synthesis
Pellizzari Reaction Technical Support Center
Welcome to the Technical Support Center for the Pellizzari reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this classic condensation reaction for the synthesis of 1,2,4-triazoles. As a cornerstone of heterocyclic chemistry since its discovery by Guido Pellizzari, this reaction offers a direct route to valuable triazole scaffolds but is often plagued by challenges, most notably low yields.[1][2]
This document provides in-depth, field-proven insights to help you navigate the complexities of the Pellizzari reaction, troubleshoot common issues, and optimize your synthetic outcomes. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental transformation of the Pellizzari reaction?
The Pellizzari reaction is the thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[3] The reaction typically requires high temperatures (often 200-250°C) and involves the elimination of two molecules of water.[2][4] It is a classical method for constructing the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[3][5]
Q2: What is the accepted mechanism for the Pellizzari reaction?
The reaction proceeds through a nucleophilic acyl substitution followed by a cyclodehydration cascade. The key steps are:
-
Nucleophilic Attack: The terminal, more nucleophilic nitrogen of the acylhydrazide attacks the electrophilic carbonyl carbon of the amide.[2]
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
First Dehydration: The intermediate loses a molecule of water to form an N-acylamidrazone.
-
Intramolecular Cyclization: The terminal nitrogen of the amidrazone moiety then attacks the remaining carbonyl group in an intramolecular fashion to form a five-membered ring.[1]
-
Second Dehydration: This cyclized intermediate eliminates a second molecule of water to yield the aromatic and stable 1,2,4-triazole ring.[2]
Q3: What are the primary challenges and limitations of this reaction?
The classical Pellizzari reaction is notorious for several drawbacks that can lead to low yields:
-
Harsh Conditions: It requires high temperatures, often above 200°C, and long reaction times (several hours).[1]
-
Side Reactions: The high heat can promote side reactions, particularly the "interchange of acyl groups" when using unsymmetrical starting materials (where the R groups of the amide and acylhydrazide are different).[3] This leads to a mixture of three different triazole products, complicating purification and reducing the yield of the desired compound.
-
Substrate Scope: The reaction can be limited in the diversity of substituents it can tolerate, especially those sensitive to high temperatures.[1]
Q4: What is "acyl interchange" and why is it a problem?
Acyl interchange is the primary cause of product mixtures in unsymmetrical Pellizzari reactions. At high temperatures, the amide and acylhydrazide can undergo a reversible transamidation reaction before the cyclization occurs. This scrambles the acyl groups, generating two new starting materials in situ (a new amide and a new acylhydrazide). Consequently, all possible combinations of these starting materials react, leading to a mixture of two symmetrical triazoles and the desired unsymmetrical triazole, which are often difficult to separate.[3]
Q5: Are there modern alternatives to the classical heating method?
Yes. Microwave-assisted synthesis is the most significant and widely adopted improvement.[1] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the thermal degradation of products and the extent of side reactions.[4][6]
Troubleshooting Guide: Overcoming Low Yields
This guide addresses the most common experimental issues encountered during the Pellizzari reaction.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient Temperature: The activation energy for the initial nucleophilic attack and subsequent dehydrations is high. 2. Short Reaction Time: The reaction may be slow under the chosen conditions and has not reached completion. 3. Impure or Wet Reagents: Acylhydrazides can be hygroscopic. Water in the reaction mixture can hydrolyze intermediates and hinder the necessary dehydration steps. | 1. Optimize Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor by TLC or LC-MS to find the sweet spot between reaction rate and decomposition.[2] 2. Extend Reaction Time: Continue heating and monitor the reaction progress until the starting materials are consumed.[2] 3. Ensure Reagent Purity: Use freshly recrystallized or high-purity starting materials. Dry reagents under vacuum before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from interfering. |
| Formation of Multiple Products (Isomeric Mixture) | 1. Acyl Interchange (Unsymmetrical Reactants): High temperatures and prolonged heating promote the reversible transamidation between the starting amide and acylhydrazide, leading to a mixture of products.[3] | 1. Lower the Temperature: Find the lowest effective temperature that still promotes the desired cyclization. This minimizes the energy available for the acyl interchange side reaction.[2] 2. Use Microwave Synthesis: The rapid heating and significantly shorter reaction times afforded by microwave synthesis can often "outrun" the acyl interchange side reaction, leading to a cleaner product profile.[4][6] 3. Redesign Synthesis: If possible, plan the synthesis to be symmetrical (i.e., the acyl groups on the amide and acylhydrazide are identical) to eliminate this problem entirely. |
| Complex Reaction Mixture / Decomposition | 1. Thermal Degradation: The high temperatures required can decompose thermally sensitive functional groups on the starting materials or the triazole product itself. | 1. Reduce Temperature & Extend Time: A lower temperature for a longer duration may provide a sufficient energy budget for the reaction while minimizing decomposition pathways. 2. Utilize Microwave Synthesis: The targeted and rapid heating of microwaves reduces the bulk thermal stress on the molecules, often preventing decomposition.[7] 3. Protect Sensitive Groups: If your substrates contain sensitive functionalities, consider using protecting groups that are stable to the reaction conditions. |
| Reaction Stalls / Fails to Go to Completion | 1. Inefficient Water Removal: The reaction produces two equivalents of water. According to Le Châtelier's principle, the accumulation of water can inhibit the forward reaction, especially the dehydration steps. | 1. Use a Dean-Stark Trap: If running the reaction in a high-boiling solvent (e.g., toluene, xylene), a Dean-Stark apparatus is highly effective for azeotropically removing water as it is formed, driving the equilibrium toward the product.[2] 2. Run Under Vacuum: For solvent-free (neat) reactions, performing the reaction under a gentle vacuum can help remove volatile byproducts like water. |
Data Presentation: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis are not merely qualitative. The data consistently show significant improvements in reaction efficiency and yield.
| Method | Typical Temperature (°C) | Typical Reaction Time | Reported Yield Range | Key Advantages/Disadvantages |
| Conventional Heating | 200 - 250 °C | 2 - 24 hours | Often low to moderate (<50%) | Disadvantages: Long reaction times, high energy consumption, often lower yields, promotes side reactions.[1] |
| Microwave Irradiation | 150 - 200 °C | 5 - 30 minutes | Moderate to excellent (60-95%) | Advantages: Drastic reduction in reaction time, improved yields, cleaner reactions, better energy efficiency.[4][8] |
Note: Yields are highly substrate-dependent. This table represents a general comparison based on literature reports.[4][6]
Visualizing the Chemistry
Reaction Mechanism and Acyl Interchange Side Reaction
The following diagram illustrates the desired reaction pathway to the unsymmetrical triazole versus the competing acyl interchange pathway that leads to product mixtures.
Caption: Desired vs. side reaction pathways in the Pellizzari reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your Pellizzari reaction.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes the traditional, solvent-free synthesis of a symmetrical 1,2,4-triazole, which avoids the formation of isomeric side products.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide. Ensure the reagents are finely ground and well-mixed.
-
Heating: Place the flask in a heating mantle or oil bath and begin stirring. Heat the reaction mixture to 220-250°C under a gentle flow of nitrogen.[4]
-
Reaction Monitoring: Maintain this temperature for 2-4 hours. The mixture will melt and then gradually solidify as the product forms. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The crude product will solidify.
-
Purification: Break up the solid product and triturate with cold ethanol to remove residual starting materials and impurities. Filter the solid and purify further by recrystallization from hot ethanol or ethyl acetate to yield pure 3,5-diphenyl-1,2,4-triazole as a white solid.[4]
-
Characterization: Confirm the identity and purity of the product by NMR, IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis, adapted from procedures using nitriles and hydrazides, which follows a related pathway.[3][9]
Materials:
-
Aromatic Hydrazide (1.0 eq)
-
Amide or Nitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 0.5 eq, as a mild base/catalyst)
-
n-Butanol (or another high-boiling solvent like DMF)
-
Microwave reactor vial (10 or 20 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: To a microwave reactor vial, add the aromatic hydrazide, the corresponding amide (or nitrile), and potassium carbonate. Add n-butanol (approx. 2-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture with stirring at 150°C for 1-3 hours.[9] Safety Note: Always follow the manufacturer's guidelines for the maximum pressure and temperature limits of the microwave reactor.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Isolation & Purification: The product may precipitate upon cooling. If so, collect it by filtration. If not, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved January 15, 2026, from [Link]
- Grokipedia. (2026, January 7). Pellizzari reaction.
- Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian journal of pharmaceutical sciences, 76(1), 46–53.
-
Bentham Science Publishers. (2023, January 27). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Retrieved January 15, 2026, from [Link]
-
MDPI. (2021, April 19). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Retrieved January 15, 2026, from [Link]
- Merck Index. (n.d.). Pellizzari Reaction. In The Merck Index Online. Royal Society of Chemistry.
- Tseng, W.-C., Wang, L.-Y., Wu, T.-S., & Wong, F. F. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Tetrahedron, 67(29), 5339-5345.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21.
- Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1028327.
- Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
- Palchykov, V., & Pokhodylo, N. (2020). Optimization of the reaction conditions: effect of solvent and base.
- (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition [organic-chemistry.org]
Technical Support Center: Effective Removal of Copper Catalysts from Triazole Synthesis Reactions
Welcome to the Technical Support Center for post-reaction purification in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from your triazole synthesis reactions. Ensuring the complete removal of copper is critical, as residual metal ions can exhibit cytotoxicity, interfere with downstream biological assays, and compromise the stability and purity of your final compound.[1][2]
The Challenge of Residual Copper
The newly formed triazole ring, a hallmark of the CuAAC reaction, is an excellent N-donor ligand that can chelate copper ions, making their removal non-trivial.[3][4] A persistent blue or green hue in your purified product is often a tell-tale sign of copper contamination.[2][3] This guide will walk you through the most effective methods to achieve ultra-low levels of residual copper, ensuring the integrity of your research and the safety of your compounds.
Section 1: Method Selection - A Comparative Overview
Choosing the right copper removal strategy depends on several factors: the scale of your reaction, the solubility and stability of your product, and the required final purity. Below is a comparative table to guide your decision-making process.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash with Chelating Agents | Formation of a water-soluble copper-chelate complex that is removed by liquid-liquid extraction. | Simple, inexpensive, and effective for many small molecules. | Can be less effective for products that strongly chelate copper; may require multiple extractions. | Small to medium scale synthesis of organic-soluble small molecules. |
| Solid-Supported Scavengers | Covalent or ionic binding of copper to functional groups on a solid support (e.g., resin), followed by simple filtration. | High efficiency, ease of use (filtration), and potential for regeneration and reuse.[3] | Can be more expensive than simple washes; potential for non-specific binding of the product. | High-purity applications, parallel synthesis, and purification of sensitive molecules. |
| Precipitation | Conversion of soluble copper species into an insoluble salt, which is then removed by filtration. | Cost-effective and suitable for large-scale reactions. | May lead to co-precipitation of the product, reducing yield; requires careful pH control.[2] | Large-scale synthesis where yield loss from co-precipitation is acceptable. |
| Chromatography | Separation of the product from the copper catalyst based on differential adsorption to a stationary phase. | Can provide very high purity product. | Can be time-consuming and require significant solvent usage; product may adsorb to the column. | Final purification step for high-value compounds. |
| Dialysis | For macromolecular products, dialysis against a buffer containing a chelating agent removes small molecule impurities like copper.[3][5] | Gentle and effective for large molecules like proteins and polymers. | Slow process; not suitable for small molecules. | Purification of biomolecules and polymers.[3][6] |
Section 2: Troubleshooting Common Issues
This section addresses frequent problems encountered during copper removal and provides actionable solutions.
Problem 1: Persistent blue or green color in the organic layer after extraction.
-
Potential Cause: Incomplete removal of copper salts due to insufficient chelating agent or strong coordination of copper to the product.[2][4]
-
Recommended Solutions:
-
Increase the number of aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).[2]
-
Use a saturated aqueous solution of ammonium chloride. The resulting deep blue tetraamminecopper(II) complex is highly water-soluble.[2]
-
For base-stable products, a wash with aqueous ammonia can be highly effective.[2]
-
Problem 2: Low product yield after purification.
-
Potential Cause:
-
Recommended Solutions:
-
When using precipitation, optimize the pH to ensure selective precipitation of the copper species.[2]
-
Before committing your entire batch to a solid-supported scavenger, perform a small-scale test to check for product retention.
-
During column chromatography, select a solvent system that ensures good solubility and elution of your product.[7]
-
Problem 3: Product degradation during copper removal.
-
Potential Cause:
-
Recommended Solutions:
-
Utilize buffered solutions for extractions to maintain a neutral pH.[2]
-
If using ammonia, ensure your product is stable under basic conditions.
-
Work quickly and consider de-gassing solutions to minimize oxidation.
-
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective copper removal techniques.
Protocol 1: Aqueous Wash with EDTA
This is often the first method to try for organic-soluble small molecules. Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper(II) ions.
Workflow:
Caption: Workflow for Copper Removal using Aqueous EDTA Wash.
Step-by-Step Procedure:
-
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an aqueous solution of EDTA (0.1 M to 0.5 M, pH adjusted to ~8 with NaOH or NH4OH can be more effective).
-
Shake the funnel vigorously for 1-2 minutes. The aqueous layer will typically turn blue or green as it extracts the copper-EDTA complex.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash (Steps 3-5) until the aqueous layer is colorless.
-
Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Solid-Supported Scavengers (Thiourea Resin)
Solid-supported scavengers, such as silica functionalized with thiourea groups, offer a highly efficient method for capturing copper, which can then be easily removed by filtration.
Workflow:
Caption: Workflow for Copper Removal using a Solid-Supported Scavenger.
Step-by-Step Procedure:
-
Dissolve the crude reaction product in a suitable solvent (e.g., DCM, THF, or the reaction solvent itself).
-
Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst). Examples include SiliaMetS Thiourea or QuadraSil AP.[3]
-
Stir the resulting slurry at room temperature. The required time can vary from 30 minutes to several hours, depending on the product and resin. Monitor the removal of the blue/green color from the solution.
-
Once the solution is colorless, filter the mixture through a pad of celite or a simple filter paper to remove the resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the copper-free product.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is removing residual copper so critical in drug development? A1: Residual copper is a major concern for several reasons. Firstly, copper ions can be toxic to cells, which is a significant issue for any compound intended for biological applications.[1][2] Secondly, regulatory bodies like the ICH have strict guidelines (e.g., ICH Q3D) on elemental impurities in active pharmaceutical ingredients (APIs), and these limits must be met.[8][9] Finally, residual metals can catalyze unwanted side reactions, leading to product degradation and affecting long-term stability.[2]
Q2: I've performed multiple EDTA washes, but my product is still green. What should I do? A2: This indicates a very strong chelation of copper by your product.[3] In this scenario, a more powerful removal method is needed. Switching to a solid-supported scavenger with a high affinity for copper, such as those with thiourea or iminodiacetic acid functionalities, is the recommended next step.[3] Passing the solution through a short plug of silica gel or celite can also sometimes be effective.[3]
Q3: Can I use column chromatography to remove the copper catalyst? A3: Yes, silica gel column chromatography can remove copper, but it's not always the most efficient first-line method. The polar copper salts often stick to the top of the column, but streaking can occur, leading to contamination of some fractions. It is often better to perform a bulk removal step (like an EDTA wash) before chromatography. Inductively coupled plasma mass spectrometry (ICP-MS) analysis of triazoles purified by silica gel chromatography has shown that copper content can be reduced to low µg/g levels.[10][11]
Q4: Are there any "copper-free" click chemistry alternatives? A4: Yes. If copper removal proves to be exceptionally difficult for your specific molecule, you might consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst but uses strained cyclooctynes, which can be more complex to synthesize. For many applications, optimizing the removal of copper from a standard CuAAC reaction is more practical and cost-effective.
Q5: How can I quantify the amount of residual copper in my final product? A5: The most common and sensitive methods for quantifying trace metals are spectroscopic. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are the industry standards for this type of analysis and can detect copper levels down to parts-per-billion (ppb).[11][12] Atomic Absorption Spectrometry (AAS) is another viable technique.[13]
References
- Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem. (n.d.).
- Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem. (n.d.).
- Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction - Benchchem. (n.d.).
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). Current Protocols in Chemical Biology.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC - NIH.
- A risk mitigation approach to detecting and quantifying metals in APIs. (2022).
- Updated ICH Guidelines for Metals in API's. (n.d.). Wordpress.
- How to remove copper after CuAAc click reaction? (2014). ResearchGate.
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem. (n.d.).
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). ResearchGate.
- Copper contents in the triazole products after column chromatographic purification on silica gel. (n.d.). ResearchGate.
- Analysis of residual catalysts in pharmaceuticals. (n.d.). secrets of science.
- Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation. (n.d.).
- Electrolytic copper as cheap and effective catalyst for one-pot triazole synthesis. (2018). PMC - NIH.
- Copper and Its Complexes in Medicine: A Biochemical Approach. (n.d.). PMC - PubMed Central.
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Technical Support Center: Improving Reproducibility in Click Chemistry for Triazole Synthesis
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) chemistry. As Senior Application Scientists, we understand that while CuAAC is celebrated for its reliability, achieving reproducible, high-yielding results requires attention to detail and a solid understanding of the reaction's mechanics. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during 1,4-disubstituted 1,2,3-triazole synthesis and to provide a deeper understanding of this powerful ligation chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of the CuAAC reaction.
Q1: What is the "click chemistry" reaction for triazole synthesis?
A1: The term "click chemistry" describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The premier example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition that links a terminal alkyne and an azide to create a stable 1,4-disubstituted 1,2,3-triazole.[2][3][4] This reaction is significantly accelerated by a copper(I) catalyst.[2][4]
Q2: Why is a copper(I) catalyst necessary?
A2: The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][5] The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 107 to 108) and, critically, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[1][5]
Q3: How is the active Cu(I) catalyst generated and maintained?
A3: The active Cu(I) catalyst is often generated in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[2][4] Sodium ascorbate is the most common and effective reducing agent for this purpose.[2][5][6] A slight excess of sodium ascorbate is used to continually regenerate Cu(I) from any Cu(II) that forms due to oxidation by dissolved oxygen, thereby maintaining the catalytic cycle.[1][5]
Q4: What is the role of a ligand in the CuAAC reaction?
A4: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and protecting it from disproportionation.[3][7] Furthermore, accelerating ligands can significantly increase the reaction rate, which is particularly important for dilute solutions or when working with sensitive biomolecules.[5][7][8] They also help to prevent the formation of undesirable byproducts.[7]
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during CuAAC reactions.
Issue 1: Low or No Triazole Product Yield
Observing a low yield is one of the most common issues. The cause can often be traced to one of the core components of the reaction.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Oxidation | The active catalyst is Cu(I). Oxygen dissolved in the reaction medium will oxidize Cu(I) to the inactive Cu(II) state, effectively killing the catalyst. While sodium ascorbate is used to reduce Cu(II), high oxygen levels can deplete the ascorbate and overwhelm the system.[5][6][9] | Deoxygenate your solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes before use.Minimize headspace in the reaction vial and consider running the reaction under an inert atmosphere.[6]Ensure a sufficient excess of sodium ascorbate is present.[1] |
| Ineffective or Absent Ligand | In bioconjugation or with chelating functional groups, the copper catalyst can be sequestered by the substrate (e.g., by thiols or histidines), rendering it inactive.[9][10] A suitable ligand protects the copper, enhances its catalytic activity, and improves its solubility.[3][7] | Add an accelerating ligand. For aqueous systems, THPTA is a common choice. For applications requiring higher efficiency or biocompatibility, consider BTTAA or BTTES.[7][11]Use a ligand-to-copper ratio of 2:1 to 5:1, especially in biological applications, to protect biomolecules from oxidative damage.[6][8][12] |
| Degraded Reducing Agent | Sodium ascorbate is unstable in solution and oxidizes over time, especially when exposed to light and oxygen.[13] If you are using a pre-made stock solution that is not fresh, it may have lost its reducing power. | Always prepare sodium ascorbate solutions fresh before use.[2] Storing it as a solid and dissolving just prior to the reaction is the most reliable method. |
| Poor Reagent Solubility | If the azide or alkyne starting materials are not fully dissolved, the reaction will be slow or incomplete as it can only occur in the solution phase. This is a common issue when working with hydrophobic molecules in aqueous buffers.[9] | Use a co-solvent to improve solubility. Common choices include DMSO, t-BuOH, or DMF mixed with water.[4][9]Gentle heating may improve solubility and reaction rate, but should be used with caution for sensitive biomolecules.[14] |
| Impure Starting Materials | The purity of the azide and alkyne is critical. Impurities can inhibit the catalyst or participate in side reactions. | Verify the purity of your starting materials using techniques like NMR or Mass Spectrometry.Purify reagents by chromatography or recrystallization if necessary.[2] |
Issue 2: Presence of Unexpected Side Products
While CuAAC is highly specific, side reactions can occur under suboptimal conditions.
| Side Reaction | Cause & Identification | Prevention & Mitigation |
| Oxidative Homocoupling (Glaser Coupling) | This is the most common side reaction, where two terminal alkyne molecules couple to form a symmetric 1,3-diyne.[9] It is also a copper-catalyzed process, favored by the presence of oxygen and insufficient reducing agent. The byproduct can be identified by mass spectrometry. | Rigorously deoxygenate the reaction mixture.[9]Use a sufficient excess of sodium ascorbate to maintain a reducing environment.[5][9]The use of a stabilizing ligand can help suppress this pathway.[9] |
| Biomolecule Degradation | In bioconjugation, reactive oxygen species (ROS) can be generated by the Cu/ascorbate system, leading to the oxidation of sensitive amino acid residues like histidine, methionine, or cysteine.[6][8][9] This can lead to loss of protein function. | Use a higher ligand-to-copper ratio (e.g., 5:1) to protect the biomolecule.[6][8] The ligand can act as a sacrificial reductant.[6]Add a scavenger like aminoguanidine to intercept reactive byproducts of ascorbate oxidation.[6][8]Keep reaction times as short as possible by optimizing for speed.[2] |
Issue 3: Difficulty Removing Copper Post-Reaction
Residual copper can be toxic to cells in biological applications and can interfere with downstream processes like fluorescence spectroscopy or subsequent metal-catalyzed reactions.[15]
| Removal Method | Principle | Best For | Protocol Summary |
| Chelation (EDTA) | EDTA is a strong chelating agent that forms a stable, water-soluble complex with copper ions, which can then be removed by aqueous extraction or dialysis.[6][15][16] | Water-soluble biomolecules and large polymers. | Add a solution of EDTA (e.g., 0.01 M) to the reaction mixture.[16] For macromolecules, perform dialysis against an EDTA-containing buffer, followed by dialysis against pure buffer.[6][16] |
| Solid-Phase Scavengers | These are resins functionalized with chelating groups that selectively bind copper. The resin is then simply filtered off.[15][17] | Small organic molecules in organic solvents. | Add the scavenger resin to the reaction mixture, stir for a specified time, and then remove the resin by filtration. |
| Aqueous Washes | Simple liquid-liquid extraction using aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can remove copper salts.[15][17] | Small organic molecules soluble in an immiscible organic solvent. | Dilute the reaction mixture with an organic solvent (e.g., DCM, EtOAc) and wash with saturated aq. NH₄Cl or Na₂S₂O₃ solution. The copper will partition into the aqueous layer.[17] |
Section 3: Key Protocols & Methodologies
Protocol 1: Standard CuAAC for Small Molecule Synthesis
This protocol provides a general guideline for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Azide starting material
-
Terminal alkyne starting material
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Solvent (e.g., 1:1 mixture of t-BuOH:H₂O)
Procedure:
-
In a reaction vial, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., 4 mL of t-BuOH/H₂O for a 0.25 mmol scale reaction).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 eq, 0.05 mmol in 0.5 mL H₂O).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 eq, 0.0125 mmol in 0.5 mL H₂O).
-
Add the CuSO₄ solution to the main reaction vial containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, proceed with workup and purification (e.g., aqueous wash, extraction, and column chromatography).[2]
Protocol 2: CuAAC for Bioconjugation with a Ligand
This protocol is adapted for labeling an alkyne-modified biomolecule with an azide-functionalized tag in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized tag (e.g., fluorescent dye)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in H₂O)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in H₂O, prepared fresh)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide tag. The azide is typically used in a 2 to 10-fold molar excess over the biomolecule.
-
Prepare a premixed solution of the copper-ligand complex. For a final reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This achieves final concentrations of 100 µM Cu and 500 µM ligand, maintaining a 5:1 ligand-to-copper ratio.[6][12]
-
Add the premixed copper-ligand solution to the tube containing the biomolecule and azide. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).[6][12]
-
Close the tube to minimize oxygen exposure and incubate at room temperature, protected from light, for 1-2 hours. Gentle mixing on a rotator is recommended.[6]
-
Purify the conjugated biomolecule to remove excess reagents and the copper catalyst using an appropriate method, such as size-exclusion chromatography or dialysis against an EDTA-containing buffer.[6][18]
Section 4: Technical Deep Dive - The Catalytic Cycle
Understanding the mechanism provides insight into why certain conditions are critical for success. The Cu(I)-catalyzed reaction follows a stepwise pathway, which is fundamentally different from the concerted thermal reaction.[5][19]
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Formation of Copper Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, allowing for its removal to form a copper-acetylide intermediate.[4][5][20] This is a very fast and favorable step.[5]
-
Coordination and Cycloaddition: The azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and in the correct orientation for the subsequent cycloaddition, which forms a six-membered copper metallacycle.[1][19]
-
Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and ring contraction to form a more stable copper-triazolide intermediate.[1] The final step is protonolysis, where a proton source in the medium cleaves the copper-triazole bond, releasing the final 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[1][4]
This mechanism elegantly explains the reaction's high regioselectivity, as the stepwise formation of the copper-acetylide intermediate ensures that only the 1,4-isomer is formed.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Side reactions of macromonomers under CuAAC condition. (2013). ResearchGate. Retrieved from [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie International Edition, 44(15), 2210-2215. Available at: [Link]
-
Özçubukçu, S., & Ozkilic, Y. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101-107. Available at: [Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
Best method for removing Cu(I) from Org compounds. (2022). Reddit. Retrieved from [Link]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. (n.d.). Fürth lab. Retrieved from [Link]
-
Junk, M. J. N., & Schlaad, H. (2015). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters, 4(2), 209-212. Available at: [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(19), 5909. Available at: [Link]
-
American Chemical Society (ACS) Citation Guidelines, 3rd Edition. (n.d.). Scribbr. Retrieved from [Link]
-
Kamal, A., Shaik, A. B., & Feher, M. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. Available at: [Link]
-
Uttamapinant, C., Howe, R. L., Lang, K., Yin, J., & Ting, A. Y. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 51(40), 10073-10077. Available at: [Link]
-
Yang, M., Shi, X., & Chan, T. R. (2018). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis, 8(5), 4479-4488. Available at: [Link]
-
A Guide to ACS Style (American Chemical Society). (2024). Smart Academic Writing. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. Retrieved from [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. (2021). ACS Omega. Available at: [Link]
-
Author guidelines. (n.d.). Frontiers. Retrieved from [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 133(25), 9792-9795. Available at: [Link]
-
How to cite in ACS Style? (2024). YouTube. Retrieved from [Link]
-
Reference Guidelines. (n.d.). ACS Publications. Retrieved from [Link]
-
CuAAC "Click" reaction giving inconsistent results. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). MDPI. Retrieved from [Link]
-
Why is the efficiency of my CuAAC click chemistry so low? (2021). ResearchGate. Retrieved from [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). ResearchGate. Retrieved from [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. Retrieved from [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. Retrieved from [Link]
-
“Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. (2022). ACS Omega. Available at: [Link]
-
Unbelievable Challenges in Triazole Synthesis! (2021). YouTube. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. furthlab.xyz [furthlab.xyz]
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- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the accurate and precise quantification of 1,2,4-triazole and its derivatives is of paramount importance. These compounds, forming the backbone of many antifungal drugs and agricultural fungicides, require robust analytical methods to ensure product quality, patient safety, and environmental monitoring. This guide provides an in-depth comparison of the predominant analytical techniques for 1,2,4-triazole analysis, grounded in the principles of scientific integrity and backed by experimental data. As your senior application scientist, I will not only present protocols but also delve into the causality behind our experimental choices, ensuring a trustworthy and authoritative resource.
The Analytical Challenge: The Polarity of 1,2,4-Triazole
1,2,4-triazole is a small, polar molecule, a characteristic that presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (HPLC). Its high water solubility often results in poor retention on nonpolar stationary phases like C18, leading to elution in or near the solvent front and co-elution with other polar matrix components. This necessitates a thoughtful approach to method development and validation, often steering us towards alternative chromatographic techniques or derivatization for gas chromatography.
Core Principles of Method Validation: Adherence to ICH Q2(R1)
The foundation of any reliable analytical method lies in its validation. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4] Our discussion of method validation will be anchored to the key parameters outlined in this guideline:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for 1,2,4-triazole is a critical decision, driven by factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. We will compare the three most common techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; mass spectral data provides a high degree of confidence in analyte identification. | Very High; the use of multiple reaction monitoring (MRM) provides exceptional specificity. |
| Sensitivity (Typical LOQ) | µg/mL range | ng/mL to low µg/mL range (analyte dependent) | pg/mL to ng/mL range |
| Sample Throughput | High | Moderate (sample derivatization may be required) | High |
| Cost (Instrument) | Low | Moderate | High |
| Cost (Operational) | Moderate (solvent consumption) | Low (gas consumption) | High (solvents and maintenance) |
| Derivatization Required? | No | Often, to improve volatility and thermal stability. | No |
| Best Suited For | Routine quality control of bulk drug substances and formulations with high analyte concentrations. | Applications where high specificity is required and for volatile triazole derivatives. | Trace-level quantification in complex matrices like biological fluids, environmental samples, and food. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For polar compounds like 1,2,4-triazole, traditional reversed-phase chromatography is often inadequate. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is the preferred approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention of polar analytes.
Experimental Protocol: HILIC-HPLC-UV for 1,2,4-Triazole
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: A HILIC column with an amide or cyano stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). The choice of a HILIC column is crucial for retaining the highly polar 1,2,4-triazole.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with a buffer (e.g., 10 mM ammonium formate, pH 3.0). A typical gradient might start at 95% ACN and decrease to 50% ACN over 10 minutes. The high organic content at the beginning of the gradient is essential for retaining the polar analyte on the polar stationary phase.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 195-210 nm (1,2,4-triazole has a low UV absorbance, requiring detection at lower wavelengths).
-
Injection Volume: 5 µL
-
-
Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh and dissolve the sample in a diluent compatible with the initial mobile phase conditions (e.g., 90:10 ACN:water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Validation Workflow for HILIC-HPLC-UV
Caption: HPLC-UV Method Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. Since 1,2,4-triazole is polar and has a relatively low volatility, derivatization is often necessary to convert it into a more volatile and thermally stable derivative. Mass spectrometry provides highly specific detection and structural information.
Experimental Protocol: GC-MS for 1,2,4-Triazole with Derivatization
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
-
Derivatization (a critical step for GC analysis of polar compounds):
-
To a dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane. The choice of derivatizing agent depends on the functional groups present and the desired volatility of the derivative.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized 1,2,4-triazole.
-
Troubleshooting Common GC-MS Issues
-
Peak Tailing: Can be caused by active sites in the injector liner or column.[5] Using a deactivated liner and trimming the front end of the column can help.
-
Ghost Peaks: Contamination in the injector, syringe, or carrier gas.[6][7] Baking out the system at a high temperature can often resolve this.
-
Poor Reproducibility: Inconsistent injection volumes or leaks in the system.[8] Regular maintenance of the injector septum and syringe is crucial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This is the gold standard for trace-level analysis of 1,2,4-triazole in complex matrices. The use of HILIC is also common in LC-MS/MS for the same reasons as in HPLC-UV.
Experimental Protocol: HILIC-LC-MS/MS for 1,2,4-Triazole
-
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: As described for HILIC-HPLC-UV. A porous graphitic carbon (PGC) column can also be an excellent choice for retaining highly polar compounds.[9]
-
Mobile Phase: A gradient of acetonitrile and water with a volatile buffer compatible with MS, such as 0.1% formic acid or 5 mM ammonium acetate. The choice of buffer is critical to ensure efficient ionization in the ESI source.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte for confident quantification and confirmation. For 1,2,4-triazole (precursor ion m/z 70), characteristic product ions would be selected.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Sample Preparation: QuEChERS for Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.
Caption: QuEChERS Sample Preparation Workflow.
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for 1,2,4-triazole compounds is a multifaceted process that demands a deep understanding of the analyte's chemical properties and the strengths and limitations of each analytical technique.
-
HPLC-UV offers a cost-effective and straightforward solution for quality control applications where analyte concentrations are high and the sample matrix is relatively simple. The key to success lies in employing HILIC or mixed-mode chromatography to achieve adequate retention.
-
GC-MS provides excellent specificity but often requires a derivatization step, adding complexity to the workflow. It is a valuable tool when mass spectral confirmation is essential.
-
LC-MS/MS stands out as the most sensitive and specific technique, making it the method of choice for trace-level analysis in challenging matrices. The combination of HILIC or PGC chromatography with tandem mass spectrometry delivers unparalleled performance.
Ultimately, the choice of method should be guided by the specific analytical requirements, regulatory expectations, and available resources. A thoroughly validated method, regardless of the technique chosen, is the cornerstone of reliable and defensible analytical data in the development and monitoring of 1,2,4-triazole compounds.
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Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123–127. Retrieved from [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
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European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link]
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Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Hansen, M., & Björklund, E. (2020). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. GEUS Bulletin, 45. Retrieved from [Link]
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PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Diverse Triazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The triazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents. This guide provides an in-depth comparative study of the biological activities of different triazole derivatives, focusing on their antifungal, anticancer, antimicrobial, and antiviral properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in the field.
The Triazole Core: A Privileged Scaffold in Drug Discovery
Triazole rings exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both isomers offer unique physicochemical properties that make them ideal for drug design. Their ability to form hydrogen bonds, dipole-dipole interactions, and coordinate with metal ions allows for strong and specific binding to biological macromolecules. Furthermore, the triazole ring is metabolically stable and can serve as a bioisostere for other functional groups, such as amides and esters, improving the pharmacokinetic profile of drug candidates.[1]
The synthesis of triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,2,3-triazoles.[2] Various other synthetic methodologies have also been developed to access a diverse range of substituted triazoles, enabling extensive structure-activity relationship (SAR) studies.
Antifungal Activity: Targeting Ergosterol Biosynthesis
Triazole derivatives are most renowned for their potent antifungal activity and form the backbone of many clinically used antimycotic drugs.
Mechanism of Action
The primary mechanism of action of antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to the inhibition of fungal growth and replication.[3]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of Triazole Derivative Stock Solution: Dissolve the triazole derivative in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24 hours for many bacteria and 48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triazole derivative that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity (IC50) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Sources
A Comparative Guide to the Antifungal Activity of Novel Triazoles and Existing Agents
This guide provides an in-depth, objective comparison of the antifungal performance of novel triazole agents against established alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data lists to explain the causality behind experimental choices, ensuring a trustworthy and authoritative overview grounded in established scientific protocols.
Introduction: The Evolving Challenge of Fungal Infections
The clinical landscape is marked by a persistent and growing threat from invasive fungal infections (IFIs), particularly in immunocompromised patient populations. For decades, the triazole class of antifungal agents has been a cornerstone of therapy and prophylaxis.[1][2] First-generation agents like fluconazole and itraconazole represented a significant therapeutic advance, but their utility has been challenged by limitations in their spectrum of activity and the emergence of drug resistance.[1]
This led to the development of second-generation triazoles, including voriconazole and posaconazole, which offer a broader spectrum, notably against filamentous fungi like Aspergillus spp.[2][3][4] However, the specter of resistance continues to loom, driven by mechanisms such as target enzyme modification and efflux pump overexpression.[5][6][7] This escalating challenge necessitates a new wave of innovation, leading to the development of novel triazole agents designed for higher potency, an expanded spectrum, and the ability to overcome existing resistance mechanisms.[8][9][10] This guide will dissect the core mechanism of action, present comparative in vitro data, and detail the rigorous experimental protocols used to evaluate these vital therapeutic compounds.
Mechanism of Action: A Shared Target in the Ergosterol Pathway
The efficacy of all triazole antifungals—both new and old—is rooted in their targeted disruption of the fungal cell membrane. They achieve this by inhibiting a critical enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase , a cytochrome P450 enzyme also known as Erg11p or CYP51.[5][11][12]
Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins. By binding to the heme iron in the active site of 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol.[11][13] This inhibition has a dual-pronged effect:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the cell membrane.[12]
-
Accumulation of Toxic Sterols: The blockage leads to a buildup of toxic 14α-methylated sterol precursors (like lanosterol and eburicol), which further disrupts membrane order and enzymatic function, ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[14]
Novel triazoles operate on this same fundamental principle but are often engineered for improved binding affinity to the target enzyme or to circumvent common resistance mechanisms, such as mutations in the ERG11 (CYP51) gene.[10][15]
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A Senior Application Scientist's Guide to Comparative Docking of 1,2,4-Triazole-3-thiol Analogs
Introduction: The Strategic Value of the 1,2,4-Triazole-3-thiol Scaffold in Drug Discovery
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] This five-membered heterocyclic system, with its unique arrangement of nitrogen atoms, is an isostere for amide, ester, and carboxylic acid groups, allowing it to engage in a wide array of biological interactions.[1] The introduction of a thiol group at the 3-position further enhances its pharmacological potential, creating the 1,2,4-triazole-3-thiol (or 3-thione) moiety. This functionalization provides a key nucleophilic site, enabling diverse structural modifications and interactions with biological targets.
Molecular docking, a powerful computational technique, has become indispensable for predicting and analyzing the binding of small molecules to macromolecular targets. It allows researchers to visualize and quantify ligand-protein interactions at the atomic level, providing critical insights that guide the rational design of more potent and selective drug candidates.
This guide provides a comprehensive comparison of the docking performance of various 1,2,4-triazole-3-thiol analogs against several classes of therapeutic targets. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating workflow, and support our analysis with comparative experimental data from authoritative sources.
Pillar 1: The Scientific Rationale
The 1,2,4-Triazole-3-thiol Core: A Privileged Pharmacophore
The versatility of the 1,2,4-triazole-3-thiol scaffold stems from several key features. The triazole ring itself is metabolically stable and can participate in hydrogen bonding, dipole-dipole, and π-stacking interactions. The exocyclic thiol group is a potent hydrogen bond donor and can be readily S-alkylated, providing a convenient handle to introduce a vast array of side chains. This allows for the systematic exploration of the target's binding pocket to optimize affinity and selectivity. The synthesis of this core typically involves multiple stages, often starting with the esterification of carboxylic acids, followed by hydrazinolysis, the formation of carbothioamides, and finally, alkaline cyclization to yield the thione.[3]
The Logic of Target Selection
The choice of a biological target for docking studies is not arbitrary; it is driven by the established bioactivities of the compound class. 1,2,4-triazole derivatives have a well-documented history as antifungal, anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] Therefore, comparative docking studies logically focus on proteins implicated in these activities.
-
Antimicrobial Targets: Enzymes essential for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication, are common targets.[4][5]
-
Anticancer Targets: Key proteins in cancer signaling pathways, like protein kinases or enzymes such as aromatase which are involved in hormone-dependent cancers, are frequently investigated.[2][6][7][8]
-
Enzyme Inhibition: Specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant in neurodegenerative diseases, are also important targets for this scaffold.[9][10]
The objective is to compare how different substitutions on the triazole-thiol core affect the binding affinity and interaction patterns within the active sites of these diverse proteins.
Pillar 2: A Self-Validating Experimental Workflow
A robust and reproducible docking protocol is paramount for generating trustworthy results. The following workflow represents a standard, self-validating system for comparative docking studies.
Step 1: Ligand Synthesis and Preparation
The foundation of any docking study is the set of ligands to be evaluated. The synthesis of 1,2,4-triazole-3-thiol analogs generally follows a well-established multi-step pathway.
Once synthesized, the 2D structures of the analogs are converted into 3D models using software like ChemBioDraw Ultra.[2] It is critical to then perform energy minimization on these 3D structures. This step ensures that the ligand is in a low-energy, stable conformation before docking, which prevents steric clashes and leads to more realistic binding predictions.
Step 2: Macromolecule (Protein) Preparation
-
Selection and Retrieval: The 3D crystallographic structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Cleaning the Structure: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These are usually removed to create a clean receptor model.
-
Protonation and Charge Assignment: Hydrogens are added to the protein structure, and appropriate atomic charges are assigned, which are crucial for calculating electrostatic interactions.
-
Defining the Binding Site: The active site, where the ligand is expected to bind, must be defined. This is often done by creating a grid box centered on the location of a co-crystallized ligand from the original PDB file or by using site-finder algorithms.
Step 3: Molecular Docking Simulation and Analysis
The prepared ligands and protein are then used as inputs for docking software, such as AutoDock.[2] The software systematically samples thousands of possible orientations and conformations of the ligand within the defined binding site.
The output is a set of "poses" for each ligand, ranked by a scoring function. The most important metrics for comparison are:
-
Binding Energy (or Docking Score): Reported in kcal/mol, this value estimates the binding affinity. More negative values indicate stronger, more favorable binding.
-
Interaction Analysis: This involves visualizing the best-scoring pose to identify specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with key amino acid residues in the active site.
A crucial aspect of a comparative study is to dock a known inhibitor or a standard drug under the exact same conditions to serve as a positive control. This provides a benchmark against which the novel analogs can be objectively evaluated.[4][5]
Pillar 3: Comparative Performance Analysis
The true power of this methodology lies in the direct comparison of structurally related analogs against a common target. The following tables summarize findings from various studies, showcasing how subtle changes in the analog's structure can significantly impact docking performance.
Case Study 1: Antimicrobial Targets
In a study targeting microbial enzymes, a series of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles were synthesized and docked against proteins essential for microbial survival.[4][5] The results demonstrated that specific substitutions led to enhanced binding affinity.
| Compound ID | R Group (at 3-position) | R' Group (at 5-position) | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1e [4] | 2-hydroxyphenyl | -S-CH₂-COOC₂H₅ | 1JIJ | High | Not Specified |
| 1f [4] | 2-hydroxyphenyl | -S-CH₂-COOH | 1JIJ | High | Not Specified |
| 2e [4] | 5-bromofuran-2-yl | -S-CH₂-COOC₂H₅ | 4ZA5 | High | Not Specified |
| 2f [4] | 5-bromofuran-2-yl | -S-CH₂-COOH | 4ZA5 | High | Not Specified |
| Amoxicillin | Standard Drug | - | 1JIJ | Lower than 1e/1f | Not Specified |
| Fluconazole | Standard Drug | - | 4ZA5 | Lower than 2e/2f | Not Specified |
Table 1: Comparative docking of antimicrobial 1,2,4-triazole analogs. The study noted that the strongest compounds demonstrated high binding energy, which supported their observed antibacterial and antifungal activity.[4][5]
Case Study 2: Anticancer Targets (Kinase Inhibition)
Derivatives of 1,2,4-triazole have been explored as anticancer agents. A study involving triazole-acetamide hybrids docked against c-kit tyrosine kinase and protein kinase B revealed potent binding affinities.[6][7][8]
| Compound ID | Substitution Pattern | Target Protein | Binding Affinity (kcal/mol) |
| 7f [6][7] | 2,6-dimethylphenyl acetamide | c-kit tyrosine kinase | -176.749 |
| 7f [6][7] | 2,6-dimethylphenyl acetamide | Protein Kinase B | -170.066 |
| Other Analogs (7a-e) | Various substituted phenyl acetamides | c-kit tyrosine kinase | Ranged from -160 to -175 |
Table 2: Docking of triazole-acetamide hybrids against cancer-related kinases. Compound 7f, featuring two methyl groups at the ortho-positions of the phenyl ring, exhibited the highest binding affinity, which correlated with its superior in vitro anti-proliferative activity (IC50 of 16.782 µg/mL against HepG2 cells).[6][8]
Case Study 3: Cholinesterase Inhibition
To combat neurodegenerative diseases, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are sought. Docking studies on 2-(4-substituted-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives identified compounds with potent inhibitory potential.[10]
| Compound ID | Substitution on Acetamide | Target Enzyme | In Vitro IC₅₀ (µM) | Key Docking Interactions |
| 9j [10] | 3,4-dichlorophenyl | AChE | 5.41 ± 0.24 | Favorable binding in the active site |
| 10f [10] | 4-bromophenyl | AChE | 13.57 ± 0.31 | Favorable binding in the active site |
| 9j [10] | 3,4-dichlorophenyl | BChE | 7.52 ± 0.18 | Favorable binding in the active site |
Table 3: Correlation of docking and in vitro inhibition of cholinesterases. The potent in vitro activity of compounds like 9j was rationalized by their strong binding interactions observed in the docking simulations.[10]
Conclusion and Future Outlook
The comparative docking studies presented here unequivocally demonstrate the utility of the 1,2,4-triazole-3-thiol scaffold as a template for designing targeted inhibitors. The data consistently show that modifications to the substituents on the triazole core directly influence binding affinity and, by extension, biological activity. The correlation between lower binding energies in silico and higher potency in vitro underscores the predictive power of a well-executed docking workflow.
For researchers and drug development professionals, this guide serves as both a strategic overview and a practical protocol. By understanding the causal relationships between molecular structure, docking performance, and biological function, we can more efficiently navigate the complex landscape of drug discovery, accelerating the development of novel therapeutics based on this remarkably versatile heterocyclic system.
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A Comparative Guide to the Cross-Reactivity Profile of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for evaluating the target selectivity and cross-reactivity of the novel compound, 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3] Consequently, understanding the selectivity profile of any new derivative is paramount for advancing its development as a potential therapeutic agent. Herein, we outline a tiered, systematic approach for cross-reactivity screening, propose a panel of relevant biological targets based on the known pharmacology of related triazoles, and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the specificity of novel small molecules and mitigate the risk of off-target effects.
Introduction: The Scientific Imperative for Selectivity Profiling
The compound this compound belongs to a chemical class renowned for its diverse bioactivity.[1] Derivatives of 1,2,4-triazole are known to interact with a variety of enzymes and receptors, making them promising candidates for drug discovery.[2][4][5] For instance, a structurally related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), has been identified as a potent anticonvulsant that acts on voltage-gated sodium channels.[6] Other triazole derivatives have shown activity as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and various kinases, or have demonstrated anticancer properties by targeting pathways like p53.[3][7][8]
This inherent biological versatility underscores the critical need for rigorous cross-reactivity studies. Poor selectivity can lead to undesirable off-target effects, toxicity, and a narrow therapeutic window, ultimately hindering clinical translation.[9] Therefore, a proactive and systematic evaluation of a compound's interaction with a panel of relevant biological targets is a cornerstone of modern drug development. This guide provides the experimental logic and actionable protocols to build a robust selectivity profile for this compound.
Experimental Design: A Tiered Approach to Cross-Reactivity Screening
A logical, tiered approach is the most resource-effective strategy for profiling compound selectivity. The process begins with identifying a hypothesized primary target and then expands to assess activity against related and unrelated targets.
Hypothesized Primary Target: Based on the documented activity of similar structures, we hypothesize that this compound may act as an enzyme inhibitor . For the purpose of this guide, we will use Carbonic Anhydrase II (CA-II) as a representative primary target, as various heterocyclic sulfonamides and thiol-containing compounds are known to inhibit this enzyme family.
The screening cascade is structured as follows:
Caption: Visualizing high vs. low selectivity index.
Conclusion and Authoritative Grounding
This guide has detailed a systematic, evidence-based approach to characterizing the cross-reactivity of this compound. By employing a tiered screening cascade, utilizing robust and validated protocols, and interpreting data through the calculation of a selectivity index, researchers can build a comprehensive profile of their compound's specificity. This process is essential for identifying promising lead candidates and de-risking their progression through the drug discovery pipeline. For further information on pharmacological targets, ligand interactions, and nomenclature, researchers are encouraged to consult authoritative resources such as the IUPHAR/BPS Guide to PHARMACOLOGY. [10][11][12][13][14]
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A Senior Application Scientist's Guide to Bioanalytical Method Validation for Triazole Antifungals
Introduction: The Clinical Imperative for Validated Triazole Analysis
Triazole antifungals, including agents like voriconazole, posaconazole, and itraconazole, are cornerstones in the treatment and prevention of invasive fungal infections, particularly in immunocompromised patient populations.[1][2][3] However, their significant interindividual pharmacokinetic variability necessitates Therapeutic Drug Monitoring (TDM) to optimize efficacy and minimize toxicity.[3][4] At the heart of effective TDM lies the bioanalytical method—a robust, reliable, and rigorously validated procedure for the quantitative determination of these drugs in complex biological matrices like plasma and serum.[3][5]
This guide provides a comparative analysis of common methodologies for the bioanalytical validation of triazole antifungals. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare the performance of different sample preparation techniques with supporting data, and provide a framework for developing a self-validating protocol grounded in authoritative regulatory standards.
The Regulatory Framework: Pillars of Bioanalytical Validation
Any discussion of method validation must begin with the standards set by regulatory bodies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines that form the bedrock of bioanalytical method validation.[6][7] These guidelines ensure that the method is reliable and reproducible for its intended purpose.[5][8][9] The core parameters that must be thoroughly evaluated are:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Accuracy and Precision: Accuracy measures the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement (or scatter) between a series of measurements.[8] Validation requires assessment of both intra-day and inter-day accuracy and precision.[10][11]
-
Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The linear range is the span of concentrations over which the method is accurate, precise, and linear.[8][12]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration.[10][13]
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected components from the biological matrix.[11][14] This is a critical parameter in LC-MS/MS analysis.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[15][16][17] This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.[9][17]
Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While various liquid chromatography methods exist, LC-MS/MS has become the gold standard for the quantification of triazole antifungals in biological matrices.[3] Its widespread adoption is due to its superior sensitivity, selectivity, and the ability to multiplex—that is, to measure multiple analytes in a single analytical run.[10][12] This is particularly advantageous for TDM, where multiple triazoles and their metabolites may need to be monitored simultaneously.[1][2][11] The high selectivity of LC-MS/MS can also simplify sample preparation requirements compared to other detector types.[10]
A Critical Choice: Comparative Analysis of Sample Preparation Strategies
The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte of interest.[3][5] The choice of technique is a critical decision that balances the need for sample cleanliness against throughput, cost, and complexity.[18][19] The three most common approaches are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][13]
Protein Precipitation (PP)
-
Principle: A simple and rapid technique where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to denature and precipitate proteins.[4][13] After centrifugation, the supernatant containing the analyte is analyzed.
-
Advantages: Fast, inexpensive, and requires minimal method development.
-
Disadvantages: Yields the "dirtiest" extract, as it is non-selective and many endogenous matrix components remain in the supernatant. This often leads to significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis, potentially compromising accuracy and sensitivity.[18]
Liquid-Liquid Extraction (LLE)
-
Principle: This technique separates analytes from matrix interferences based on their relative solubilities in two immiscible liquid phases (typically an aqueous sample and an organic solvent). The analyte partitions into the organic phase, which is then separated, evaporated, and reconstituted for analysis.
-
Advantages: Provides a much cleaner extract than PP, reducing matrix effects.
-
Disadvantages: More labor-intensive, time-consuming, and requires larger volumes of organic solvents. The process is also more difficult to automate.[20]
Solid-Phase Extraction (SPE)
-
Principle: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong solvent.
-
Advantages: Offers the highest degree of sample cleanup, significantly reducing matrix effects and improving assay robustness.[18][21] It allows for both analyte concentration and selective extraction, leading to higher sensitivity. The process is also highly amenable to automation.
-
Disadvantages: Generally the most expensive and time-consuming option, requiring careful method development to optimize the choice of sorbent and solvents.[19][20]
Workflow Comparison of Sample Preparation Techniques
Caption: Comparative workflows for PP, LLE, and SPE sample preparation.
Quantitative Comparison of Validated Methods
The following table summarizes performance data from published, validated LC-MS/MS methods for the simultaneous determination of common triazole antifungals. This allows for a direct comparison of how the choice of extraction method impacts key validation parameters.
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Protein Precipitation) | Method 3 (Protein Precipitation) |
| Analyte(s) | Voriconazole, Posaconazole, Itraconazole & OH-Itraconazole | Voriconazole, Posaconazole, Fluconazole, Itraconazole | Voriconazole, Posaconazole, Itraconazole, Fluconazole, OH-Itraconazole |
| Matrix | Human Plasma | Human Serum | Human Plasma |
| LLOQ (mg/L or µg/mL) | 0.10 mg/L for all analytes | V: 0.01, P: 0.02, F: 0.2, I: 0.02 µg/mL | V: 50, P: 100, I: 100, F: 200, OH-I: 100 ng/mL |
| Linearity Range (mg/L or µg/mL) | Not specified, but suitable for TDM | V: 0.01–10, P: 0.02–40, F: 0.2–200, I: 0.02–20 µg/mL | V: 50-5000, P: 100-10000, I: 100-10000, F: 200-20000, OH-I: 100-10000 ng/mL |
| Intra-day Precision (%CV) | < 6.7% | 1.9% - 3.8% | Within ±15% |
| Inter-day Precision (%CV) | < 8.3% | 2.7% - 5.4% | Within ±15% |
| Accuracy | Good correlation with reference methods | Average biases from -7.2% to 17.5% | Within ±15% |
| Recovery (%) | Not explicitly stated | > 90% for all analytes | 74.32% - 117.83% |
| Matrix Effect (%) | Not explicitly stated | 95% - 112% | 72.54% - 111.2% |
| Reference | [1][2] | [10] | [11] |
V=Voriconazole, P=Posaconazole, I=Itraconazole, F=Fluconazole, OH-I=Hydroxyitraconazole
Analysis: The data demonstrates that even with the simplest extraction technique, protein precipitation, robust and sensitive methods can be developed that meet regulatory requirements for accuracy and precision. The use of deuterated internal standards in these methods is a key factor in mitigating the inherent risk of matrix effects associated with PP.[1] Method 2 showcases excellent recovery (>90%) and minimal matrix effect, indicating a well-optimized PP procedure.[10]
In-Depth Experimental Protocol: Determination of Triazoles in Plasma via Protein Precipitation
This protocol is a representative example based on common practices for rapid and robust triazole analysis.[1][4]
1. Materials and Reagents:
-
Voriconazole, Posaconazole, Itraconazole certified reference standards.
-
Deuterated internal standards (e.g., Voriconazole-d3, Posaconazole-d4, Itraconazole-d5).
-
LC-MS grade methanol and acetonitrile.
-
LC-MS grade formic acid and ammonium acetate.
-
Human plasma (drug-free).
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol/water (1:1, v/v).
-
Internal Standard (IS) Working Solution: Prepare a mixed IS solution in acetonitrile at a concentration appropriate for the assay (e.g., 200 ng/mL). This will serve as the precipitation reagent.
3. Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QC samples (low, medium, high).
4. Sample Precipitation Protocol:
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (acetonitrile containing deuterated standards).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 1-5 µL of the supernatant into the LC-MS/MS system.
5. LC-MS/MS Conditions (Typical):
-
LC Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analytes from each other and from matrix interferences (e.g., start at 30% B, ramp to 95% B over 3 minutes, hold, and re-equilibrate).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions must be determined for each analyte and internal standard.
Addressing Key Challenges: The Matrix Effect
The matrix effect is arguably the most significant challenge in LC-MS/MS bioanalysis, representing the direct influence of co-eluting matrix components on the ionization efficiency of the target analyte.[22]
Caption: The matrix effect: competition in the ion source.
Evaluation and Mitigation:
-
Quantitative Assessment: The matrix effect is evaluated by comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a pure solution. A value significantly different from 100% indicates the presence of ion suppression or enhancement.[11]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable normalization factor for quantification.[1]
-
Improved Sample Cleanup: Switching from PP to a more rigorous technique like SPE can physically remove the interfering matrix components before they enter the ion source.[21]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate the analyte from the interfering components can also eliminate the matrix effect.
Conclusion
The validation of a bioanalytical method for triazole antifungals is a multi-faceted process that demands a thorough understanding of analytical chemistry, regulatory requirements, and the specific challenges posed by the analytes and matrices. While rapid methods using protein precipitation are widely and successfully employed, their reliability hinges on the use of appropriate stable isotope-labeled internal standards to negate the high potential for matrix effects. For methods requiring the highest sensitivity or for problematic matrices, the additional investment in developing a solid-phase extraction protocol can provide cleaner extracts and more robust long-term performance. Ultimately, the choice of method represents a carefully considered balance between the required analytical performance and the practical constraints of the laboratory.
References
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Title: Simultaneous determination of voriconazole, posaconazole, itraconazole and hydroxy-itraconazole in human plasma using LCMS/MS. Source: PubMed, [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Head-to-Head Comparison of Synthetic Routes
For researchers, scientists, and professionals in drug development, the 1,2,4-triazole moiety is a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance. This in-depth technical guide provides a head-to-head comparison of the most prominent synthetic routes to 1,2,4-triazoles, offering insights into their mechanisms, practical applications, and limitations to aid in the selection of the most appropriate method for your research needs.
The Enduring Classics: Pellizzari and Einhorn-Brunner Reactions
The Pellizzari and Einhorn-Brunner reactions are foundational methods for the synthesis of 1,2,4-triazoles, dating back to the early 20th century.[2][3] While they have been supplemented by modern techniques, their simplicity and the ready availability of starting materials ensure their continued relevance.
The Pellizzari Reaction: A Thermal Condensation Approach
The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[2] The reaction is typically conducted at high temperatures, often without a solvent, and proceeds through a cyclization-dehydration mechanism.
Mechanism of the Pellizzari Reaction
The reaction initiates with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazole ring.
Caption: General workflow of the Pellizzari reaction.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Classical Method)
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Triturate the resulting solid with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
Advantages and Disadvantages of the Pellizzari Reaction
The primary advantage of the Pellizzari reaction is its operational simplicity. However, it often suffers from low yields, long reaction times, and the need for high temperatures, which can limit its applicability to sensitive substrates.[2] A significant drawback is the lack of regioselectivity when unsymmetrical amides and acylhydrazides are used, leading to a mixture of products.
The Einhorn-Brunner Reaction: An Alternative Classical Route
The Einhorn-Brunner reaction, reported by Alfred Einhorn in 1905 and further developed by Karl Brunner, provides a pathway to substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines.[3][4] This method can be acid-catalyzed and often provides better yields compared to the Pellizzari reaction.
Mechanism of the Einhorn-Brunner Reaction
The reaction is believed to proceed via the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring. A key feature is its regioselectivity with unsymmetrical diacylamines; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole.[4]
Caption: General workflow of the Einhorn-Brunner reaction.
Experimental Protocol: General Procedure for Einhorn-Brunner Reaction
-
In a round-bottom flask, dissolve the diacylamine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-8 hours, monitoring by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
Advantages and Disadvantages of the Einhorn-Brunner Reaction
The Einhorn-Brunner reaction often provides moderate to good yields and offers predictable regioselectivity, which is a significant advantage over the Pellizzari reaction.[4] However, it can still require relatively harsh conditions and may produce isomeric mixtures if not carefully controlled.
Modern Methods: Catalysis and Alternative Energy Sources
Advances in organic synthesis have led to the development of more efficient and versatile methods for constructing the 1,2,4-triazole ring, often employing metal catalysis or alternative energy sources like microwave irradiation.
Copper-Catalyzed Synthesis: A Versatile and Efficient Approach
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of 1,2,4-triazoles, offering milder reaction conditions, broader substrate scope, and higher yields. A common approach involves the reaction of amidines with nitriles.
Mechanism of Copper-Catalyzed Synthesis from Amidines and Nitriles
The proposed mechanism involves the copper-promoted addition of the amidine to the nitrile, followed by an oxidative cyclization to form the 1,2,4-triazole. Molecular oxygen from the air often serves as the terminal oxidant in these reactions, making them environmentally benign.
Caption: General workflow for copper-catalyzed 1,2,4-triazole synthesis.
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine
A simple and efficient one-pot synthesis of substituted 1,2,4-triazoles has been developed using two different nitriles and hydroxylamine with a copper catalyst.[5]
-
Combine the first nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base (e.g., NaOAc) in a suitable solvent (e.g., EtOH/H₂O).
-
Heat the mixture to form the corresponding amidoxime.
-
Add the second nitrile (1.5 eq) and a copper catalyst (e.g., Cu(OAc)₂).
-
Heat the reaction mixture until the reaction is complete as monitored by TLC.
-
After cooling, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages of Copper-Catalyzed Methods
Copper-catalyzed methods offer several advantages, including high yields, broad functional group tolerance, and often milder reaction conditions compared to classical methods. The use of inexpensive and readily available copper catalysts is also a significant benefit. However, potential copper contamination of the final product is a concern, especially in pharmaceutical applications, and may require additional purification steps.
Microwave-Assisted Synthesis: Accelerating the Classics
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 1,2,4-triazoles, dramatically reducing reaction times from hours to minutes and often improving yields.[6] This technique can be applied to classical reactions like the Pellizzari synthesis.
Experimental Protocol: Microwave-Assisted Pellizzari Reaction
-
In a microwave reactor vial, combine the substituted aromatic hydrazide (1.0 eq), substituted nitrile (1.1 eq), and a base such as potassium carbonate (1.1 eq) in a suitable solvent like n-butanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 2 hours).
-
After cooling, the precipitated product can often be collected by simple filtration.
Advantages of Microwave-Assisted Synthesis
The primary advantage of MAOS is the significant reduction in reaction time, which can increase throughput and efficiency.[6] The rapid and uniform heating provided by microwaves can also lead to higher yields and cleaner reaction profiles.
Head-to-Head Comparison of Synthetic Routes
| Synthesis Route | General Reaction | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts | Notes |
| Pellizzari Reaction | Amide + Acylhydrazide | Generally low to moderate[1] | Long (hours)[2] | High (>200)[2] | None (thermal) | A classic method; often suffers from low yields and harsh conditions.[1][2] |
| Einhorn-Brunner Reaction | Diacylamine + Hydrazine | Moderate to good[4] | Hours | Moderate to high | Weak acid (optional)[4] | Another classical method, can produce isomeric mixtures.[1] |
| Copper-Catalyzed | Amidine + Nitrile | Good to excellent | Hours | Moderate | Cu(I) or Cu(II) salts | Versatile with broad substrate scope; potential for metal contamination. |
| Microwave-Assisted | Various | Often higher than conventional | Minutes to hours | Elevated | Varies | Significant rate enhancement and often improved yields.[6] |
Green Chemistry Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of 1,2,4-triazoles.[7][8] This includes the use of greener solvents (e.g., water, ionic liquids), solvent-free conditions, and the development of catalyst-free reactions. Microwave-assisted synthesis is also considered a green chemistry technique due to its energy efficiency and potential to reduce solvent use.[6]
Purification and Characterization
The purification of 1,2,4-triazoles typically involves standard laboratory techniques. For solid products, recrystallization from a suitable solvent is a common method to obtain high purity. Column chromatography on silica gel is also widely used, especially for the purification of products from copper-catalyzed reactions to ensure the removal of any metal residues.
The characterization of the synthesized 1,2,4-triazoles is crucial to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Conclusion
The synthesis of 1,2,4-triazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Pellizzari and Einhorn-Brunner reactions, while still useful, are often limited by harsh conditions and moderate yields. Modern copper-catalyzed methods offer a more efficient and versatile alternative with a broader substrate scope. Furthermore, the application of microwave irradiation can significantly accelerate these reactions, aligning with the principles of green chemistry.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For drug discovery and development, where efficiency, versatility, and purity are paramount, modern catalytic and microwave-assisted methods are often the preferred choice.
References
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Representative green strategies for synthesis of triazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Copper-Catalyzed Synthesis of 1,2,4-Triazoles. (2009). Sci-Hub. Retrieved January 15, 2026, from [Link]
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Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. Retrieved January 15, 2026, from [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 15, 2026, from [Link]
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1,2,4-triazoles: Synthetic strategies and pharmacological. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
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Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. (2015). Sci-Hub. Retrieved January 15, 2026, from [Link]
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Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. (2022). Organic Letters. Retrieved January 15, 2026, from [Link]
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Comparative study of 1,2,3-triazoles synthesis via click reactions. (2024). Preprints.org. Retrieved January 15, 2026, from [Link]
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synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 15, 2026, from [Link]
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Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]
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Pellizzari reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Einhorn–Brunner reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Chemistry Magazine. Retrieved January 15, 2026, from [Link]
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Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. (2022). Chemical Communications. Retrieved January 15, 2026, from [Link]
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Scope and Limitations of the T-Reaction Employing Some Functionalized C-H-Acids and Naturally Occurring Secondary Amines. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
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Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. Retrieved January 15, 2026, from [Link]
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A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
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Einhorn‐Brunner reaction. (2020). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions. (1952). Journal of the Chemical Society. Retrieved January 15, 2026, from [Link]
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A Comparative Benchmark of the Antimicrobial Spectrum of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
In the landscape of antimicrobial research, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad range of biological activities.[1] This guide provides a comprehensive benchmark of the antimicrobial spectrum of a specific derivative, 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Through an in-depth comparison with established clinical agents—the antifungal drugs Fluconazole and Amphotericin B, and the antibacterial agent Ciprofloxacin—we aim to elucidate the potential therapeutic niches and spectrum of activity for this compound.
Introduction to 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a critical pharmacophore in medicinal chemistry, renowned for its presence in numerous antifungal agents.[2] The mechanism of action for many triazole antifungals involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Its disruption leads to a fungistatic effect. The inclusion of a thiol group and a substituted phenyl ring, in this case, a 3-chlorophenyl moiety, can significantly modulate the compound's biological activity, influencing its spectrum and potency.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To contextualize the antimicrobial potential of this compound, we present a comparative analysis of its Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This data is juxtaposed with the known MIC ranges for Ciprofloxacin, Fluconazole, and Amphotericin B.
| Microorganism | This compound (Analog Data) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 16 - 31.25[3][4] | ≤1 (Susceptible) | Not Applicable | Not Applicable |
| Bacillus subtilis | 20 - 31.25[3][4] | Not specified | Not Applicable | Not Applicable |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 25[4] | ≤1 (Susceptible) | Not Applicable | Not Applicable |
| Pseudomonas aeruginosa | >100 (Likely Resistant)[3] | ≤1 (Susceptible) | Not Applicable | Not Applicable |
| Fungi | ||||
| Candida albicans | 24 - 25[1][4] | Not Applicable | ≤8 (Susceptible) | 0.125 - 1 |
| Aspergillus niger | 25 - 32[1][4] | Not Applicable | Not Applicable | 0.125 - 1 |
Analysis of the Comparative Data:
The analog data suggests that this compound possesses a moderate spectrum of activity. Its antibacterial action appears to be more pronounced against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values in the 16-31.25 µg/mL range.[3][4] This is less potent than Ciprofloxacin, a broad-spectrum antibiotic with susceptibility breakpoints typically at ≤1 µg/mL for many pathogens. Against Gram-negative bacteria such as Escherichia coli, the activity is observable but may not be clinically significant.[4] Notably, many 1,2,4-triazole derivatives show limited to no activity against Gram-negative bacteria like Pseudomonas aeruginosa.[3]
In the antifungal domain, the compound demonstrates activity against both yeast (Candida albicans) and mold (Aspergillus niger), with MIC values around 24-32 µg/mL.[1][4] When compared to Fluconazole, a standard triazole antifungal, the susceptibility breakpoint for Candida species is ≤8 µg/mL, indicating that our target compound is less potent. Amphotericin B, a polyene antifungal, exhibits significantly lower MIC values against a broad range of fungi.
Experimental Methodologies: Ensuring Scientific Rigor
The determination of the antimicrobial spectrum relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the two primary assays used in this benchmark.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The causality behind this choice of experiment is its ability to provide a precise numerical value for an antimicrobial's potency.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compound and comparators are prepared in a suitable solvent. A two-fold serial dilution is then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible growth.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent. The rationale for its inclusion is its widespread use in clinical laboratories for routine susceptibility testing.
Experimental Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for Kirby-Bauer disk diffusion assay.
Detailed Protocol:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile swab is dipped into the inoculum suspension and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Paper disks impregnated with a standard concentration of the antimicrobial agents are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-18 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Conclusion and Future Directions
The comparative analysis, based on data from structural analogs, suggests that this compound is a molecule of interest with a discernible antimicrobial profile. Its activity against Gram-positive bacteria and certain fungi warrants further investigation. However, its potency appears to be lower than that of the established clinical agents used in this benchmark.
Future research should focus on obtaining direct experimental data for this specific compound to validate these preliminary findings. Structure-activity relationship (SAR) studies could further optimize the 1,2,4-triazole scaffold to enhance its potency and broaden its spectrum of activity. The exploration of its mechanism of action, particularly in bacteria, would also be a valuable avenue of research.
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Synthesis and antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
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A Comparative Analysis of the Cytotoxic Effects of Substituted Triazoles: A Guide for Researchers
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antifungal, antiviral, and notably, anticancer activities.[1][2] The versatility of the triazole scaffold allows for extensive chemical modification, making it a "privileged structure" in the quest for novel and more effective anticancer agents.[3] This guide provides a comparative analysis of the cytotoxic effects of substituted triazoles, offering insights into their structure-activity relationships (SAR) and presenting a robust experimental framework for their evaluation.
The Rationale for Comparing Substituted Triazoles
The cytotoxic potency and selectivity of triazole-based compounds are profoundly influenced by the nature and position of their substituents.[4] Understanding these structure-activity relationships is critical for the rational design of new drug candidates with improved therapeutic indices. For instance, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl moieties, on aromatic rings appended to the triazole core has been shown to enhance cytotoxic activity.[4][5] This guide will delve into these nuances, providing a comparative overview based on published experimental data.
Experimental Design for Comparative Cytotoxicity Assessment
A rigorous and well-controlled experimental design is paramount for obtaining reliable and comparable cytotoxicity data. This section outlines a typical workflow for assessing and comparing the cytotoxic effects of a library of substituted triazole compounds.
Caption: Experimental workflow for comparative cytotoxicity analysis of substituted triazoles.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to protein components of cells. It is a reliable and widely used method for cytotoxicity screening.[6][7]
Materials:
-
Substituted triazole compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the substituted triazole compounds in the complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.[8]
Comparative Cytotoxicity Data of Substituted Triazoles
The following table summarizes the cytotoxic activities (IC50 values) of representative substituted triazoles against various human cancer cell lines, as reported in the literature. This data highlights the impact of different substituents on anticancer potency.
| Compound ID | Core Structure | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1,2,4-Triazole | 3,4-Dichlorophenyl | HepG2 | ~11 (cell viability %) | [9] |
| 1b | 1,2,4-Triazole | 4-Bromobenzylthio | B16F10 | <41.12 | [10] |
| 2a | 1,2,3-Triazole-Thiazolidinone | p-Chlorophenyl | HT-1080 | 18.03 ± 1.07 | [11] |
| 2b | 1,2,3-Triazole-Thiazolidinone | p-Fluorophenyl | A-549 | ~18 | [11] |
| 3a | 1,2,3-Triazole-Chalcone | Bromo group | A549 | 8.67 | [12] |
| 4a | 1,2,4-Triazole-Propan-1-one | p-Chloro groups | HeLa | <12 | [13][14] |
| 5a | Triazole-bis(aryl ether) Macrocycle | Trifluoromethyl | PC-3 | <13 | [5] |
Mechanistic Insights and Structure-Activity Relationships
The cytotoxic effects of substituted triazoles are often mediated through the induction of apoptosis and interference with key cellular pathways.[3][15] The structure-activity relationship (SAR) studies reveal that the presence and position of specific functional groups are crucial for their biological activity.
-
Halogen Substitution: The presence of electron-withdrawing halogens (Cl, Br, F) on phenyl rings attached to the triazole moiety generally enhances cytotoxic activity.[4][9] This is exemplified by the potent activity of compounds with dichloro and bromo substitutions.
-
Trifluoromethyl Group: The -CF3 group is another potent electron-withdrawing substituent that has been shown to increase the cytotoxic efficacy of triazole derivatives.[5]
-
Hybrid Molecules: Hybrid compounds that combine the triazole ring with other pharmacologically active scaffolds, such as chalcones or thiazolidinones, often exhibit synergistic or enhanced anticancer effects.[11][12]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a critical role in its ability to cross cell membranes and reach its intracellular target.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by cytotoxic triazoles, leading to apoptosis.
Caption: Hypothetical signaling pathway for triazole-induced apoptosis.
Conclusion and Future Directions
Substituted triazoles continue to be a promising class of compounds in the development of novel anticancer therapies.[1][16][17] The comparative analysis of their cytotoxic effects, guided by robust experimental protocols, is essential for identifying lead candidates with superior potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic properties to enhance their clinical translatability. The integration of computational modeling with experimental screening will further accelerate the discovery of next-generation triazole-based anticancer agents.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound and the Imperative for Proper Disposal
This compound is a heterocyclic compound featuring a triazole core, a thiol group, and a chlorinated phenyl ring. This unique structure makes it a valuable scaffold in medicinal chemistry and materials science. However, these same functional groups necessitate a rigorous and informed approach to waste disposal.
The presence of a chlorinated aromatic ring places this compound in the category of halogenated organic waste.[1] Improper disposal, particularly through low-temperature combustion, can lead to the formation of highly toxic and persistent environmental pollutants such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1] Furthermore, triazole-based compounds can exhibit significant chemical stability and environmental persistence, posing a risk to aquatic ecosystems if not managed correctly.[2]
This guide provides a clear, step-by-step framework for the safe handling and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for the 3-chloro isomer may not be readily available, data from the closely related 4-chloro isomer and parent compounds provide a strong basis for risk assessment.[3][4]
Table 1: Summary of Anticipated Hazards
| Hazard Category | GHS Classification (Anticipated) | Rationale and Precautionary Guidance |
|---|---|---|
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | Avoid ingestion. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3][5] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Avoid contact with skin. Wear protective gloves and clothing. Wash hands thoroughly after handling.[3][6] |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Avoid contact with eyes. Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes.[3][6] |
| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | Avoid breathing dust. Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6] |
| Hazardous Combustion Products | Not Applicable | In case of fire, toxic gases such as nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen chloride may be liberated.[3] |
Causality Behind Hazards:
-
Thiol Group (-SH): Thiols (mercaptans) are known for their strong, unpleasant odors and can cause skin irritation. The thiol group is also susceptible to oxidation and can react with strong oxidizing agents.[3][7]
-
Chlorinated Phenyl Group: This group makes the compound a halogenated organic substance. Such compounds require specific high-temperature disposal protocols to prevent the formation of toxic byproducts.[1][8]
-
Triazole Ring: The triazole nucleus is relatively stable, contributing to the molecule's potential for environmental persistence if disposed of improperly.
Section 2: Pre-Disposal Procedures: Waste Segregation and Storage
Proper management begins in the laboratory. Meticulous segregation and labeling are critical to prevent dangerous chemical reactions and ensure the waste is handled correctly by disposal personnel.
Protocol for Waste Segregation and Storage:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials heavily contaminated with it (e.g., weighing papers, gloves). The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The label must, at a minimum, include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[6]
-
The date the first waste was added.
-
-
Segregation: Store this waste stream separately from other chemical wastes. Crucially, it must be kept away from:
-
Strong Oxidizing Agents: The thiol group can react violently with strong oxidizers.[3]
-
Aqueous Waste Streams: To prevent accidental release into the water system.
-
-
Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area or the main hazardous waste storage area. Ensure it is away from drains and sources of ignition.[6][9]
Section 3: Primary Disposal Pathway: High-Temperature Incineration
For halogenated organic compounds, high-temperature incineration is the industry-standard and environmentally preferred disposal method. This process ensures the complete destruction of the molecule, preventing the release of the parent compound or more hazardous byproducts into the environment.
The Scientific Rationale:
The key is achieving complete combustion at a sufficiently high temperature and residence time. Regulations and best practices for hazardous waste containing over 1% halogenated organic substances mandate incineration temperatures of at least 1100 °C (2012 °F).[10] This extreme temperature, combined with a residence time of around 2 seconds in the combustion chamber, ensures a destruction and removal efficiency (DRE) of >99.9999%.[11] The process breaks down the molecule into simpler, less harmful components like carbon dioxide, water, sulfur dioxide, and hydrogen chloride, which are then neutralized and "scrubbed" from the exhaust gas before release.[12][11]
Disposal Procedure:
-
Ensure the waste is properly segregated, labeled, and stored as described in Section 2.
-
Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.
-
Provide the waste manifest with the full chemical name and hazard information.
-
Specify that the waste is a halogenated organic compound requiring high-temperature incineration.
-
Retain all disposal records and documentation as required by your institution and local regulations.
Section 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: NEVER wash this compound down the drain. Triazole derivatives can be persistent in aquatic environments and harmful to aquatic life.[13] This method violates regulations and can lead to long-term environmental contamination.
-
Regular Trash / Landfill: Untreated disposal in regular trash is prohibited. Halogenated organic compounds can leach from landfills into groundwater, causing contamination.[1]
-
Uncontrolled Evaporation: Allowing the compound to evaporate in a fume hood is not a disposal method. It releases the chemical into the environment.
-
Attempted Chemical Neutralization in the Lab: While the thiol group can be chemically modified, the chlorinated aromatic ring remains.[7][14] Attempting complex chemical degradation in a standard laboratory setting is not a safe or effective final disposal method and may create unknown hazardous byproducts. This should only be performed by trained professionals in a dedicated treatment facility.
Section 5: Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear and immediate response plan is essential.
Spill Cleanup Protocol (for solid material):
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Avoid breathing dust.[3]
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills, a respirator may be necessary.[6][15]
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the material and absorbent into the designated hazardous waste container. Avoid creating dust.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the container and manage it as hazardous waste.
First Aid and Exposure Measures: [3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet or container label.
Conclusion
The responsible disposal of this compound is not merely a regulatory requirement but a cornerstone of professional scientific practice. Due to its nature as a halogenated organic compound, the only appropriate disposal method is high-temperature incineration through a licensed hazardous waste management facility. By adhering to the segregation, storage, and emergency procedures outlined in this guide, you contribute to a safer laboratory environment and protect our shared ecosystem. Always consult your institution's specific guidelines and EH&S department for final instructions.
References
-
Zero Waste Europe. Incineration. [Link]
-
Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. [Link]
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Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PMC - PubMed Central - NIH. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Carl ROTH. Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
-
Tecam Group. The problem with halogenated compounds emissions and its solution. [Link]
-
PubChem. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Chemistry LibreTexts. 18.7: Thiols and Sulfides. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
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Watson International. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. [Link]
-
ResearchGate. Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques | Request PDF. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. [Link]
-
ScienceDirect. Environmental fates of thiophosphate and triazole fungicides in a paddy-dominated basin. [Link]
-
Carl ROTH. Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
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CoLab. Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques. [Link]
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Personal protective equipment for handling 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Comprehensive Safety & Handling Guide: 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound. As a chlorinated aromatic triazole-thiol, this compound presents a multi-faceted hazard profile that demands rigorous adherence to safety procedures. The information herein is designed to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Understanding the causality behind each safety measure is paramount to fostering a culture of proactive laboratory safety.
Hazard Profile: Understanding the "Why" Behind the Protocol
This compound is a solid organic compound whose primary risks stem from its chemical structure: the thiol group, the chlorinated aromatic ring, and the triazole core. While a specific, comprehensive toxicological profile for this exact isomer is not widely published, data from close structural analogs, such as the 4-chlorophenyl isomer, provides a strong basis for hazard assessment.[1][2] The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.
The operational risks are summarized below. This evidence-based threat matrix directly informs the selection of personal protective equipment and handling procedures outlined in the subsequent sections.
| Hazard Classification | Description of Risk & Causal Factors | Associated PPE & Controls |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] Accidental ingestion can occur via contaminated hands or surfaces. | No eating, drinking, or smoking in the lab; Proper hand hygiene; Use of gloves. |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2][4] The aromatic and thiol moieties can interact with skin, leading to local inflammation. | Chemical-resistant gloves; Lab coat or coveralls; Immediate washing upon contact. |
| Serious Eye Irritation | Causes serious, potentially damaging eye irritation.[1][2][3][4] Particulate matter (dust) can easily become airborne and contact the eyes. | ANSI-rated safety goggles; Face shield for splash-prone procedures. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[1][4] Fine particulates can be generated when weighing or transferring the solid compound. | Engineering controls (fume hood); Respiratory protection when dust is likely. |
| Combustibility | The compound is a combustible solid.[2] The accumulation of fine dust presents a potential dust explosion hazard.[1] | Avoid dust formation; Control ignition sources; Use appropriate fire extinguishers. |
| Odor & Stench | As a thiol-containing compound, it is expected to have an extremely foul and pervasive odor, detectable at very low concentrations.[5] This can cause nuisance and alarm. | All work must be conducted in a certified chemical fume hood; Use of odor traps. |
| Chemical Reactivity | Can react violently with strong oxidizing agents.[1] | Segregated storage away from incompatible materials. |
The Core PPE Ensemble: A Multi-Layered Defense
A hazard assessment dictates that a multi-layered approach to PPE is necessary.[6] The following ensemble provides comprehensive protection against the identified risks.
-
Respiratory Protection :
-
Rationale : To prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1][4]
-
Primary Control : All handling of the solid compound must be performed inside a certified chemical fume hood to contain dust and vapors.[5][7]
-
Secondary Control : If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator is required.[8][9] A half-mask or full-face respirator with P100 (particulate) cartridges is recommended.
-
-
Eye and Face Protection :
-
Rationale : To protect against serious eye irritation from airborne dust or accidental splashes.[1][2]
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles with side shields are mandatory at all times.[1][6]
-
Enhanced Protection : When performing procedures with a higher risk of splashing (e.g., dissolving large quantities, cleaning up spills), a full-face shield must be worn over the safety goggles.[6][9]
-
-
Hand Protection :
-
Rationale : To prevent skin contact, which causes irritation.[1][2]
-
Specification : Wear chemical-resistant gloves tested according to EN 374.[1] While disposable nitrile gloves provide a baseline for incidental contact, their resistance to chlorinated aromatic thiols for prolonged exposure is not guaranteed.[9]
-
Best Practice : For extended handling, double-gloving is recommended.[6] For tasks requiring significant manipulation, an inner nitrile glove with a more robust outer glove (e.g., neoprene or butyl rubber) is a prudent choice. Always consult the glove manufacturer's chemical resistance guide.
-
-
Body Protection :
-
Rationale : To protect skin from contact with dust and prevent contamination of personal clothing.
-
Minimum Requirement : A flame-resistant lab coat, fully buttoned, is required.[6][9] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[6][9]
-
Enhanced Protection : For tasks involving larger quantities or a higher risk of contamination, consider using a disposable chemical-resistant coverall.[8][10]
-
Operational Protocols: From Donning to Disposal
Procedural discipline is as critical as the PPE itself. The following workflows ensure safety is integrated into every step of the handling process.
Pre-Operational Workspace Setup
Before the compound is brought into the workspace, the area must be prepared. This workflow minimizes the risk of exposure and ensures containment.
Caption: Pre-operational workflow for safe laboratory setup.
Step-by-Step PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Outer Garments: Put on lab coat or coveralls.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on the first pair of gloves (if double-gloving), ensuring the cuffs are tucked under the sleeves of the lab coat. Put on the second, outer pair of gloves.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated hazardous waste container.
-
Outer Garments: Remove the lab coat or coverall, turning it inside out as you remove it to contain contaminants.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water.[1]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or dust is airborne, evacuate the area and contact your institution's safety officer.
-
Assess and Isolate: For small, manageable spills inside a fume hood, ensure you are wearing your full PPE ensemble.
-
Contain: Cover the spill with an absorbent material from a chemical spill kit to prevent it from spreading.[5]
-
Clean: Gently sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[1] Avoid any actions that could generate dust.[7]
-
Decontaminate: Wipe the area with a suitable solvent (consult the SDS), followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[5]
Decontamination and Waste Disposal
Proper disposal prevents environmental contamination and exposure to waste handlers.[7]
Caption: Workflow for proper waste segregation and disposal.
Emergency Response Quick Reference
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately for treatment advice.[3] |
References
-
Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
-
Storemasta. (2022). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
University of Washington, Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Carl ROTH GmbH + Co. KG. (2021). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. [Link]
-
Watson International. 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
